molecular formula C9H14N2O5 B1587111 H-Pro-Asp-OH CAS No. 85227-98-1

H-Pro-Asp-OH

Katalognummer: B1587111
CAS-Nummer: 85227-98-1
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: GLEOIKLQBZNKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Prolyl-aspartate, also known as p-D dipeptide or pro-asp, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Prolyl-aspartate is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(pyrrolidine-2-carbonylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEOIKLQBZNKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397142
Record name Pro-Asp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolyl-Aspartate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85227-98-1
Record name Pro-Asp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: H-Pro-Asp-OH (Prolyl-Aspartic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Pro-Asp-OH (Pro-Asp) is a bioactive dipeptide often encountered as a hydrolytic degradation product of larger proteins (e.g., collagen) or as a specific sequence in synthetic peptide libraries.[1] While structurally simple, its handling requires specific expertise due to the conformational constraints imposed by the N-terminal proline and the autocatalytic instability driven by the aspartic acid side chain. This guide details its physicochemical properties, synthesis challenges—specifically the risk of diketopiperazine (DKP) formation—and validated analytical protocols.[1]

Physicochemical Identity

The following data constitutes the validated chemical baseline for H-Pro-Asp-OH.

PropertySpecificationNotes
IUPAC Name (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acidStereochemistry is L,L unless specified otherwise.
Sequence H-Pro-Asp-OHN-Terminus: Proline; C-Terminus: Aspartic Acid.[1][2]
CAS Number 85227-98-1Specific to the free acid form.
Molecular Formula C₉H₁₄N₂O₅
Molecular Weight 230.22 g/mol Average mass.[1][3]
Monoisotopic Mass 230.0903 DaUsed for Mass Spectrometry identification [M+H]⁺ = 231.[1]09.
pKa Values (Est.)

-COOH: ~2.0

-COOH (Asp): ~3.9

-NH₂ (Pro): ~9.1
The proximity of the Pro amine to the peptide bond lowers its pKa slightly compared to free Pro.[1]
Isoelectric Point (pI) ~2.95Calculated as ½(pKa₁ + pKa_sidechain).[1] Highly acidic.[1]
Solubility Water (>50 mg/mL), DMSOPoor solubility in non-polar organics (DCM, Hexane).[1]

Structural Dynamics & Stability Risks

The "Proline Effect" and DKP Formation

The most critical technical consideration for H-Pro-Asp-OH is its high susceptibility to cyclization. The pyrrolidine ring of proline restricts the N-terminal


 dihedral angle, locking the peptide bond often in a cis-conformation precursor. This spatial arrangement brings the N-terminal amine into proximity with the C-terminal ester (during synthesis) or amide, facilitating nucleophilic attack.

This results in the formation of Cyclo(Pro-Asp) , a diketopiperazine (DKP), and the loss of water. This reaction is autocatalytic under basic conditions or elevated temperatures.[1]

Mechanism of Instability

The following diagram illustrates the degradation pathway that researchers must actively prevent during synthesis and storage.

DKP_Mechanism Linear Linear H-Pro-Asp-OH (Zwitterionic State) Transition Nucleophilic Attack (N-term amine attacks C-term carbonyl) Linear->Transition Basic pH / Heat DKP Cyclo(Pro-Asp) (Diketopiperazine) Transition->DKP Cyclization Water H₂O Byproduct Transition->Water

Figure 1: The thermodynamic drive toward the stable 6-membered diketopiperazine ring is the primary degradation pathway for Pro-Asp sequences.

Synthesis & Purification Protocol

Objective: Synthesize H-Pro-Asp-OH via Solid Phase Peptide Synthesis (SPPS) while mitigating DKP formation.

Expert Insight: Standard Wang resin is not recommended for C-terminal Pro or Asp-Pro sequences because the base treatment required for Fmoc removal (piperidine) induces DKP formation, cleaving the dipeptide from the resin prematurely. 2-Chlorotrityl Chloride (2-CTC) resin is the mandatory support system as its steric bulk prevents premature cleavage and allows for very mild acidolysis.[1]

Protocol: Fmoc-SPPS on 2-CTC Resin
Phase A: Resin Loading (The Critical Step)
  • Resin Preparation: Swell 1.0 g of 2-CTC resin (1.0–1.6 mmol/g) in dry DCM for 20 min.

  • Loading Asp: Dissolve Fmoc-Asp(OtBu)-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in dry DCM. Add to resin.[1][4][5][6]

    • Note: Do not use DMF here; DCM maximizes swelling and minimizes aggregation.[1]

  • Reaction: Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL/g resin) to the reaction mixture and agitate for 20 min to cap unreacted chloride sites (prevents side reactions).

  • Wash: DCM (3x), DMF (3x).

Phase B: Elongation & Deprotection
  • Fmoc Removal (Asp): Treat with 20% Piperidine in DMF (2 x 5 min).

    • Warning: Minimize exposure time.[1] Extended base treatment promotes aspartimide formation.[1]

  • Wash: DMF (5x).

  • Coupling Pro: Activate Fmoc-Pro-OH (3 eq) using HBTU (2.9 eq) and DIPEA (6 eq) in DMF.[1] Add to resin.[1][4][5][6] Reaction time: 45 min.

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine/DMF.[1] Wash thoroughly with DMF then DCM.[1]

Phase C: Cleavage & Isolation
  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O.

    • Why? High TFA concentration is needed to remove the tert-butyl (OtBu) protection on the Asp side chain.[1]

  • Execution: Incubate resin in cocktail for 2 hours.

  • Precipitation: Filter resin.[1][4] Drop filtrate into ice-cold Diethyl Ether. Centrifuge to collect the white precipitate (H-Pro-Asp-OH).[1]

Analytical Characterization

To validate the identity and purity of the synthesized H-Pro-Asp-OH, use the following coupled workflow.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% TFA in Water (Maintains Asp protonation for retention).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 0% B to 10% B over 15 minutes.

    • Note: Pro-Asp is very polar.[1] It will elute early (near void volume) if the gradient starts too high.[1] Isocratic 100% Aqueous (with TFA) may be required.[1]

  • Detection: UV at 214 nm (Peptide bond) and 210 nm.[1]

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (ESI+).

  • Expected Signals:

    • [M+H]⁺: 231.1 m/z (Parent).[1]

    • [M+Na]⁺: 253.1 m/z (Sodium adduct).[1]

    • Fragment 116.1 m/z: Characteristic cleavage at the peptide bond (Proline immonium ion/fragment).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3838871, Pro-Asp.[1] Retrieved from [Link][1]

  • Gairi, M., et al. (1995). Diketopiperazine formation during the synthesis of dipeptides containing proline.[1] Journal of Peptide Science.[1] (Contextual grounding for DKP mechanism in SPPS).

Sources

The Emerging Biological Significance of Prolyl-Aspartic Acid (Pro-Asp): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dipeptide Prolyl-Aspartic acid (Pro-Asp), a specific combination of the amino acids proline and aspartic acid, is an emerging area of interest in biological research and therapeutic development. While extensive research has focused on the individual roles of proline and aspartic acid, the unique biological significance of their linkage in the Pro-Asp dipeptide is beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of Pro-Asp, synthesizing direct experimental evidence with the well-established functions of its constituent amino acids to offer insights for researchers, scientists, and drug development professionals. We will explore its known roles in cellular signaling, potential implications in disease pathology, and its nascent consideration as a therapeutic target.

Introduction: Beyond the Sum of its Parts

The biological activity of peptides is not merely the aggregate of their individual amino acid components. The peptide bond forms a unique chemical entity that can interact with cellular machinery in novel ways. Prolyl-Aspartic acid (Pro-Asp) is a compelling example of this principle. While proline provides structural rigidity and aspartic acid contributes a charged side chain crucial for many biological interactions, their combination in Pro-Asp has been shown to elicit specific cellular responses not observed with the administration of the individual amino acids.[1] This guide will delve into the known functions of Pro-Asp and explore its potential significance by examining the rich biological context provided by its constituent amino acids.

Direct Biological Activity of Pro-Asp: Stimulation of IGF-1 Secretion

The most direct evidence for the biological significance of Pro-Asp comes from studies on Insulin-like Growth Factor 1 (IGF-1) expression and secretion. Research has demonstrated that the dipeptide Pro-Asp promotes IGF-1 secretion and expression in HepG2 cells and porcine hepatocytes.[1] This effect was specific to the dipeptide, as a mixture of proline and glycine (a dipeptide with a similar mechanism) did not elicit the same response.[1] This finding underscores the importance of the peptide bond and the specific amino acid sequence in mediating this biological effect.

Mechanism of Action: The JAK2/STAT5 Signaling Pathway

The stimulatory effect of Pro-Asp on IGF-1 expression and secretion is mediated through the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway.[1] Inhibition of this pathway has been shown to eliminate the Pro-Asp-stimulated increase in IGF-1.[1] This provides a clear molecular mechanism for the observed biological activity of the dipeptide.

IGF1_Secretion_Pathway Pro-Asp Pro-Asp PepT1 PepT1 Pro-Asp->PepT1 Binds JAK2 JAK2 PepT1->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates IGF-1 Gene IGF-1 Gene STAT5->IGF-1 Gene Promotes Transcription IGF-1 Protein IGF-1 Protein IGF-1 Gene->IGF-1 Protein Translation Secretion Secretion IGF-1 Protein->Secretion

Caption: Pro-Asp mediated IGF-1 secretion pathway.

Experimental Protocol: In Vitro Assessment of Pro-Asp Activity on IGF-1 Secretion

Objective: To determine the effect of Pro-Asp on IGF-1 secretion in a hepatocyte cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Starvation: Prior to treatment, starve the cells in serum-free media for 12-24 hours to reduce basal IGF-1 levels.

  • Treatment: Treat the cells with varying concentrations of Pro-Asp dipeptide. Include control groups treated with vehicle, individual amino acids (proline and aspartic acid), and a combination of the individual amino acids.

  • Sample Collection: After a predetermined incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • IGF-1 Quantification: Measure the concentration of IGF-1 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the IGF-1 concentrations to the cell number or total protein content. Perform statistical analysis to compare the treatment groups with the control groups.

Inferred Biological Significance from Constituent Amino Acids

To fully appreciate the potential biological roles of Pro-Asp, it is essential to consider the well-documented functions of proline and aspartic acid.

The Role of Proline: More Than a Structural Kink

Proline is a unique amino acid due to its cyclic side chain, which imparts significant conformational rigidity to peptide chains.[2][3] This structural constraint is critical for the three-dimensional structure of proteins, particularly in creating sharp turns or kinks in the polypeptide backbone.[4] Proline and its derivative, hydroxyproline, are abundant in collagen, a key component of connective tissue.[4]

Beyond its structural role, proline metabolism is implicated in various cellular processes:

  • Cellular Homeostasis and Redox Balance: Proline can act as a molecular chaperone, protecting protein integrity and enhancing enzyme activities under stress conditions.[5]

  • Signaling Molecule: In both plant and animal cells, proline functions as a versatile cellular signal.[5]

  • Cancer Proliferation: Proline can enhance the proliferation and invasiveness of cancer cells, primarily by boosting protein synthesis.[6]

The Role of Aspartic Acid: A Key Player in Metabolism and Signaling

Aspartic acid is an acidic amino acid that plays a central role in numerous metabolic pathways.[7]

  • Metabolism: Aspartate is a metabolite in the urea cycle, participates in gluconeogenesis, and is a precursor for nucleotide synthesis.[7][8] Its role in the malate-aspartate shuttle is crucial for cellular redox balance.[7][8]

  • Neurotransmission: D-aspartic acid, a stereoisomer of the more common L-aspartic acid, functions as a neurotransmitter or neuromodulator in the central nervous system.[9]

  • Hormone Regulation: D-aspartic acid is involved in the synthesis and release of several hormones, including testosterone.[9]

  • Cancer Metabolism: Many tumor types exhibit a dependency on aspartate for proliferation and survival, making its metabolic pathways a potential therapeutic target.[8]

Pro-Asp in the Context of Peptidomimetics and Drug Discovery

The specific biological activity of Pro-Asp, coupled with the known challenges of using natural peptides as drugs (e.g., poor stability and bioavailability), makes it an interesting candidate for the development of peptidomimetics.[10][11][12] Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties.[10][11]

The development of Pro-Asp peptidomimetics could offer a strategy to harness its IGF-1 stimulating properties in a more drug-like format. This could have applications in conditions where IGF-1 levels are dysregulated.

Drug_Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Pro-Asp Pro-Asp SAR_Studies Structure-Activity Relationship (SAR) Studies Pro-Asp->SAR_Studies Peptidomimetic_Design Peptidomimetic Design SAR_Studies->Peptidomimetic_Design Chemical_Synthesis Chemical Synthesis Peptidomimetic_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening Chemical_Synthesis->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Screening->In_Vivo_Testing Pharmacokinetics Pharmacokinetics & Pharmacodynamics In_Vivo_Testing->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Caption: A generalized workflow for peptidomimetic drug discovery.

Future Directions and Unanswered Questions

The study of Prolyl-Aspartic acid is still in its early stages, and many questions remain. Future research should focus on:

  • Broader Biological Screening: Investigating the effects of Pro-Asp on other cellular pathways and processes beyond IGF-1 signaling.

  • In Vivo Studies: Conducting animal studies to validate the in vitro findings and to understand the pharmacokinetic and pharmacodynamic properties of Pro-Asp.

  • Receptor Identification: Identifying the specific cell surface receptors or transporters that mediate the effects of Pro-Asp.

  • Therapeutic Potential: Exploring the potential of Pro-Asp and its mimetics in treating diseases associated with IGF-1 deficiency or other relevant pathologies.

Conclusion

Prolyl-Aspartic acid represents a fascinating example of how a simple dipeptide can possess specific and potent biological activity. While our current understanding is primarily centered on its role in stimulating IGF-1 secretion via the JAK2/STAT5 pathway, the rich biological functions of its constituent amino acids, proline and aspartic acid, suggest a broader potential significance. For researchers and drug development professionals, Pro-Asp offers a promising lead for further investigation, with potential applications in endocrinology, metabolic disorders, and oncology. The development of stable and bioavailable Pro-Asp peptidomimetics may unlock new therapeutic avenues. Continued exploration of this and other small peptides will undoubtedly expand our understanding of the intricate signaling networks that govern cellular function.

References

  • The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway. Frontiers in Physiology. [Link]

  • Proline, A Peculiar Amino Acid with Astucious Functions in Development and Salt Tolerance Process in Plants. Science Repository. [Link]

  • The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. [Link]

  • New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. BPS Bioscience. [Link]

  • Aspartic acid. Wikipedia. [Link]

  • Agouti-signaling protein (human). PubChem. [Link]

  • Mitochondrial Transport and Metabolic Integration: Revisiting the Role of Metabolite Trafficking in Cellular Bioenergetics. MDPI. [Link]

  • Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology. MDPI. [Link]

  • Post-translational modification. Wikipedia. [Link]

  • Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. [Link]

  • Amino acid. Wikipedia. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate's Emerging Roles in Cell Proliferation and Survival. Cancers (Basel). [Link]

  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]

  • Protein–Protein Interactions Mediated by Helical Tertiary Structure Motifs. ACS Chemical Biology. [Link]

  • Expression of acid cleavable Asp-Pro linked multimeric AFP peptide in E. coli. Research Square. [Link]

  • Antimicrobial stewardship programs (ASPs): The devil is in the details. Pharmacy and Therapeutics. [Link]

  • Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase. Microbiology and Molecular Biology Reviews. [Link]

  • Expression of acid cleavable Asp-Pro linked multimeric AFP peptide in E. coli. Scientific Reports. [Link]

  • Integrated WGCNA of lncRNA-mRNA Networks Identifies Novel Hub Genes and Potential Therapeutic Agents for Liver Cirrhosis via Molecular Docking Validation. MDPI. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • A dynamic ASP-Arg interaction is essential for catalysis in microsomal prostaglandin E2 synthase. ResearchGate. [Link]

  • [THE REGULATING EFFECT OF DIPEPTIDES ON CELL PROLIFERATION IN NERVE TISSUE CULTURE IN MAMMALS AND ON ASSOCIATIVE LEARNING IN INSECTS]. PubMed. [Link]

  • Aspirin. Wikipedia. [Link]

  • Peptidomimetics as next – generation therapeutic applications. The Pharma Innovation Journal. [Link]

  • Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. ResearchGate. [Link]

  • Infection Prevention and Antibiotic Stewardship: Powered by Diagnostics. CIDRAP-ASP. [Link]

  • Synthesis and characterization of aspartic acid-based tripeptide surfactants. Digital Commons @ University of Wyoming. [Link]

  • Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

  • The propeptide is required for in vivo formation of stable active yeast proteinase A and can function even when not covalently linked to the mature region. Journal of Biological Chemistry. [Link]

  • A dynamic Asp–Arg interaction is essential for catalysis in microsomal prostaglandin E2 synthase. Proceedings of the National Academy of Sciences. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemSusChem. [Link]

  • Core Elements of Hospital Antibiotic Stewardship Programs From the Centers for Disease Control and Prevention. Clinical Infectious Diseases. [Link]

  • Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants. Frontiers in Plant Science. [Link]

Sources

CAS 85227-98-1 H-Pro-Asp-OH properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical & Functional Profiling of H-Pro-Asp-OH (CAS 85227-98-1)

Executive Summary

H-Pro-Asp-OH (L-Prolyl-L-aspartic acid) is a bioactive dipeptide and endogenous metabolite (HMDB0002335) increasingly utilized as a reference standard in metabolomics and a structural motif in proteolytic stability studies. While ostensibly simple, this molecule presents a distinct "Trojan Horse" challenge in synthesis and storage: the high propensity for diketopiperazine (DKP) formation .

Unlike the acid-labile Asp-Pro bond (which cleaves readily in dilute acids), the Pro-Asp sequence is chemically robust against hydrolysis but kinetically primed for cyclization due to the conformational constraints of the proline pyrrolidine ring. This guide outlines the rigorous physicochemical profiling, optimized synthesis to mitigate cyclization, and analytical validation of H-Pro-Asp-OH.

Part 1: Physicochemical Identity

H-Pro-Asp-OH exists as a zwitterion at physiological pH. Its solubility profile is dominated by the hydrophilic aspartic acid side chain and the rigid proline N-terminus.

Table 1: Core Physicochemical Parameters

PropertyValue / DescriptionTechnical Note
CAS Number 85227-98-1Specific to L-Pro, L-Asp isomer.[1]
Formula

Molecular Weight 230.22 g/mol Monoisotopic Mass: 230.09 g/mol .[2][3]
pKa Values

-COOH: ~2.0

-COOH (Asp): ~3.9

-NH (Pro): ~10.6
The secondary amine of Proline is more basic than primary amino acids.
Isoelectric Point (pI) ~2.96Net negative charge at physiological pH (7.4).
Solubility Water (>50 mg/mL), Dilute AcidInsoluble in non-polar organics (Et2O, Hexane).[4]
Stability Risk High (Cyclization to DKP)Critical: Spontaneous dehydration to cyclo(Pro-Asp) occurs under thermal stress or prolonged solution storage.

Part 2: Synthetic Strategy & The DKP Challenge

The synthesis of H-Pro-Asp-OH via Solid Phase Peptide Synthesis (SPPS) is non-trivial. The primary failure mode is premature cleavage via diketopiperazine (DKP) formation .

The Mechanism: When the N-terminal Proline is deprotected (Fmoc removal) while the dipeptide is still anchored to the resin, the secondary amine of the Proline can nucleophilically attack the C-terminal ester linkage (anchoring Asp to the resin). This releases the cyclic dipeptide (DKP) and leaves a free hydroxyl group on the resin, drastically reducing yield.

Optimized Protocol: The 2-Chlorotrityl Chloride (2-CTC) Advantage

To prevent this, we utilize 2-Chlorotrityl Chloride (2-CTC) resin . The massive steric bulk of the trityl linker inhibits the back-biting attack required for DKP formation.

Step-by-Step Methodology:

  • Resin Loading (The Critical Step):

    • Reagents: Fmoc-Asp(OtBu)-OH (1.2 eq), DIPEA (4 eq).

    • Solvent: DCM (Anhydrous).

    • Procedure: Dissolve Fmoc-Asp(OtBu)-OH in DCM with DIPEA. Add to 2-CTC resin. Agitate 2 hours.

    • Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min).

    • Why: DCM swells 2-CTC optimally. Methanol capping prevents non-specific binding later.

  • Fmoc Deprotection:

    • Reagent: 20% Piperidine in DMF.[5]

    • Time: 2 x 10 min.

    • Note: Wash thoroughly with DMF/DCM.

  • Coupling Proline:

    • Reagents: Fmoc-Pro-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq).

    • Solvent: DMF.

    • Time: 1 hour.

    • Validation: Kaiser test is invalid for Proline (secondary amine). Use Chloranil test or micro-cleavage LC-MS check.

  • Final Deprotection & Cleavage:

    • Reagent: 95% TFA, 2.5% TIS, 2.5% H2O.

    • Time: 2 hours.

    • Precipitation: Cold Diethyl Ether.

SynthesisWorkflow Resin 2-CTC Resin Load Load Fmoc-Asp(OtBu)-OH (Steric Protection) Resin->Load Deprotect1 Fmoc Removal (20% Piperidine) Load->Deprotect1 Couple Couple Fmoc-Pro-OH (HATU/DIPEA) Deprotect1->Couple Risk DKP Risk Zone: Free Pro Amine attacks Ester Couple->Risk Fmoc Removal FinalCleave TFA Cleavage (Yields H-Pro-Asp-OH) Risk->FinalCleave Steric Bulk Prevents Cyclization DKP_Product Cyclo(Pro-Asp) (Impurity) Risk->DKP_Product If using Wang Resin

Figure 1: Synthetic workflow highlighting the critical control point (DKP Risk Zone) where resin selection determines product purity.

Part 3: Stability & Degradation Pathways

Researchers must distinguish between the linear dipeptide (active) and the cyclic DKP (inactive artifact).

  • Acid Stability: H-Pro-Asp-OH is relatively stable in acidic buffers (pH 2-4) compared to H-Asp-Pro-OH. The latter undergoes specific acid catalysis where the Asp side-chain carboxyl assists in hydrolyzing the peptide bond.

  • Thermal Stability: Above 60°C, or during lyophilization from dilute acetic acid, H-Pro-Asp-OH dehydrates to form Cyclo(Pro-Asp) .

Degradation Pathway Visualization:

Degradation cluster_legend Stability Factors Linear H-Pro-Asp-OH (Linear Active) Intermediate Conformational Twist (Cis-isomer) Linear->Intermediate pH > 7 or Heat Cyclic Cyclo(Pro-Asp) (Diketo-piperazine) Intermediate->Cyclic Dehydration (-H2O) Avoid basic pH for storage Avoid basic pH for storage Lyophilize from water, not weak acids Lyophilize from water, not weak acids

Figure 2: The primary degradation pathway is cyclization, driven by the conformational lock of the proline ring.

Part 4: Analytical Methodologies

To validate the integrity of H-Pro-Asp-OH, a dual-method approach is required to separate the linear peptide from the DKP impurity.

HPLC-UV Parameters

The lack of aromatic residues (Trp, Tyr, Phe) makes UV detection difficult. Detection must be done at 210-214 nm (peptide bond).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 3µm, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing agent essential for retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-10% B over 20 minutes. (Highly polar; elutes early).

  • Differentiation: The DKP form is more hydrophobic and will elute later than the linear H-Pro-Asp-OH.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion:

    
    .
    
  • Fragment Ions (MS/MS):

    • 
       (Proline immonium ion).
      
    • 
       (Aspartic acid fragment).
      
  • DKP Check: The cyclic form also has a mass of 212.2 Da (

    
    ). If you see a peak at 213.1 m/z , significant degradation has occurred.
    

Part 5: Biological Context

1. Endogenous Metabolite: H-Pro-Asp-OH is identified in the Human Metabolome Database (HMDB0002335).[3] It is often found in urine as a breakdown product of collagen or other proline-rich proteins.

2. Taste Active Peptide: In food science, Pro-Asp is noted for its contribution to the complex taste profile of fermented products (e.g., soy sauce). It possesses a subtle umami character, distinct from the intense umami of Glutamate, often described as "thick" or "mouth-coating."

3. Reference Standard: It serves as a critical standard in peptidomics to calibrate retention times for dipeptides in hydrophilic interaction liquid chromatography (HILIC).

References

  • Human Metabolome Database (HMDB). Metabocard for Prolyl-aspartic acid (HMDB0002335).[3] Available at: [Link][3]

  • Gairí, M., et al. (1994).[6] Diketopiperazine formation during solid-phase peptide synthesis of C-terminal proline peptides. Tetrahedron Letters.[6]

  • PubChem. Compound Summary for CID 3838871 (Pro-Asp). National Library of Medicine.[2][3] Available at: [Link][2]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Diketopiperazine Scaffolds. Journal of Combinatorial Chemistry.

Sources

An In-depth Technical Guide to the Solubility of H-Pro-Asp-OH in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of the dipeptide H-Pro-Asp-OH (Prolyl-Aspartic Acid). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers detailed experimental protocols for its determination, and presents the expected solubility behavior in a variety of solvent systems.

Introduction: The Significance of H-Pro-Asp-OH Solubility

H-Pro-Asp-OH, a dipeptide composed of L-proline and L-aspartic acid, is a molecule of interest in various life science research areas.[1][2] Understanding its solubility is a critical first step in a multitude of applications, from biochemical assays to formulation development in the pharmaceutical industry. The solubility of a peptide dictates its bioavailability, efficacy, and the feasibility of its use in both in vitro and in vivo studies. This guide provides the foundational knowledge and practical methodologies to effectively work with H-Pro-Asp-OH.

Theoretical Framework for H-Pro-Asp-OH Solubility

The solubility of a peptide is governed by the interplay of its structural features and the properties of the solvent. For H-Pro-Asp-OH, the key determinants are the constituent amino acids, its zwitterionic nature, and the influence of pH.

2.1. The Role of Constituent Amino Acids:

  • Aspartic Acid (Asp): As an acidic amino acid, aspartic acid possesses a carboxylic acid side chain.[3] This side chain, along with the C-terminal carboxyl group, imparts a hydrophilic and anionic character to the peptide, particularly at neutral and basic pH.[3][4] The presence of charged groups significantly enhances aqueous solubility.[5][6]

  • Proline (Pro): Proline is unique among the proteinogenic amino acids, with its side chain forming a cyclic structure with the backbone amine.[3] While often classified as a nonpolar, hydrophobic amino acid, its constrained structure can disrupt secondary structures in larger peptides, which can sometimes increase solubility.[7] In the context of a dipeptide, its hydrophobic contribution is a key factor to consider, especially in non-polar organic solvents.

2.2. Zwitterionic Nature and the Influence of pH:

Like all amino acids and peptides, H-Pro-Asp-OH can exist as a zwitterion, possessing both a positive (N-terminal amino group) and negative (carboxyl groups) charge. The net charge of the peptide is highly dependent on the pH of the solution, which in turn dictates its solubility.

  • Acidic Conditions (low pH): At a pH below the pKa of the carboxyl groups (the α-carboxyl of proline and the α- and side-chain carboxyls of aspartic acid), these groups will be protonated and neutral. The N-terminal amino group of proline will be protonated and carry a positive charge. This will result in a net positive charge on the molecule.

  • Neutral Conditions (pH ~7): At neutral pH, the carboxyl groups will be deprotonated and negatively charged, while the N-terminal amino group will be protonated and positively charged. Given the presence of two carboxyl groups (one on the C-terminus and one on the aspartic acid side chain) and one amino group, the overall net charge of H-Pro-Asp-OH will be negative. Peptides are generally more soluble when they carry a net charge.[5]

  • Basic Conditions (high pH): At a pH above the pKa of the N-terminal amino group, it will be deprotonated and neutral. The carboxyl groups will remain deprotonated and negatively charged, resulting in a net negative charge.

Due to its overall acidic nature (two carboxyl groups to one amino group), H-Pro-Asp-OH is expected to be most soluble in neutral to basic aqueous solutions where it carries a net negative charge. Conversely, its solubility is likely to be minimal at its isoelectric point (pI), where the net charge is zero.

2.3. Solubility in Organic Solvents:

The solubility of peptides in organic solvents is largely dictated by the polarity of the solvent and the hydrophobicity of the peptide.[7] Given the presence of the highly polar and charged aspartic acid residue, H-Pro-Asp-OH is predicted to have very low solubility in nonpolar organic solvents such as hexane and toluene.[8] In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can disrupt intermolecular hydrogen bonds, some degree of solubility may be achieved, particularly if the peptide has significant hydrophobic character.[4][9] However, for a small, acidic dipeptide like H-Pro-Asp-OH, aqueous solvents are expected to be far superior.

Experimental Determination of H-Pro-Asp-OH Solubility

The following protocol provides a robust method for determining the solubility of H-Pro-Asp-OH in various solvent systems. This self-validating system includes steps for accurate quantification and ensures reproducible results.

3.1. Materials:

  • H-Pro-Asp-OH (lyophilized powder)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Acetonitrile, Methanol

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Analytical balance

  • pH meter

3.2. Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of lyophilized H-Pro-Asp-OH powder.

    • Prepare a high-concentration stock solution in a solvent in which the peptide is known to be highly soluble (e.g., 0.1 M NaOH). This will be used to create a standard curve for quantification.

  • Solubility Testing in Aqueous Solutions:

    • Add a pre-weighed amount of H-Pro-Asp-OH to a known volume of the desired aqueous solvent (e.g., deionized water, PBS).

    • Vortex the solution vigorously for 2 minutes.

    • If the peptide does not fully dissolve, incrementally add more solvent until it does, carefully recording the total volume added.

    • If dissolution is still not achieved, sonication for 5-10 minutes can be attempted.[5][10]

    • For pH-dependent solubility, adjust the pH of the peptide suspension using 0.1 M HCl or 0.1 M NaOH and observe for dissolution.

  • Solubility Testing in Organic Solvents:

    • Follow the same procedure as for aqueous solutions, using the desired organic solvents.

    • For highly hydrophobic peptides, starting with a small amount of a strong organic solvent like DMSO and then diluting with the desired solvent can be an effective strategy.[10][11]

  • Equilibration and Separation:

    • Once an apparent saturated solution is obtained (i.e., excess solid is present), allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours with gentle agitation to ensure saturation.

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved peptide.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the concentration of H-Pro-Asp-OH in the supernatant using a suitable analytical method. A common method is UV-Vis spectrophotometry by measuring the absorbance at a specific wavelength (if the peptide has a chromophore or by using a colorimetric assay like the bicinchoninic acid (BCA) assay). Alternatively, a more sensitive and specific method is High-Performance Liquid Chromatography (HPLC).

    • Prepare a standard curve using the stock solution to accurately determine the concentration of the peptide in the saturated supernatant.

3.3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_equilibration Equilibration & Separation cluster_quantification Quantification weigh Weigh H-Pro-Asp-OH add_solvent Add Known Volume of Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate Incomplete Dissolution ph_adjust Adjust pH (for aqueous) sonicate->ph_adjust Incomplete Dissolution equilibrate Equilibrate for 24h ph_adjust->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure Concentration (e.g., HPLC, UV-Vis) supernatant->measure calculate Calculate Solubility measure->calculate

Caption: Experimental workflow for determining the solubility of H-Pro-Asp-OH.

Expected Solubility Profile of H-Pro-Asp-OH

Solvent SystemPredicted SolubilityRationale
Aqueous Solvents
Deionized Water (pH ~6-7)HighThe dipeptide is expected to have a net negative charge, promoting strong interactions with polar water molecules.
Phosphate-Buffered Saline (PBS, pH 7.4)HighSimilar to water, the physiological pH and ionic strength should facilitate solubility.
0.1 M HCl (pH 1)Moderate to HighAt low pH, the peptide will have a net positive charge, which should also promote aqueous solubility.
0.1 M NaOH (pH 13)Very HighAt high pH, the peptide will have a strong net negative charge, leading to excellent aqueous solubility.
Organic Solvents
Dimethyl Sulfoxide (DMSO)ModerateAs a polar aprotic solvent, DMSO can solvate the peptide, but solubility is likely lower than in aqueous solutions.
EthanolLow to ModerateEthanol is less polar than water, and the solubility is expected to be correspondingly lower.
AcetonitrileLowAcetonitrile is a polar aprotic solvent, but generally less effective at dissolving polar peptides than DMSO.
MethanolLow to ModerateSimilar to ethanol, some solubility is expected due to its polar nature.
HexaneInsolubleAs a nonpolar solvent, hexane is not expected to dissolve the polar H-Pro-Asp-OH dipeptide.

Conclusion and Best Practices

The solubility of H-Pro-Asp-OH is fundamentally dictated by its hydrophilic and acidic nature, imparted by the aspartic acid residue. It is anticipated to be highly soluble in aqueous solutions, particularly at neutral to basic pH. Conversely, its solubility in nonpolar organic solvents is expected to be negligible. For practical applications, it is recommended to first attempt dissolution in deionized water or a suitable buffer like PBS.[11] If solubility issues arise, adjusting the pH towards the basic range is a logical next step. For applications requiring an organic solvent, DMSO is the most promising candidate, although aqueous systems are preferable. Always perform a small-scale solubility test before dissolving the entire sample to avoid material loss.[5][11]

References

  • Vertex AI Search. (2025). l aspartic acid solubility.
  • National Center for Biotechnology Information. (n.d.). L-Aspartic Acid. PubChem. Retrieved from [Link]

  • Wikipedia. (2024). Aspartic acid. Retrieved from [Link]

  • Wikipedia. (2024). Amino acid. Retrieved from [Link]

  • Lazzaro, M., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Paul, S., et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Aapptec. (n.d.). H-Asp-OH, L-Aspartic acid, CAS 56-84-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pro-Asp. PubChem. Retrieved from [Link]

  • GenScript. (2020). Peptide Solubility Guidelines. Retrieved from [Link]

  • Soper, A. K., et al. (2005). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Chemical Physics Letters.

Sources

Metabolic Fate and Stability of the Pro-Asp Dipeptide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathway, stability characteristics, and experimental handling of the Prolyl-Aspartate (Pro-Asp) dipeptide.

Executive Summary

The Pro-Asp dipeptide represents a unique biochemical motif characterized by significant enzymatic resistance and distinct physicochemical instability. Unlike its regioisomer Asp-Pro, which is rapidly hydrolyzed by cytosolic prolidase (PEPD), Pro-Asp (N-terminal Proline) exhibits resistance to canonical imidodipeptidases (Prolinase/PEPQ) and cytosolic non-specific dipeptidases (CNDP2). This metabolic stability, combined with its affinity for proton-coupled oligopeptide transporters (PepT1/SLC15A1), positions Pro-Asp as a critical scaffold for prodrug design and a stable biomarker of specific proteolytic events. This guide outlines the metabolic pathways, chemical degradation risks (aspartimide formation), and validated protocols for its synthesis and quantification.

Biochemical Architecture & Physicochemical Properties[1][2]

Structural Determinants

Pro-Asp is a zwitterionic dipeptide containing a secondary amine (pyrrolidine ring of Proline) and a distal carboxylate (Aspartic acid side chain).

  • Isoelectric Point (pI): ~2.9–3.2 (Acidic).

  • Hydrophobicity: Low. The molecule is highly polar, necessitating HILIC (Hydrophilic Interaction Liquid Chromatography) for retention during analysis.

  • The "Proline Kink": The N-terminal proline restricts conformational flexibility, protecting the peptide bond from steric access by general aminopeptidases.

Chemical Instability: The Aspartimide Pathway

While enzymatically stable, Pro-Asp is chemically liable under basic conditions or during solid-phase synthesis. The side-chain carboxyl group of Aspartate can attack the backbone amide nitrogen, forming a cyclic Aspartimide (succinimide) intermediate.

  • Consequence: Hydrolysis of the aspartimide ring leads to a mixture of

    
    -Asp (native) and 
    
    
    
    -Asp (isoAsp) peptides, often in a 1:3 ratio.[1]
  • Relevance: This spontaneous degradation mimics "molecular aging" and must be controlled during synthesis.

Cellular Uptake and Transport Mechanisms

Pro-Asp is a high-affinity substrate for the Solute Carrier Family 15 (SLC15) proton-coupled transporters.

Influx Pathways
  • PepT1 (SLC15A1): High-capacity, low-affinity transporter expressed in the apical membrane of intestinal enterocytes. It facilitates the oral absorption of Pro-Asp.

  • PepT2 (SLC15A2): High-affinity, low-capacity transporter expressed in the renal proximal tubules (reabsorption) and the choroid plexus (brain-to-blood efflux).

Mechanism: Transport is electrogenic, driven by an inward proton gradient (


). The zwitterionic nature of Pro-Asp at physiological pH allows efficient coupling with the proton motive force.

Enzymatic Degradation and Metabolic Fate

The degradation of Pro-Asp is distinct from general dipeptides due to the "Proline Fence" hypothesis, which posits that proline residues protect peptides from non-specific degradation.

The Divergent Fates: Pro-Asp vs. Asp-Pro

A critical distinction must be made between the two isomers, as their metabolic half-lives differ by orders of magnitude.

FeaturePro-Asp (N-terminal Pro)Asp-Pro (C-terminal Pro)
Primary Enzyme Prolinase (PEPQ/PEPD) Prolidase (PEPD)
Substrate Specificity Poor substrate. Acidic residue (Asp) hinders hydrophobic pocket of Prolinase.Excellent substrate. Rate-limiting step in collagen turnover.
Cytosolic Stability High. Resistant to CNDP2 and Prolinase.Low. Rapidly cleaved to Asp + Pro.
Excretion Often excreted intact in urine.Accumulates only in Prolidase Deficiency.
Pathway Visualization

The following diagram illustrates the differential processing of Pro-Asp and Asp-Pro within the cytosol.

ProAsp_Metabolism cluster_cytosol Intracellular Processing Extracellular Extracellular Space PepT1 PepT1/PepT2 (SLC15A1/2) Extracellular->PepT1 Influx ProAsp Pro-Asp (Substrate) PepT1->ProAsp Transport AspPro Asp-Pro (Isomer) PepT1->AspPro Transport Cytosol Cytosol Prolinase Prolinase (PEPQ) (Low Activity on Pro-Asp) ProAsp->Prolinase Slow/Resistant Excretion Urinary Excretion (Intact Pro-Asp) ProAsp->Excretion Major Pathway Prolidase Prolidase (PEPD) (High Activity on Asp-Pro) AspPro->Prolidase Rapid Hydrolysis AminoAcids Free Amino Acids (Pro + Asp) Prolinase->AminoAcids Minor Pathway Prolidase->AminoAcids Recycling

Caption: Differential metabolic stability of Pro-Asp (resistant, excreted) versus Asp-Pro (rapidly hydrolyzed by Prolidase).

Experimental Protocols

Synthesis: Preventing Aspartimide Formation

Challenge: Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) using piperidine can induce aspartimide formation in Pro-Asp sequences. Solution: Use of Hmb (2-hydroxy-4-methoxybenzyl) backbone protection or specific bulky esters.

Protocol:

  • Resin Selection: Use 2-Chlorotrityl chloride resin (minimizes acid exposure).

  • Coupling:

    • Couple Fmoc-Asp(OtBu)-OH.[2]

    • Critical Step: Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or Fmoc-Asp(OBno)-OH instead of standard OtBu protection to sterically hinder the side-chain attack.

    • Alternatively, add 0.1M HOBt to the deprotection cocktail (20% piperidine/DMF) to suppress base-catalyzed imide formation.

  • Cleavage: Reagent B (TFA/Phenol/Water/Triisopropylsilane 88:5:5:2). Avoid high temperatures.

Quantitative Analysis: LC-MS/MS

Due to high polarity, Pro-Asp is poorly retained on C18 columns.

Methodology:

  • Column: ZIC-HILIC or Amide-C16 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 40% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

    • MRM Transition: 231.1

      
       116.1 (Proline fragment) and 231.1 
      
      
      
      70.1.
  • Internal Standard: Pro-Asp-

    
    , 
    
    
    
    (Isotopically labeled).
Enzymatic Stability Assay

To validate metabolic resistance in vitro:

  • Source: Human intestinal S9 fraction or recombinant rhPEPD/rhPEPQ.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.8), 1 mM

    
     (Activator for metallopeptidases), 100 µM Pro-Asp.
    
  • Incubation: 37°C for 0, 30, 60, 120 min.

  • Quenching: Add equal volume ice-cold ACN with 0.1% Formic Acid.

  • Analysis: Quantify loss of parent Pro-Asp via LC-MS/MS.

    • Control: Run parallel assay with Asp-Pro (positive control for Prolidase activity).

Pharmacological Implications

The resistance of Pro-Asp to hydrolysis makes it an attractive prodrug scaffold .

  • Pro-Asp-Drug Conjugates: Linking a drug to the C-terminus of Pro-Asp can target the molecule to PepT1 transporters for oral absorption.

  • Release Mechanism: Once intracellular, the Pro-Asp moiety is slowly cleaved (or requires a specific linker design), potentially extending the half-life of the payload compared to rapidly degraded Pro-drug carriers.

References

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Kitchens, K. M., et al. (2005). Structure-activity relationships of the peptide transporter PEPT1. Molecular Pharmaceutics. Link

  • Larrabee, J. A., et al. (2011). Substrate Specificity and Metal Activation of Methionine Aminopeptidase and Prolidase. Biochemistry. Link

  • Merdian, J., et al. (2020). Aspartimide formation in peptide synthesis: A review of the mechanisms and prevention strategies. Chemistry – A European Journal. Link

  • Wilkinson, K. A., et al. (2021). Structural basis for the substrate specificity of human prolidase. Journal of Biological Chemistry. Link

Sources

Isomeric Divergence: A Technical Analysis of H-Pro-Asp-OH vs. H-Asp-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide therapeutics and proteomics, the sequence isomerism between H-Pro-Asp-OH (Prolyl-Aspartic acid) and H-Asp-Pro-OH (Aspartyl-Proline) represents a critical bifurcation in chemical stability, fragmentation behavior, and biological function. While they share an identical elemental formula (


) and molecular weight (230.22  g/mol ), their physicochemical behaviors are diametrically opposed.

H-Asp-Pro-OH is characterized by extreme acid lability , acting as a notorious "suicide sequence" in proteins due to neighboring group participation (NGP) of the aspartyl side chain. Conversely, H-Pro-Asp-OH is structurally rigid but prone to diketopiperazine (DKP) formation during synthesis and storage, particularly under basic conditions.

This guide provides a mechanistic dissection of these isomers, establishing self-validating protocols for their differentiation and handling in drug development pipelines.

Structural & Conformational Dynamics

The core difference lies in the positioning of the pyrrolidine ring of Proline relative to the reactive side chain of Aspartic acid.

H-Asp-Pro-OH: The "Beta-Turn" Inducer

In this isomer, the Aspartic acid is N-terminal. The peptide bond connecting Asp and Pro is a tertiary amide (due to Proline's secondary amine nature).

  • Conformation: The Asp-Pro bond frequently adopts a cis conformation (~10-30% population in solution) rather than the standard trans conformation. This induces a "kink" or

    
    -turn in protein backbones.
    
  • Steric Strain: The proximity of the Asp

    
    -carboxyl group to the peptide backbone carbonyl creates a high-energy state susceptible to nucleophilic attack.
    
H-Pro-Asp-OH: The Rigid N-Terminus

Here, Proline is N-terminal.[1] The secondary amine of Proline is free (or protonated), and the Aspartic acid is C-terminal.

  • Conformation: The Proline ring restricts the

    
     dihedral angle, locking the N-terminus.
    
  • Reactivity: The spatial arrangement facilitates the attack of the N-terminal nitrogen onto the C-terminal carbonyl (if activated), leading to cyclization.

Chemical Stability: The Primary Differentiator

The most definitive way to distinguish these isomers without advanced instrumentation is through their chemical degradation pathways.

Pathway A: Asp-Pro Acid Lability (The "Suicide" Mechanism)

H-Asp-Pro-OH is uniquely unstable in acidic media (pH 2–5). The Asp side-chain carboxyl group (


) acts as an intramolecular nucleophile, attacking the peptide bond carbonyl. This Neighboring Group Participation (NGP)  forms a cyclic succinimide intermediate, leading to rapid cleavage or isomerization to isoAsp (beta-aspartyl).

Implication: Do not store H-Asp-Pro-OH peptides in dilute acid (e.g., 0.1% TFA) for extended periods.

AspProCleavage Native Native H-Asp-Pro-OH (Protonated Peptide Bond) Tetra Tetrahedral Intermediate Native->Tetra Intramolecular Nucleophilic Attack (Asp Side Chain COOH) Succinimide Cyclic Succinimide (Anhydride Intermediate) Tetra->Succinimide - H2O Cleavage Cleavage Products (Asp Anhydride + Pro) Succinimide->Cleavage Hydrolysis (Acidic) IsoAsp Isomerization (beta-Asp-Pro) Succinimide->IsoAsp Hydrolysis (Neutral/Basic)

Figure 1: Mechanism of Asp-Pro acid-catalyzed instability via succinimide formation.

Pathway B: Pro-Asp Diketopiperazine (DKP) Formation

H-Pro-Asp-OH is susceptible to DKP formation, particularly if the C-terminal carboxyl is activated (e.g., as an ester during synthesis). The cis conformation of the Proline peptide bond brings the N-terminal amine into perfect proximity to attack the C-terminal carbonyl.

Implication: During SPPS (Solid Phase Peptide Synthesis), the H-Pro-Asp sequence often leads to low yields due to premature cleavage from the resin as a cyclic dipeptide.

ProAspDKP Linear Linear H-Pro-Asp-OR (R = Resin/Ester) Attack Nucleophilic Attack (N-term Amine -> C-term Carbonyl) Linear->Attack Facilitated by Pro Geometry DKP Cyclic Diketopiperazine (cyclo-Pro-Asp) Attack->DKP Cyclization & Release

Figure 2: Pro-Asp susceptibility to cyclization (DKP formation).

Analytical Differentiation Protocols

To rigorously distinguish these isomers, a multi-modal approach combining HPLC and MS/MS is required.

Protocol 1: Chromatographic Separation (RP-HPLC)

Due to the hydrophobicity difference (Proline is hydrophobic; Aspartic acid is hydrophilic), these isomers can be resolved on C18 columns. However, pH control is paramount to suppress the ionization of the Asp side chain.

Methodology:

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 1% to 10% B over 15 minutes).

IsomerPredicted Retention BehaviorRationale
H-Asp-Pro-OH Earlier Elution (Lower

)
The N-terminal Asp is highly polar. The peptide bond is more exposed to solvent.
H-Pro-Asp-OH Later Elution (Higher

)
The N-terminal Proline is more hydrophobic. The hydrophobic pyrrolidine ring leads interaction with C18.
Protocol 2: Mass Spectrometry (MS/MS) Fragmentation

The "Proline Effect" dominates the fragmentation patterns in Collision-Induced Dissociation (CID). Proline has a high proton affinity, often sequestering the proton and directing cleavage to the bond N-terminal to itself.

Fragmentation Logic:

  • H-Asp-Pro-OH (Precursor

    
     231.1) 
    
    • Mechanism: Proton localizes on the Proline nitrogen (tertiary amide). Cleavage occurs at the Asp-Pro bond.[1][2]

    • Major Fragment (

      
      ): Proline (
      
      
      
      116)
      . The charge stays with the C-terminal Proline.
    • Minor Fragment (

      
      ):  Asp fragments (
      
      
      
      116/88) are often weak or undergo water loss (
      
      
      98).
  • H-Pro-Asp-OH (Precursor

    
     231.1) 
    
    • Mechanism: Proline is N-terminal.[1][3] Cleavage of the Pro-Asp bond yields an N-terminal fragment.[1]

    • Major Fragment (

      
      ): Proline (
      
      
      
      98)
      (acylium ion) or
      
      
      (
      
      
      70)
      .
    • Secondary Fragment (

      
      ):  Aspartic Acid (
      
      
      
      134).

Decision Matrix:

  • If MS/MS spectrum shows dominant

    
     at 116 
    
    
    
    H-Asp-Pro-OH .
  • If MS/MS spectrum shows dominant

    
     at 98  or 
    
    
    
    at 134
    
    
    H-Pro-Asp-OH .

Synthesis & Handling Guidelines

For H-Asp-Pro-OH
  • Synthesis Risk: Acid-catalyzed cleavage during side-chain deprotection (e.g., high TFA concentrations).

  • Mitigation: Use "cocktails" with scavengers that minimize cation lifetime. Perform cleavage at

    
    . Avoid prolonged exposure to aqueous acid after purification. Lyophilize from neutral buffers (ammonium acetate) rather than dilute HCl/TFA if possible.
    
For H-Pro-Asp-OH
  • Synthesis Risk: DKP formation during Fmoc removal of the Proline (if Asp is resin-bound).

  • Mitigation: Use sterically bulky resins (e.g., 2-chlorotrityl chloride) which sterically hinder the "backbiting" attack. Use shorter deprotection times for Fmoc removal.

References

  • Marcus, F. (1985). Preferential cleavage of the aspartyl-proline bond of proteins in dilute acid. International Journal of Peptide and Protein Research. Link

  • Goolcharran, C., et al. (2000). Peptide degradations: mechanisms and implications for stability. Journal of Pharmaceutical Sciences. Link

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

  • Oliyai, C., & Borchardt, R. T. (1993). Chemical instability of aspartyl-containing peptides and proteins. Pharmaceutical Research. Link

  • Steinberg, S. M., & Bada, J. L. (1983). Peptide decomposition in the neutral pH region via the formation of diketopiperazines. The Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Optimized Solid-Phase Peptide Synthesis of H-Pro-Asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Synthesizing short dipeptides containing C-terminal Proline or sequences where Proline is the penultimate residue (e.g., H-Pro-Asp-OH) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS): Diketopiperazine (DKP) formation .[1][2] This intramolecular cyclization reaction leads to premature cleavage of the peptide from the resin, resulting in drastically reduced yields. This application note details a robust protocol using 2-Chlorotrityl Chloride (2-CTC) resin to sterically hinder DKP formation, ensuring high-purity synthesis of H-Pro-Asp-OH.

Critical Technical Considerations

The Diketopiperazine (DKP) Trap

In standard SPPS, after the removal of the Fmoc group from the second amino acid (Proline), the free secondary amine is spatially positioned to perform a nucleophilic attack on the C-terminal ester linkage attaching the first amino acid (Aspartic Acid) to the resin.

Because Proline exists in a cis/trans equilibrium, it facilitates the formation of a six-membered ring structure. If the ester linkage to the resin is not sufficiently bulky (e.g., Wang resin), the dipeptide cyclizes and cleaves itself from the support as a diketopiperazine byproduct, leaving the user with empty resin and lost product.

The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin

To prevent this, we utilize 2-Chlorotrityl Chloride (2-CTC) resin .[3][4] The trityl linker provides immense steric bulk (hindrance) around the ester bond, physically blocking the nucleophilic attack from the N-terminal amine. Additionally, 2-CTC allows for loading of the first amino acid without activating the carboxylic acid, preventing racemization of the C-terminal Cysteine or Histidine (though less critical for Asp, it preserves chiral integrity).

Mechanism Visualization

The following diagram illustrates the DKP formation pathway and how the 2-CTC resin blocks it.

DKP_Mechanism cluster_0 Risk Factor: Standard Resin (e.g., Wang) cluster_1 Solution: 2-CTC Resin Step1 Fmoc-Pro-Asp(OtBu)-Resin Step2 Fmoc Removal (Piperidine) Step1->Step2 Step3 Free Amine Attack (Cyclization) Step2->Step3 High Risk Result1 DKP Byproduct (Lost) + Free Resin Step3->Result1 Step1b Fmoc-Pro-Asp(OtBu)-[2-CTC Resin] Step2b Fmoc Removal (Piperidine) Step1b->Step2b Step3b Steric Hindrance Blocks Attack Step2b->Step3b Protected Result2 Intact H-Pro-Asp-OH on Resin Step3b->Result2

Caption: Comparison of DKP formation risk on standard resin versus steric protection provided by 2-Chlorotrityl Chloride (2-CTC) resin.

Materials and Reagents

ReagentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Solid support, prevents DKP.
Amino Acid 1 Fmoc-Asp(OtBu)-OHC-terminal residue. Side chain protected with t-Butyl ester.[3][5]
Amino Acid 2 Fmoc-Pro-OHN-terminal residue.[6]
Coupling Reagent HBTU or HATUActivator for amide bond formation.
Base DIPEA (N,N-Diisopropylethylamine)Organic base for coupling and loading.[7]
Solvent DCM (Dichloromethane)Critical: Primary solvent for 2-CTC swelling and loading.
Solvent DMF (Dimethylformamide)Solvent for washing and coupling.[8]
Deprotection 20% Piperidine in DMFRemoval of Fmoc groups.[3][8]
Capping HPLC-grade Methanol (MeOH)Caps unreacted chloride sites on resin.
Cleavage TFA / TIS / H2O (95:2.5:2.5)Global deprotection and cleavage cocktail.

Experimental Workflow

Synthesis_Workflow Start Resin Preparation Swell 2-CTC in DCM (30 min) Load Resin Loading Fmoc-Asp(OtBu)-OH + DIPEA in DCM Start->Load Cap Capping Add MeOH (15 min) Load->Cap Deprot1 Fmoc Removal 1 20% Piperidine/DMF Cap->Deprot1 Couple Coupling Proline Fmoc-Pro-OH + HBTU + DIPEA Deprot1->Couple QC1 QC: Kaiser Test (Check for free amines) Couple->QC1 QC1->Couple Fail (Recouple) Deprot2 Fmoc Removal 2 20% Piperidine/DMF QC1->Deprot2 Pass QC2 QC: Chloranil Test (Check for secondary amine) Deprot2->QC2 Cleave Global Cleavage 95% TFA Cocktail QC2->Cleave Pass (Blue Beads) Finish Precipitation & HPLC Ether precipitate -> C18 Purification Cleave->Finish

Caption: Step-by-step SPPS workflow for H-Pro-Asp-OH using Fmoc chemistry on 2-CTC resin.

Detailed Protocol

Step 1: Resin Preparation & Loading (The Critical Step)

Unlike Wang resin, 2-CTC requires DCM for optimal swelling and loading efficiency.

  • Weigh Resin: Place 2-CTC resin (approx. loading 1.0–1.6 mmol/g) into a fritted synthesis vessel.

  • Swell: Add anhydrous DCM (10 mL per gram of resin). Allow to swell for 30 minutes. Drain.

  • Prepare Loading Solution:

    • Dissolve Fmoc-Asp(OtBu)-OH (1.0 equivalent relative to resin capacity) in DCM.[3]

    • Add DIPEA (4.0 equivalents).[3][7]

    • Note: Do not use HBTU/HATU for this step. We are reacting the carboxylate directly with the trityl chloride.

  • Load: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

  • Cap: Add HPLC-grade Methanol (1 mL per gram of resin) directly to the reaction mixture. Agitate for 15 minutes.

    • Why? Methanol reacts with any remaining active chloride sites on the resin, converting them to inert methyl ethers. This prevents unreacted sites from binding subsequent amino acids.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[7]

Step 2: Fmoc Deprotection (Aspartic Acid)
  • Add 20% Piperidine in DMF .

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine in DMF. Agitate for 10 minutes. Drain.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • QC (Kaiser Test): Perform a Kaiser test. Beads should turn blue , indicating free primary amines (H-Asp-Resin).

Step 3: Coupling Proline
  • Activate: Dissolve Fmoc-Pro-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Activate for 2–3 minutes.

  • Couple: Add activated solution to the resin.[7] Agitate for 45–60 minutes.

  • Wash: DMF (3x), DCM (3x).

  • QC (Kaiser Test): Beads should remain colorless/yellow . If blue, recouple.

Step 4: Final Fmoc Removal (Proline)
  • Add 20% Piperidine in DMF .

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine in DMF. Agitate for 10 minutes. Drain.

  • Wash: DMF (5x), DCM (5x).

  • QC (Chloranil Test):

    • Critical: The Kaiser test does not detect secondary amines (Proline). Use the Chloranil Test (or Isatin test).[9]

    • Result: Beads should turn blue/green indicating the presence of the free secondary amine of Proline.[10]

Step 5: Global Cleavage & Side-Chain Deprotection
  • Dry Resin: Ensure resin is thoroughly dried under nitrogen or vacuum.

  • Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

  • Reaction: Add cocktail to resin (10 mL per gram). Agitate for 2 hours.

    • Chemistry: This step cleaves the peptide from the 2-CTC resin (acid-labile) and removes the t-Butyl (OtBu) protection from the Aspartic acid side chain.

  • Collection: Filter the resin and collect the filtrate. Wash resin with a small amount of neat TFA. Combine filtrates.

  • Precipitation: Add cold diethyl ether (10x volume) to precipitate the peptide. Centrifuge and decant ether. Repeat wash 2x.[7][10]

Quality Control & Troubleshooting

Analytical HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 30% B over 20 minutes (Dipeptides are polar; start with low organic).

  • Detection: UV at 214nm (Peptide bond) and 220nm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield DKP FormationEnsure 2-CTC resin was used. Avoid long exposure to base after Proline deprotection.
Missing Proline Incomplete CouplingProline is a secondary amino acid and can be sterically hindered. Double couple if necessary.
Aspartimide Base-catalyzed cyclizationRare in this short sequence, but if observed (M-18 mass), add 0.1M HOBt to the Piperidine deprotection solution [1].
Test Failure False Negative KaiserRemember: Kaiser test fails on Proline. Use Chloranil for N-terminal Pro detection [2].[6]

References

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (Referenced via standard industry protocols for Chloranil test).
  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[3][4][7][8][11] Tetrahedron Letters, 30(30), 3943-3946. (Foundational text on 2-CTC resin preventing DKP).

  • CEM Corporation. (n.d.). Peptide Synthesis: Diketopiperazine Formation. Retrieved from [Link] (General industry standard verification).

Sources

Precision Liquid Phase Synthesis of Prolyl-Aspartic Acid (Pro-Asp)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: L-Prolyl-L-Aspartic Acid (Pro-Asp-OH) Primary Challenge: Diketopiperazine (DKP) Cyclization Secondary Challenge: Aspartimide Formation

Synthesizing the dipeptide Pro-Asp in the liquid phase presents a unique intersection of steric and electronic challenges. While Proline (Pro) is a secondary amine with steric bulk, Aspartic Acid (Asp) possesses a reactive side-chain carboxyl group.

The critical failure mode in Pro-Asp synthesis is not typically coupling efficiency, but the stability of the intermediate dipeptide ester. The cis-conformation induced by the proline residue brings the N-terminal amine and the C-terminal ester into close proximity. Upon N-terminal deprotection, the free amine can rapidly attack the C-terminal ester, ejecting alcohol and forming a stable cyclic Diketopiperazine (DKP) (cyclo-Pro-Asp).

Strategic Recommendation: To circumvent DKP formation, this guide prioritizes a Global Deprotection Strategy . By utilizing the Benzyloxycarbonyl (Cbz or Z) group on the N-terminus and Benzyl (Bzl) esters on the Aspartate, both protecting groups can be removed simultaneously via catalytic hydrogenolysis. This yields the free zwitterionic dipeptide directly, bypassing the dangerous H-Pro-Asp-OR intermediate state.

Mechanistic Insight: The DKP Trap

The following diagram illustrates the "Death Valley" of dipeptide synthesis—the formation of Diketopiperazine. Understanding this pathway is essential for avoiding it.

DKP_Mechanism cluster_legend Pathway Analysis Protected Protected Dipeptide (Z-Pro-Asp(OBzl)-OBzl) Deprotection Partial Deprotection (H-Pro-Asp(OBzl)-OBzl) Protected->Deprotection If stepwise cleavage used Product Target Dipeptide (H-Pro-Asp-OH) Protected->Product Hydrogenolysis (Simultaneous Removal) Transition Nucleophilic Attack (Intramolecular) Deprotection->Transition Spontaneous (Fast for Pro) DKP Diketopiperazine (Cyclo-Pro-Asp) Transition->DKP Cyclization (-BnOH) Note Route via Red Box leads to impurity. Route via Green Arrow is safe.

Figure 1: The kinetic competition between product formation and DKP cyclization. The presence of Proline accelerates the cyclization due to conformational pre-organization.

Protocol A: High-Purity Research Synthesis (Z/Bzl Strategy)

Application: Research scale (1g – 10g), Reference Standards, High Purity requirements (>98%). Chemistry: EDC/Oxyma Coupling


 Catalytic Hydrogenolysis.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Reagents: Z-Pro-OH, HCl·H-Asp(OBzl)-OBzl, EDC·HCl, Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), Diisopropylethylamine (DIPEA), Pd/C (10%).

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH).

Step-by-Step Methodology
Phase 1: Coupling (Z-Pro-Asp(OBzl)-OBzl)
  • Activation: Dissolve Z-Pro-OH (1.0 equiv, e.g., 2.49 g) and Oxyma Pure (1.1 equiv, 1.56 g) in DCM (50 mL) at 0°C. Stir for 5 minutes.

    • Why Oxyma? It suppresses racemization more effectively than HOBt and avoids the explosive risks of HOBt during scale-up [1].

  • Amine Preparation: In a separate vessel, dissolve HCl·H-Asp(OBzl)-OBzl (1.0 equiv) in DCM (20 mL) and add DIPEA (1.0 equiv) to neutralize the salt.

  • Coupling: Add the amine solution to the activated acid solution. Add EDC·HCl (1.1 equiv) last.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The spot for Z-Pro-OH should disappear.

  • Workup:

    • Wash organic layer with 1M KHSO₄ (3x) to remove basic impurities and unreacted amine.

    • Wash with Sat. NaHCO₃ (3x) to remove unreacted Z-Pro-OH and Oxyma.

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate in vacuo to yield the protected dipeptide oil/foam.

Phase 2: Global Deprotection (H-Pro-Asp-OH)

Critical Step: This removes the Z-group and both Benzyl esters simultaneously, preventing DKP formation.

  • Dissolution: Dissolve the protected intermediate in MeOH (10 mL/g).

  • Catalyst Addition: Add 10% Pd/C (5-10 wt% of substrate mass) under inert atmosphere (Nitrogen).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or add to solvent under N₂.

  • Hydrogenation: Bubble H₂ gas through the solution or use a balloon. Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH/Water (1:1).

  • Isolation: Concentrate the filtrate. The residue is the free dipeptide.

    • Purification: If necessary, recrystallize from Water/Ethanol or purify via preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile).

Protocol B: Scalable Mixed Anhydride Method

Application: Process Development, Scale-up (>50g), Cost-sensitive production. Chemistry: Isobutyl Chloroformate (IBCF) Mixed Anhydride.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Reagents: Boc-Pro-OH, H-Asp(OBzl)-OBzl·HCl, IBCF, N-Methylmorpholine (NMM), TFA.

  • Solvents: THF (anhydrous), DCM.

Step-by-Step Methodology
Phase 1: Mixed Anhydride Coupling[1]
  • Anhydride Formation: Dissolve Boc-Pro-OH (1.0 equiv) and NMM (1.0 equiv) in anhydrous THF . Cool strictly to -15°C .

    • Control: Add IBCF (1.0 equiv) dropwise. Stir for 15 minutes at -15°C.

    • Why -15°C? Higher temperatures lead to urethane formation (wrong attack on the carbonate) and racemization [2].

  • Coupling: Add a pre-cooled solution of H-Asp(OBzl)-OBzl·HCl (1.0 equiv) and NMM (1.0 equiv) in THF/DCM to the reaction mixture.

  • Reaction: Maintain -15°C for 1 hour, then slowly warm to RT over 2 hours.

  • Workup: Evaporate THF. Redissolve in EtOAc. Wash with Citric Acid (5%), NaHCO₃ (5%), and Brine. Concentrate to yield Boc-Pro-Asp(OBzl)-OBzl .

Phase 2: Controlled Deprotection

Note: Since we cannot use hydrogenolysis for Boc, we must use acid. The Benzyl esters remain, preventing DKP during the acid step, but must be removed later.

  • Boc Removal: Treat intermediate with TFA/DCM (1:1) for 1 hour.

  • Ester Hydrolysis: Treat the resulting H-Pro-Asp(OBzl)-OBzl with LiOH (2.5 equiv) in THF/H₂O at 0°C.

    • Warning: This step is high-risk for DKP.[2] Keep temperature low and reaction time short. Monitor by HPLC.

    • Alternative: If possible, use catalytic hydrogenation (Pd/C, H₂) to remove the Benzyl groups before removing the Boc group (if orthogonal), or use Z-chemistry as in Protocol A for better safety.

Quality Control & Troubleshooting

Analytical Workflow
AnalysisMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)[M+H]⁺ = 231.1 (Free Dipeptide)
Purity RP-HPLC (C18, 210 nm)> 98.0% Area
DKP Check RP-HPLCDistinct peak (usually elutes later than free dipeptide due to hydrophobicity).
Racemization Chiral HPLC (Crownpak or similar)< 0.5% D-isomer
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield DKP FormationSwitch to Protocol A (Simultaneous deprotection). Avoid basic conditions with free N-terminus.
Extra Peak (+26 Da) N-Acylurea (EDC byproduct)Ensure sufficient activation time before adding amine. Keep T < 0°C during addition.
Extra Peak (Urethane) Mixed Anhydride side reactionEnsure T = -15°C during IBCF addition. Do not use excess NMM.
Aspartimide Base-catalyzed cyclizationAvoid strong bases (NaOH) during workup. Use KHSO₄ for acidification.[3]

Synthesis Workflow Visualization

Workflow Start Start: Z-Pro-OH + H-Asp(OBzl)-OBzl Activation Activation (EDC/Oxyma, DCM, 0°C) Start->Activation Coupling Coupling Reaction (12h, RT) Activation->Coupling Workup Acid/Base Wash Cycle (Remove unreacted species) Coupling->Workup Intermediate Intermediate: Z-Pro-Asp(OBzl)-OBzl Workup->Intermediate Decision Deprotection Strategy Intermediate->Decision PathA Path A: Hydrogenolysis (H2, Pd/C, MeOH) Decision->PathA Recommended PathB Path B: Stepwise (Acid/Base - HIGH RISK) Decision->PathB Not Recommended Final Final Product: H-Pro-Asp-OH PathA->Final Clean Conv. DKP_Fail Impurity: Cyclo(Pro-Asp) PathB->DKP_Fail Cyclization

Figure 2: Operational flowchart highlighting the critical decision point for deprotection to ensure product integrity.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Albertson, N. F. (1962).[1] "Synthesis of Peptides with Mixed Anhydrides". Organic Reactions.[4][5][2][3][6]

  • Gairí, M., et al. (1990).[7] "Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis". Tetrahedron Letters.

  • Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Bachem Technical Notes.

Sources

Application Note: High-Resolution HPLC Separation of Prolyl-Aspartic Acid (Pro-Asp)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring robust separation of Prolyl-Aspartic acid (Pro-Asp), a hydrophilic dipeptide often encountered as a degradation product, bioactive metabolite, or synthetic impurity.[1]

Introduction & Analyte Profiling[1][2][3]

Prolyl-Aspartic acid (Pro-Asp) presents a unique chromatographic challenge due to its physicochemical properties. Unlike hydrophobic peptides, Pro-Asp is highly polar and zwitterionic.[1][2]

  • Structure: N-terminal Proline (secondary amine) linked to C-terminal Aspartic Acid.

  • pKa Values:

    • 
      -COOH (Asp C-term): ~2.0
      
    • 
      -COOH (Asp side chain): ~3.9[1]
      
    • 
      -NH (Pro N-term): ~10.6[1]
      
  • Isoelectric Point (pI): ~3.0[1]

  • UV Profile: Lacks aromatic residues (Trp, Tyr, Phe).[1][2] Absorbance is limited to the peptide bond (~210-220 nm), necessitating high-purity solvents or derivatization for trace analysis.

Separation Strategy

The separation strategy depends heavily on the sample matrix and required sensitivity.

  • Reverse Phase (RP): Requires acidic pH (< 2.[3]5) to suppress carboxyl ionization and increase hydrophobicity. Standard C18 columns often fail (retention < void volume); Aqueous Stable (AQ-C18) or Polar-Embedded phases are required.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The preferred method for LC-MS. Pro-Asp is retained by water-layer partitioning on a polar stationary phase.

Method Selection Workflow

The following decision matrix guides the selection of the optimal protocol based on your laboratory's detection capabilities and sensitivity needs.

MethodSelection Start Start: Pro-Asp Analysis Conc Sample Concentration? Start->Conc HighConc High (>10 µg/mL) Conc->HighConc LowConc Trace (<1 µg/mL) Conc->LowConc Detector Detector Available? HighConc->Detector MethodB Protocol B: HILIC-MS/MS (Zwitterionic Phase) LowConc->MethodB MS available MethodC Protocol C: Pre-Column Derivatization (OPA/FMOC) + RP-Fluorescence LowConc->MethodC No MS available UV UV/Vis (PDA) Detector->UV Standard QC MS Mass Spec (LC-MS) Detector->MS Identification MethodA Protocol A: RP-AQ (Acidic pH) Direct UV @ 210nm UV->MethodA MS->MethodB

Figure 1: Decision tree for selecting the appropriate HPLC/LC-MS workflow for Pro-Asp analysis.

Protocol A: Direct UV Detection (RP-AQ)

Best for: Quality Control (QC), Purity Analysis, High Concentration Samples.[1][2] Mechanism: Ion-Suppression Reversed Phase.

Standard C18 columns often result in Pro-Asp eluting in the void volume (


). This protocol uses a 100% Aqueous Stable C18  (AQ-C18) column and low pH to suppress the ionization of the two carboxyl groups on the Aspartate residue, forcing the molecule into a neutral, more hydrophobic state.
Chromatographic Conditions
ParameterSpecification
Column C18-AQ (e.g., YMC-Triart C18, Phenomenex Kinetex Polar C18) Dimensions: 150 x 4.6 mm, 3 µm or 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV Absorbance @ 210 nm (Reference: 360 nm)
Injection Vol 10 - 20 µL
Gradient Program
Time (min)% Mobile Phase BComments
0.00%Hold at 100% Aqueous to trap polar Pro-Asp.
5.00%Isocratic hold ensures retention.[1]
15.020%Linear ramp to elute hydrophobic impurities.
16.00%Re-equilibration.
25.00%End of run.[1]

Technical Insight: The pH must be kept below 3.0. At pH 2.5, the Asp side chain (pKa ~3.[2]9) and C-terminus (pKa ~2.0) are largely protonated (neutral), significantly increasing retention on the C18 phase.[1]

Protocol B: HILIC-MS (High Sensitivity)

Best for: Trace analysis, Biological matrices, LC-MS/MS.[2] Mechanism: Hydrophilic Interaction / Partitioning.[1]

HILIC is superior to RP for Pro-Asp because the dipeptide is highly soluble in the water layer formed on the polar stationary phase. This method uses a high-organic mobile phase, which enhances desolvation efficiency in ESI-MS.

Chromatographic Conditions
ParameterSpecification
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC, Agilent Poroshell 120 HILIC-Z) Dimensions: 100 x 2.1 mm, 2.7 µm (Fused Core)
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.5 (Adjust with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 - 0.4 mL/min
Temperature 35°C
Detection ESI-MS (Positive Mode for [M+H]+ or Negative for [M-H]-)
Gradient Program

Note: HILIC gradients run from High Organic to Low Organic.

Time (min)% Mobile Phase BComments
0.090%High organic start promotes partitioning into water layer.[1]
2.090%Isocratic hold.[1]
10.050%Gradient elution of increasingly polar compounds.[1]
12.050%Wash.
12.190%Return to initial conditions.
20.090%Critical: Long equilibration is required for HILIC layers.[1]

MS Settings (Generic Source Parameters):

  • Target Mass: 231.2 Da (Monoisotopic Mass of Pro-Asp).

  • ESI (+): Monitor m/z 231.2

    
     116.1 (Pro fragment) or 70.1 (Pro immonium).[1]
    
  • ESI (-): Monitor m/z 229.2 (Deprotonated).[1]

Protocol C: Derivatization (Fluorescence)

Best for: Ultra-trace analysis without MS, Amino Acid Analysis (AAA).[1][2] Mechanism: Pre-column reaction with OPA (Primary amines - Asp) and FMOC (Secondary amines - Pro).[1]

Since Proline is a secondary amine, it does not react with O-Phthalaldehyde (OPA) alone.[1][2] You must use FMOC-Cl (9-fluorenylmethyl chloroformate) or AQC (AccQ-Tag).

Workflow (Automated Injector Program)
  • Reagent A: Borate Buffer pH 10.2.

  • Reagent B: FMOC-Cl in Acetonitrile.

  • Mix: 10 µL Sample + 10 µL Borate + 10 µL FMOC.

  • Wait: 1 minute (Room Temp).

  • Inject: onto C18 Column.

Separation (RP-HPLC)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).[1][2]

  • Detection: Fluorescence (Ex: 266 nm, Em: 305 nm for FMOC).[1][2]

  • Result: Pro-Asp will elute much later than underivatized forms due to the bulky hydrophobic FMOC group, allowing easy separation from matrix salts.[2]

Troubleshooting & Critical Parameters

Separation of Pro-Asp vs. Asp-Pro

Pro-Asp and Asp-Pro are sequence isomers. They have identical masses but slightly different pKa values and hydrophobicities.

  • RP-HPLC: Asp-Pro is generally slightly more hydrophilic than Pro-Asp. In Protocol A (pH 2.5), Asp-Pro typically elutes before Pro-Asp.[2]

  • Resolution: If peaks co-elute, lower the flow rate to 0.8 mL/min and reduce the gradient slope (e.g., 0% to 10% B over 20 min).

Peak Tailing
  • Cause: Interaction between the secondary amine of Proline and residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped." For Protocol A, adding 0.05% Triethylamine (TEA) can help, but phosphate buffer at pH 2.5 is usually sufficient to suppress silanols.[1][2]

Mechanism cluster_RP Reverse Phase (Low pH) cluster_HILIC HILIC (Neutral/Acidic pH) ProAsp_Acid Pro-Asp (Neutral) COOH Protonated C18 C18 Ligand ProAsp_Acid->C18 Hydrophobic Interaction ProAsp_Zwit Pro-Asp (Zwitterion) Polar WaterLayer Water Layer on Silica ProAsp_Zwit->WaterLayer Partitioning (Solubility)

Figure 2: Mechanistic comparison of retention modes. Low pH is critical for RP retention to neutralize the Aspartic acid side chain.

References

  • Agilent Technologies. HILIC Method Development for Polar Compounds. (Technical Overview). [Link]

  • Restek Corporation. Strategies for the Separation of Hydrophilic Amino Acids and Peptides. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aspartyl-Proline (Isomer Data). [Link][1]

Sources

Application Note: Unraveling the Fragmentation Pattern of H-Pro-Asp-OH by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characteristic fragmentation pattern of the dipeptide H-Pro-Asp-OH (Prolyl-Aspartic acid) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Understanding the specific cleavage pathways of this dipeptide is crucial for its unambiguous identification in complex biological matrices, aiding in peptidomics, biomarker discovery, and drug metabolism studies. This document outlines the theoretical basis for the fragmentation, presents a detailed experimental protocol, and provides a visual representation of the fragmentation cascade.

Introduction: The Significance of Pro-Asp Fragmentation

The dipeptide H-Pro-Asp-OH is comprised of proline (Pro) and aspartic acid (Asp), two amino acids with unique properties that significantly influence the fragmentation behavior of the peptide backbone in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • The Proline Effect: Proline's rigid cyclic structure and its tertiary amide nitrogen introduce a "proline effect" in peptide fragmentation. The high proton affinity of the proline amide bond often leads to a preferential and enhanced cleavage of the peptide bond N-terminal to the proline residue.[1][2][3] However, with proline at the N-terminus as in Pro-Asp, this specific effect is altered, and the fragmentation is directed by the protonated N-terminal amine and the subsequent peptide bond.

  • The Aspartic Acid Effect: Aspartic acid, with its acidic side chain, promotes a characteristic cleavage C-terminal to the residue.[4][5] This is often referred to as the "aspartic acid effect" and can be a dominant fragmentation pathway, especially when mobile protons are limited.[4]

The interplay of these two residues in the simple dipeptide H-Pro-Asp-OH results in a predictable yet informative fragmentation spectrum, which, when correctly interpreted, allows for confident identification.

Predicted Fragmentation Pathways of H-Pro-Asp-OH

Upon collisional activation, the protonated molecule of H-Pro-Asp-OH, [M+H]⁺, will predominantly fragment along the peptide backbone, yielding characteristic b- and y-type ions.[6][7]

  • b-ions: These fragments contain the N-terminus of the peptide and are formed by the cleavage of a peptide bond.

  • y-ions: These fragments contain the C-terminus and are also formed by peptide bond cleavage.

For H-Pro-Asp-OH, the following primary fragment ions are expected:

  • b₁-ion: Cleavage of the peptide bond between Pro and Asp will result in the formation of the b₁-ion, which is the protonated immonium ion of proline.

  • y₁-ion: The same peptide bond cleavage will also produce the y₁-ion, corresponding to the protonated aspartic acid residue.

Additionally, side-chain fragmentation of aspartic acid, such as the neutral loss of water (H₂O) or formic acid (CH₂O₂), can occur.[8]

Visualization of H-Pro-Asp-OH Fragmentation

G cluster_peptide H-Pro-Asp-OH ([M+H]⁺) cluster_fragments Fragment Ions cluster_sidechain Side-Chain Fragments P1 H-Pro-Asp-OH⁺ b1 b₁ (Pro)⁺ P1->b1 Peptide Bond Cleavage y1 y₁ (Asp)⁺ P1->y1 Peptide Bond Cleavage y1_loss y₁ - H₂O y1->y1_loss Neutral Loss

Caption: Experimental workflow for MS/MS analysis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The accurate mass measurement of the precursor ion in the full scan MS provides the first level of confirmation. The subsequent MS/MS analysis, with the detection of the predicted b₁ and y₁ fragment ions at their specific m/z values, provides a robust and definitive identification of the H-Pro-Asp-OH dipeptide. The correlation between the experimental and theoretical fragmentation pattern serves as a stringent validation of the peptide's identity.

Conclusion

The fragmentation pattern of H-Pro-Asp-OH in tandem mass spectrometry is characterized by the formation of specific b₁ and y₁ ions, resulting from the cleavage of the peptide bond. The presence of the N-terminal proline and C-terminal aspartic acid residues directs this predictable fragmentation. The detailed protocol and theoretical framework provided in this application note will enable researchers to confidently identify this dipeptide in various experimental settings, contributing to advancements in proteomics and related fields.

References

  • ResearchGate. (2025). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. Available at: [Link]

  • MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available at: [Link]

  • PubMed. (n.d.). Mass spectrometric and chemical stability of the Asp-Pro bond in herpes simplex virus epitope peptides compared with X-Pro bonds of related sequences. Available at: [Link]

  • National Institutes of Health. (2018). Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins. Available at: [Link]

  • National Institutes of Health. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available at: [Link]

  • University of the Pacific Scholarly Commons. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Available at: [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Available at: [Link]

  • PubMed. (2008). Impact of proline and aspartic acid residues on the dissociation of intermolecularly crosslinked peptides. Available at: [Link]

  • ACS Publications. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). Available at: [Link]

  • GCRIS. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Available at: [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Available at: [Link]

  • University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. Available at: [Link]

  • National Institutes of Health. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Available at: [Link]

  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. Available at: [Link]

  • National Institutes of Health. (n.d.). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Available at: [Link]

  • National Institutes of Health. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Available at: [Link]

  • PubMed. (n.d.). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Aspartic acid side chain effect—Experimental and theoretical insight. Available at: [Link]

  • Waters. (n.d.). Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. Available at: [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Available at: [Link]

  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Peptide Mass Spectrometry Result Interpretation Strategy. Available at: [Link]

  • Yale School of Medicine. (n.d.). Electrospray Mass Spectrometry | Proteomics. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Available at: [Link]

  • YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). Available at: [Link]

Sources

Preparing H-Pro-Asp-OH standards for metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of H-Pro-Asp-OH Standards for Quantitative Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of H-Pro-Asp-OH in Metabolomics Research

The dipeptide L-Prolyl-L-aspartic acid (H-Pro-Asp-OH) is an endogenous metabolite formed from the amino acids L-proline and L-aspartic acid[1]. As researchers delve deeper into the intricate networks of cellular metabolism, the accurate quantification of small molecules like H-Pro-Asp-OH becomes paramount. This dipeptide may play roles in various biological processes, and its precise measurement can provide valuable insights in disease biomarker discovery, nutritional science, and pharmaceutical research.

Quantitative metabolomics, particularly when employing liquid chromatography-mass spectrometry (LC-MS), is fundamentally a comparative science[2]. The reliability and reproducibility of any quantitative data are directly dependent on the quality of the analytical standards used for calibration. Inaccurate standard preparation can lead to significant errors in concentration determination, compromising experimental results and their interpretation.

This document provides a comprehensive, field-proven guide for the preparation of H-Pro-Asp-OH standards. It moves beyond a simple list of steps to explain the scientific rationale behind the protocol, ensuring that researchers can not only replicate the method but also adapt it to their specific experimental needs while maintaining the highest standards of scientific integrity.

Analyte Profile: H-Pro-Asp-OH

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust preparation protocol. H-Pro-Asp-OH is a dipeptide characterized by its high polarity, a key factor influencing solvent selection and chromatographic behavior.

PropertyValueSource
Systematic Name L-Prolyl-L-aspartic Acid[1]
Molecular Formula C₉H₁₄N₂O₅[3]
Molecular Weight 230.22 g/mol [3]
CAS Number 85227-98-1[1][3]
Structure A dipeptide formed from L-proline and L-aspartic acid residues.[1]
Predicted Polarity High (XLogP3-AA: -4.9)[4]

The presence of two carboxylic acid groups and a secondary amine makes the molecule highly water-soluble and suitable for analysis by Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography with polar modifications[5][6].

Principle of Quantitative Standard Preparation

The goal is to create a series of solutions with precisely known concentrations of H-Pro-Asp-OH that will be used to generate a calibration curve. The instrument's response to these standards is plotted against their concentration, and this curve is then used to calculate the concentration of H-Pro-Asp-OH in the unknown biological samples. This process requires meticulous attention to detail to minimize sources of error. The workflow involves three main stages: creating a concentrated primary stock, preparing an intermediate working stock, and finally, generating the series of calibration standards through serial dilution.

Workflow for H-Pro-Asp-OH Standard Preparation

G Figure 1: Standard Preparation Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Intermediate & Working Solutions cluster_2 Phase 3: Final Standards & Analysis weigh 1. Weigh Solid Standard (High-Precision Balance) dissolve 2. Dissolve in Solvent (e.g., LC-MS Grade Water) weigh->dissolve Accurate Mass Transfer stock 3. Primary Stock Solution (e.g., 1 mg/mL) dissolve->stock Vortex & Sonicate working_stock 4. Dilute Primary Stock (Working Stock, e.g., 100 µg/mL) stock->working_stock Precise Dilution serial_dilution 5. Perform Serial Dilutions working_stock->serial_dilution Systematic Dilution Series cal_curve 6. Calibration Curve Points (e.g., 0.1 - 1000 ng/mL) serial_dilution->cal_curve lcms 7. LC-MS/MS Analysis cal_curve->lcms Inject & Generate Curve

Caption: Workflow from solid standard to LC-MS analysis.

Materials and Reagents

  • Analyte: H-Pro-Asp-OH solid standard (≥98% purity)[1]

  • Solvents:

    • LC-MS Grade Water (e.g., from Millipore Milli-Q system)[5]

    • LC-MS Grade Acetonitrile (ACN)[5]

  • Additives (Optional, Method-Dependent):

    • LC-MS Grade Formic Acid (FA)[5][7]

    • LC-MS Grade Ammonium Hydroxide or Ammonium Formate[5][8]

  • Equipment:

    • Analytical balance (readable to at least 0.01 mg)

    • Calibrated micropipettes (P10, P100, P1000) and sterile, low-retention tips

    • 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath (sonicator)

    • -80°C freezer for long-term storage[9][10]

Detailed Experimental Protocols

Causality Statement: Consistency is the most critical factor in standard preparation. It is recommended to prepare all standards in a single batch using the same set of reagents and equipment to minimize variability[11].

Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)

The primary stock is the cornerstone of the entire quantitative assay. Its concentration must be as accurate as possible.

  • Pre-Equilibration: Allow the vial containing the solid H-Pro-Asp-OH standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid, which would introduce weighing errors.

  • Weighing: Accurately weigh approximately 1.0 mg of H-Pro-Asp-OH into a tared 1.5 mL microcentrifuge tube. Record the exact mass to four decimal places (e.g., 1.04 mg).

    • Expert Insight: Using a high-precision balance is non-negotiable. The accuracy of this single measurement propagates through all subsequent dilutions.

  • Dissolution: Calculate the precise volume of solvent required to achieve a 1 mg/mL concentration. For example, if 1.04 mg was weighed, add exactly 1.04 mL (1040 µL) of LC-MS grade water.

    • Causality: Water is the initial solvent of choice due to the high polarity of H-Pro-Asp-OH[4]. For certain LC-MS methods, a solvent containing a low percentage of organic solvent or acid (e.g., 0.1% Formic Acid in water) may be used to improve stability and compatibility with the mobile phase[7].

  • Homogenization: Vortex the tube vigorously for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain. If precipitation occurs, gentle heating or sonication can aid dissolution[9].

  • Labeling and Storage: Clearly label the tube as "H-Pro-Asp-OH Primary Stock," including the concentration (1 mg/mL) and preparation date. Store at -80°C. Stock solutions stored at -80°C are typically stable for at least 6 months, but should be checked for precipitation after thawing[9].

Protocol 2: Preparation of an Intermediate Working Stock Solution (10 µg/mL)

A working stock solution simplifies the creation of the final calibration curve, as it avoids pipetting very small volumes from the primary stock, which is a major source of error.

  • Thawing: Thaw the primary stock solution on ice. Once thawed, briefly vortex and centrifuge to collect the contents at the bottom of the tube.

  • Dilution: In a new 1.5 mL microcentrifuge tube, pipette 980 µL of the final dilution solvent (e.g., Water:Acetonitrile, 95:5, v/v with 0.1% Formic Acid).

    • Expert Insight: The diluent for the working stock and subsequent calibration standards should closely match the initial mobile phase composition of your LC method. This prevents poor peak shape and retention time shifts during analysis[6].

  • Transfer: Add 20 µL of the 1 mg/mL primary stock solution to the 980 µL of diluent.

  • Homogenization: Vortex thoroughly for 30 seconds.

  • Labeling: Label the tube as "H-Pro-Asp-OH Working Stock," with the concentration (10 µg/mL or 10,000 ng/mL) and date. This solution can be stored at -80°C, but repeated freeze-thaw cycles should be avoided by preparing single-use aliquots[10].

Protocol 3: Preparation of Calibration Curve Standards (Serial Dilution)

This protocol creates a series of standards covering the expected physiological or experimental concentration range of the analyte. A typical range for metabolomics is 1-1000 ng/mL.

  • Tube Preparation: Label 8 microcentrifuge tubes as Cal 1 through Cal 8.

  • Solvent Dispensing: Add the appropriate volume of the final dilution solvent to tubes Cal 2 through Cal 8 as specified in the table below.

  • Serial Dilution Execution:

    • Cal 8 (1000 ng/mL): Add 100 µL of the 10 µg/mL Working Stock to a new tube containing 900 µL of dilution solvent. Vortex.

    • Cal 7 (500 ng/mL): Transfer 500 µL from Cal 8 into a new tube containing 500 µL of dilution solvent. Vortex.

    • Continue Dilutions: Follow the scheme outlined in the table below. Always use a fresh pipette tip for each transfer.

Table for Calibration Standard Preparation

Standard IDConcentration (ng/mL)Volume from Previous StandardDiluent VolumeFinal Volume
Working Stock 10,000---
Cal 8 1000100 µL of Working Stock900 µL1000 µL
Cal 7 500500 µL of Cal 8500 µL1000 µL
Cal 6 250500 µL of Cal 7500 µL1000 µL
Cal 5 100400 µL of Cal 6600 µL1000 µL
Cal 4 50500 µL of Cal 5500 µL1000 µL
Cal 3 10200 µL of Cal 4800 µL1000 µL
Cal 2 5500 µL of Cal 3500 µL1000 µL
Cal 1 1200 µL of Cal 2800 µL1000 µL
Blank 00 µL1000 µL1000 µL
  • Final Step: Transfer the final calibration standards into autosampler vials for LC-MS analysis. Store any remaining volumes at -80°C.

Quality Control and Best Practices

  • Solvent Purity: Always use the highest quality solvents (LC-MS or equivalent grade) to minimize background noise and interfering signals in the mass spectrometer[5].

  • Avoid Contamination: Use permanent markers for labeling tubes and protect the labels from solvents[11]. Never introduce a pipette tip that has been used for a higher concentration standard into a lower one.

  • Temperature Control: Keep all stock and standard solutions on ice whenever they are not in the freezer to prevent potential degradation[11].

  • Documentation: Maintain a detailed logbook of all standard preparations, including lot numbers of the solid standard, exact weights, solvent details, and preparation dates.

References

  • Vertex AI Search Result 1: Inform
  • Aapptec Peptides: H-Pro-OH, L-Proline, CAS 147-85-3. [Link]

  • Aapptec Peptides: H-Asp-OH, L-Aspartic acid, CAS 56-84-8. [Link]

  • PMC: Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. [Link]

  • Agilent: Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • Wikipedia: Amino acid. [Link]

  • PubChem - NIH: H-Pro-Asp-Pro-Arg-OH | C20H33N7O7 | CID 10116871. [Link]

  • Goodman Cancer Research Centre: General recommendations for metabolomics analysis: sample preparation, handling and pr. [Link]

  • PMC - NIH: Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. [Link]

  • PMC - NIH: Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins. [Link]

  • Taylor & Francis: Full article: Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]

  • MDPI: Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. [Link]

  • SCIEX: Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]

  • Anapharm Bioanalytics: Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Agilent: Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • MDPI: Sample Preparation in Metabolomics. [Link]

  • Mass Spectrometry Research Facility: Preparation of cell samples for metabolomics. [Link]

  • MDPI: A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. [Link]

  • ResearchGate: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Agilent: Peptide Mapping Using LC/MS. [Link]

  • HSC Cores - BookStack: Untargeted Metabolomics SOP. [Link]

  • Restek: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • UTHSC: Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research. [Link]

  • Iris Biotech: Fmoc-Asp(OMpe)-OH – Bulky Protecting Group to Suppress Side Reactions. [Link]

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Transport assay protocols using Pro-Asp and Caco-2 cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Analysis of PEPT1-Mediated Transport Protocol Focus: Kinetics of Prolyl-Aspartate (Pro-Asp) in Caco-2 Monolayers

Executive Summary

This application note details the protocol for evaluating the intestinal absorption of the dipeptide Prolyl-Aspartic acid (Pro-Asp) using the Caco-2 cell model. Unlike passive diffusion assays, this protocol is specifically engineered to interrogate PEPT1 (SLC15A1) , a high-capacity, low-affinity proton-coupled oligopeptide transporter.

Successful execution of this assay requires strict adherence to a pH gradient (Apical pH 6.0 / Basolateral pH 7.4) to drive the proton motive force essential for PEPT1 function. This guide serves as a standard operating procedure (SOP) for pharmacokineticists and cell biologists validating peptide-based drug delivery systems.

Mechanistic Foundation

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer resembling enterocytes.[1] The apical (luminal) surface expresses high levels of PEPT1.

The Proton Motive Force: PEPT1 functions as a symporter, co-transporting protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and di/tripeptides into the cell. This process is energetically driven by an inward proton gradient. Consequently, the apical buffer must be acidified (pH 6.0) relative to the cytosolic and basolateral environments (pH 7.4) to simulate the microclimate of the jejunum and activate the transporter.
Diagram 1: PEPT1 Transport Mechanism

PEPT1_Mechanism cluster_apical Apical Compartment (Lumen) cluster_membrane Apical Membrane cluster_cytosol Cytosol ProAsp_Out Pro-Asp (Substrate) PEPT1 PEPT1 Transporter ProAsp_Out->PEPT1 Binding H_Out H+ (High Conc.) H_Out->PEPT1 Coupling pH_Apical pH 6.0 ProAsp_In Pro-Asp PEPT1->ProAsp_In Influx H_In H+ PEPT1->H_In Symport NHE3 NHE3 Exchanger (H+ Recycling)

Caption: Schematic of proton-coupled dipeptide transport. The pH 6.0 environment drives H+ and Pro-Asp symport via PEPT1.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line Caco-2 (ATCC HTB-37)Enterocyte model. Use passages 30–60 to ensure stable transporter expression.
Apical Buffer HBSS + 10 mM MES (pH 6.0)Creates acidic environment to drive PEPT1.
Basolateral Buffer HBSS + 10 mM HEPES (pH 7.4)Maintains physiological pH and sink conditions.
Substrate Pro-Asp (Prolyl-Aspartic Acid)Model dipeptide substrate.
Integrity Marker Lucifer Yellow (LY) or MannitolParacellular leakage control (Passive diffusion).
Inhibitor (Control) Gly-Sar (Glycyl-Sarcosine)Competitive substrate to validate PEPT1 specificity.
Apparatus 12-well Transwell® inserts0.4 µm pore size, polycarbonate or polyester membrane.

Experimental Protocol

Phase 1: Cell Culture & Differentiation (Days 0–21)

Note: Caco-2 cells require 21 days post-seeding to fully differentiate and express transporters.

  • Seeding: Seed Caco-2 cells onto Transwell inserts at a density of

    
     cells/cm².
    
  • Maintenance: Change medium (DMEM + 10% FBS + 1% NEAA) every 48 hours for the first week, then every 24 hours.

  • Differentiation: Maintain culture for 21–24 days . Do not use cells before Day 21, as PEPT1 expression levels will be insufficient.

Phase 2: Quality Control (Day 21)

Before the assay, validate monolayer integrity using Transepithelial Electrical Resistance (TEER).[2]

  • Requirement: TEER values must exceed 300

    
     .
    
  • Calculation:

    
    .
    
Phase 3: Transport Assay (The "Pro-Asp" Workflow)

Step 1: Buffer Equilibration & Washing

  • Remove culture media.

  • Wash apical side 2x with HBSS-MES (pH 6.0) (warm to 37°C).

  • Wash basolateral side 2x with HBSS-HEPES (pH 7.4) (warm to 37°C).

  • Incubate plates at 37°C for 15 minutes to equilibrate pH.

Step 2: Dosing (Apical to Basolateral)

  • Donor Solution: Dissolve Pro-Asp in HBSS-MES (pH 6.0) at desired concentration (e.g., 1 mM).

    • Internal Control: Add Lucifer Yellow (100 µM) to the donor solution to monitor leakage.

  • Receiver Solution: Add fresh HBSS-HEPES (pH 7.4) to the basolateral compartment.[3][4][5]

  • Start: Add Donor Solution to the Apical chamber (e.g., 0.5 mL). Start timer.

Step 3: Sampling

  • Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Timepoints: Sample 100 µL from the basolateral (receiver) side at 15, 30, 45, and 60 minutes.

  • Replenishment: Immediately replace sampled volume with fresh pre-warmed HBSS-HEPES (pH 7.4) to maintain sink conditions.

Step 4: Analysis

  • Analyze Pro-Asp concentrations using LC-MS/MS (C18 column, positive ion mode).

  • Analyze Lucifer Yellow using a fluorescence plate reader (Ex 428 nm / Em 536 nm).

Diagram 2: Experimental Workflow

Workflow Seed Seed Caco-2 (Day 0) Diff Differentiation (21 Days) Seed->Diff QC QC: TEER > 300Ω Diff->QC Wash Wash/Equilibrate Apical pH 6.0 / Baso pH 7.4 QC->Wash Dose Dose Pro-Asp (Apical) Wash->Dose Sample Sample Basolateral (15, 30, 45, 60 min) Dose->Sample LCMS LC-MS/MS Analysis Sample->LCMS

Caption: Timeline from cell seeding to analytical quantification.

Data Analysis & Calculations

Apparent Permeability ( )

The apparent permeability coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is the standard metric for comparing transport rates.

[6]
ParameterDefinitionUnit

Rate of drug appearance in receiver side (slope of cumulative amount vs. time).


Surface area of the insert membrane.


Initial concentration in the donor chamber.[6]

Interpretation:

  • High Permeability: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Low Permeability: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Active Transport Indication: If Pro-Asp transport is significantly reduced in the presence of excess Gly-Sar (competitor) or at Apical pH 7.4 (loss of proton gradient), PEPT1 mediation is confirmed.

Troubleshooting & Optimization

  • Low Transport Rates:

    • Cause: pH gradient failure.

    • Fix: Ensure Apical buffer is strictly pH 6.0 using MES buffer. PEPT1 is inactive at neutral apical pH.

  • High Lucifer Yellow Flux (

    
    ): 
    
    • Cause: Monolayer disrupted.

    • Fix: Discard well. Check for rough handling during washing or incomplete differentiation (use cells only after Day 21).

  • Mass Balance Failure:

    • Cause: Intracellular accumulation or metabolism.

    • Fix: Lyse cells at the end of the experiment to quantify intracellular Pro-Asp. Pro-Asp is generally stable, but intracellular peptidases can hydrolyze dipeptides.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][4][7][8] Nature Protocols, 2(9), 2111–2119.[1][7][8] Link

  • Brandsch, M., et al. (2008). Transport of drugs by the intestinal peptide transporter PEPT1. Journal of Pharmacy and Pharmacology, 60(12), 1547-1560. Link

  • Vig, B. S., et al. (2006). Human PEPT1 Pharmacophore Distinguishes Between Dipeptide Transport and Binding. Journal of Medicinal Chemistry, 49(12), 3636–3644. Link

  • Ingels, F., & Augustijns, P. (2003). Biological, pharmaceutical, and analytical considerations with respect to Caco-2 permeability assays. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1217-1240. Link

Sources

Application Note: Optimizing Fmoc-Pro-OH Coupling to Asp-Resin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimization of coupling Fmoc-Pro-OH to Asp-resin .

Preventing Diketopiperazine (DKP) Formation and Ensuring Sequence Fidelity

Executive Summary

Coupling Fmoc-Proline-OH (Fmoc-Pro-OH) to an Aspartate-functionalized resin (H-Asp(OtBu)-Resin) presents a unique and critical challenge in Solid Phase Peptide Synthesis (SPPS). While the acylation reaction itself is sterically demanding, the primary failure mode is not incomplete coupling, but rather the formation of Diketopiperazine (DKP) during the subsequent Fmoc-deprotection step.

This guide provides a high-reliability protocol to mitigate DKP formation, optimize coupling kinetics, and ensure high crude purity. The methodology prioritizes the use of sterically hindered resins (2-Chlorotrityl) and optimized deprotection cycles.

The Scientific Challenge: Mechanism of Failure

The Diketopiperazine (DKP) Trap

The sequence Pro-Asp (where Pro is N-terminal and Asp is C-terminal/resin-bound) is notoriously unstable on standard ester-linked resins (e.g., Wang resin).

  • Coupling: Fmoc-Pro-OH couples to H-Asp-Resin successfully.

  • Deprotection: The Fmoc group is removed from Proline, generating a secondary amine.

  • Cyclization: The nucleophilic Proline amine undergoes an intramolecular attack on the C-terminal ester linkage of the Aspartate residue.

  • Cleavage: This cyclization releases the dipeptide Cyclo(Pro-Asp) from the resin, resulting in a massive loss of peptide chains (often >80% loss on Wang resin).

Aspartimide Formation

While Aspartimide formation is a common side reaction for Asp residues (typically Asp-Gly or Asp-Ser), the Pro-Asp sequence is chemically distinct.

  • Mechanism: Aspartimide usually requires the backbone nitrogen of the next residue (C-terminal to Asp) to attack the Asp side chain.[1]

  • In this context: Since Asp is anchored to the resin, there is no "next" amide bond (unless on Rink Amide). Furthermore, the incoming Proline does not induce aspartimide formation during coupling.

Visualizing the Failure Mode (DKP Formation)

The following diagram illustrates how the peptide is lost from the resin.

DKP_Mechanism Start Fmoc-Pro-Asp(OtBu)-O-Resin Deprotect Step 1: Fmoc Removal (Piperidine) Start->Deprotect Intermediate H-Pro-Asp(OtBu)-O-Resin (Free Secondary Amine) Deprotect->Intermediate Cyclization Step 2: Intramolecular Attack (Pro Amine attacks Ester) Intermediate->Cyclization Fast Reaction on Wang Resin Result Cyclo(Pro-Asp) (DKP) + Free Resin (Chain Lost) Cyclization->Result

Caption: Mechanism of Diketopiperazine (DKP) formation leading to premature chain cleavage.

Strategic Optimization

Resin Selection: The "Golden Rule"

To prevent DKP, you must sterically hinder the ester linkage to the resin.

  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group prevents the Proline amine from attacking the ester bond.

  • Alternative: Trityl linker on polystyrene.

  • Avoid: Wang Resin .[2] The unhindered benzyl ester is highly susceptible to DKP attack. If Wang resin must be used, specific modifications to the protocol are required (see Section 4.2).

Coupling Reagents

Due to the steric bulk of the Asp(OtBu) side chain and the secondary nature of Proline, powerful activation is required to drive the reaction to completion quickly.

  • Standard: DIC / Oxyma Pure . This combination is superior to HOBt/HBTU for preventing racemization and maintaining high coupling efficiency.

  • High-Power: HATU / HOAt . Use if kinetics are sluggish, but be mindful of potential epimerization if base is used in excess.

Detailed Experimental Protocol

Protocol A: Synthesis on 2-Chlorotrityl (2-CTC) Resin (Recommended)

This system is robust against DKP formation.

Reagents:

  • Resin: H-Asp(OtBu)-2-CTC Resin (Loading: 0.3 – 0.6 mmol/g).

  • Amino Acid: Fmoc-Pro-OH (3.0 eq).

  • Activator: DIC (3.0 eq) + Oxyma Pure (3.0 eq).

  • Solvent: DMF (Dimethylformamide).[3][4]

Step-by-Step:

  • Swelling: Swell H-Asp(OtBu)-2-CTC resin in DCM for 20 mins, then wash with DMF (3x).

  • Activation: Dissolve Fmoc-Pro-OH and Oxyma Pure in minimal DMF. Add DIC.[5] React for 2-3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Shake/vortex at Room Temperature (RT) for 60 minutes .

  • Monitoring: Perform the Kaiser Test (Ninhydrin).

    • Note: Asp is a primary amine, so Kaiser works well.

    • Pass: Yellow beads (No free amine).

    • Fail: Blue beads (Incomplete). -> Re-couple using HATU/DIPEA (3 eq) for 45 mins.

  • Fmoc Removal (Safe): Treat with 20% Piperidine in DMF (2 x 5 min).

    • Why Safe? The bulky 2-CTC linker sterically blocks the back-biting attack.

Protocol B: Synthesis on Wang Resin (High Risk)

Use this ONLY if 2-CTC is unavailable. Requires strict timing.

Reagents:

  • Resin: H-Asp(OtBu)-Wang Resin.

  • Coupling: Same as Protocol A.

Step-by-Step:

  • Coupling: Couple Fmoc-Pro-OH as described in Protocol A. Ensure 100% completion (Double couple if necessary).

  • Fmoc Removal (The Critical Step):

    • Do NOT use standard 20% Piperidine for 20 mins. DKP will form.[5][6]

    • Use: 20% Piperidine / DMF for 2 x 3 minutes maximum.

    • Wash: Immediately and vigorously with DMF (5x) and DCM (5x) to remove base.

  • Immediate Next Coupling:

    • The resin must not sit in the Fmoc-deprotected state (H-Pro-Asp-Wang).

    • Immediately add the next activated amino acid (Residue n+2).

    • Strategy: Pre-activate the next amino acid before starting the Fmoc removal of Proline.

Quality Control & Troubleshooting

Monitoring Coupling Efficiency
Test MethodTargetIndication
Kaiser Test Free Primary Amine (Asp)Blue: Incomplete CouplingYellow: Complete Coupling
Chloranil Test Free Secondary Amine (Pro)Used after Pro deprotection to verify Fmoc removal. Blue: Free Proline amine present.
Diagnosing DKP Formation (LC-MS Analysis)

If yield is low, analyze the cleavage filtrate or washings.

  • Target Mass: Calculate MW of Cyclo(Pro-Asp).

    • MW = (Pro residue) + (Asp residue) - H2O.

    • MW ≈ 97 + 115 = 212 Da (approx, depends on side chain protection status during analysis).

  • Observation: If you see a large peak corresponding to the cyclic dipeptide in the waste stream or low crude yield, DKP occurred.

Optimization Logic Flow

Optimization_Flow Start Start: Fmoc-Pro-OH + Asp-Resin ResinCheck Which Resin? Start->ResinCheck CTC 2-Chlorotrityl (2-CTC) ResinCheck->CTC Preferred Wang Wang / Merrifield ResinCheck->Wang High Risk ProtocolCTC Standard Protocol: DIC/Oxyma (1 hr) Standard Deprotection CTC->ProtocolCTC ProtocolWang Mitigation Protocol: 1. Double Couple Proline 2. Short Deprotection (2x3 min) 3. Immediate Next Coupling Wang->ProtocolWang Success High Yield Minimal DKP ProtocolCTC->Success ProtocolWang->Success

Caption: Decision matrix for selecting the correct protocol based on resin type.

References

  • Giraud, M., Cavelier, F., & Martinez, J. (1999).[2] A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. Link (Discusses side reactions on Wang resin).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Link (Overview of resin selection for preventing side reactions).

  • Sigma-Aldrich. (2025). Overcoming Aggregation and Side Reactions in SPPS. Link (Detailed protocols for 2-CTC and pseudoproline usage).

  • Steinauer, R., et al. (1989). Diketopiperazine formation during the synthesis of dipeptides. International Journal of Peptide and Protein Research.

Sources

Advanced Purification Protocols for Hydrophilic Dipeptides: The Pro-Asp Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of small, hydrophilic dipeptides such as Prolyl-Aspartic Acid (Pro-Asp) presents a unique chromatographic challenge. Unlike larger peptides, they lack sufficient hydrophobic surface area for retention on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume alongside salts and reagents.[1] This guide delineates a multi-modal strategy prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standard, while providing optimized protocols for Ion-Pairing RP-HPLC and Ion Exchange Chromatography (IEX) .

Physicochemical Profiling: The "Pro-Asp" Challenge

Before selecting a purification route, one must understand the molecule. Pro-Asp is not just "small"; it is a zwitterionic polarity bomb.

Molecular Properties[1][2]
  • Sequence: Proline (N-term) - Aspartic Acid (C-term).

  • Hydrophobicity: Extremely low. The pyrrolidine ring of Proline offers slight hydrophobicity, but the Aspartate side chain (

    
    -carboxyl) renders the molecule highly polar.
    
  • Isoelectric Point (pI): ~3.0.[2]

    • At pH < 2.0: Net Charge +1 (Pro-NH2 protonated, COOHs protonated).[1]

    • At pH ~ 3.0: Net Charge 0 (Zwitterionic).

    • At pH > 4.0: Net Charge -1 to -2 (Pro-NH2 neutral/protonated, COO- deprotonated).[1]

  • Stability Warning: While the Asp-Pro peptide bond is notoriously labile (prone to acid-catalyzed cleavage), the Pro-Asp sequence is more stable. However, prolonged exposure to high temperatures (>40°C) in strong acid (e.g., 1% TFA) should be minimized to prevent diketopiperazine formation or hydrolysis.[1]

The "Void Volume" Trap

In standard RP-HPLC (C18, 0.1% TFA), Pro-Asp often elutes at


 (dead time).[1] This occurs because the solvophobic exclusion force of water is insufficient to drive the polar dipeptide into the hydrophobic C18 pores.

Decision Logic & Workflow

The following decision tree illustrates the selection process based on sample complexity and available instrumentation.

PurificationStrategy Start Crude Pro-Asp Mixture CheckSalt Is Salt Content High (>100mM)? Start->CheckSalt HILIC_Decision Method A: HILIC (High Purity, MS Compatible) CheckSalt->HILIC_Decision No (Preferred) RP_Decision Method B: Aq-C18 RP-HPLC (Standard Equipment) CheckSalt->RP_Decision No (Alternative) IEX_Decision Method C: Anion Exchange (SAX) (Scale-up / High Salt) CheckSalt->IEX_Decision Yes HILIC_Prep Sample Prep: Dissolve in 80% ACN HILIC_Decision->HILIC_Prep RP_Prep Sample Prep: Dissolve in 100% Water + 0.1% TFA RP_Decision->RP_Prep

Figure 1: Strategic decision tree for selecting the optimal purification method for hydrophilic dipeptides.

Method A: HILIC (The Gold Standard)

Why this works: HILIC uses a polar stationary phase (Amide, Silica, or Zwitterionic) and a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface. The hydrophilic Pro-Asp partitions into this water layer. The more polar the peptide, the greater the retention.

Protocol
  • Stationary Phase: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (ZIC-HILIC).[1]

    • Rationale: Amide phases show excellent retention for peptides and high stability compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: Buffer is critical. HILIC requires ions to manage electrostatic interactions.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% B

    • 20 min: 60% B

    • 25 min: 60% B

  • Sample Diluent (CRITICAL): Sample MUST be dissolved in at least 75-80% ACN.

    • Failure Mode: Injecting a sample dissolved in 100% water will cause "solvent mismatch," leading to peak broadening and breakthrough (elution in void).[1]

Self-Validation Step

Before running the prep scale:

  • Inject 5 µL of standard.

  • Calculate Capacity Factor (

    
    ). Target 
    
    
    
    .
  • If

    
    , increase starting %B to 95%.[1]
    

Method B: Ion-Pairing RP-HPLC (The Alternative)

Why this works: Standard C18 fails. To make it work, we must use "Aq" type columns (compatible with 100% water) and Ion-Pairing Agents to mask charges and increase hydrophobicity.

Protocol
  • Stationary Phase: Polar-embedded C18 (e.g., Atlantis T3, Aqua C18) or Phenyl-Hexyl.[1]

    • Rationale: These phases do not undergo "phase collapse" (dewetting) in 100% aqueous conditions.

  • Mobile Phase A: 100% Water + 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

    • Expert Insight: HFBA is a stronger ion-pairing agent than TFA. If retention is poor with TFA, switch to 0.1% HFBA.[1]

  • Mobile Phase B: 100% Acetonitrile + 0.1% TFA (or HFBA).

  • Gradient:

    • 0 min: 0% B (100% Aqueous capture is essential)

    • 5 min: 0% B (Isocratic hold to trap salt, allow peptide to bind)[1]

    • 25 min: 20% B

  • Detection: UV 214 nm (Peptide bond).

Limitations
  • MS Compatibility: TFA and HFBA suppress ionization in Mass Spectrometry. If MS is required, HILIC (Method A) is superior.[1]

  • Salt Removal: This method is excellent for desalting if the peptide retains.

Method C: Ion Exchange (The Scavenger)

Why this works: Pro-Asp has distinct charge states. We can exploit its negative charge at neutral pH.

Protocol (Anion Exchange - SAX)
  • Stationary Phase: Strong Anion Exchange (SAX) - Quaternary Ammonium.

  • Buffer A: 20 mM Ammonium Bicarbonate, pH 7.5.[1]

    • State: At pH 7.5, Pro-Asp is negatively charged (COO-).[1]

  • Buffer B: Buffer A + 1.0 M NaCl.

  • Gradient: 0-50% B over 30 mins.

  • Desalting: The collected fraction will contain NaCl. It requires a secondary desalting step (e.g., SPE using Method B conditions).[1]

Data Presentation & Troubleshooting

Quantitative Comparison
ParameterHILIC (Amide)RP-HPLC (Aq-C18)IEX (SAX)
Retention Mechanism Partitioning (Water Layer)Hydrophobic / Ion-PairingElectrostatic
Solubility Req. High Organic (ACN)High AqueousAqueous
Salt Tolerance Low (Precipitation risk)High (Elutes in void)N/A (Uses salt)
MS Compatibility ExcellentPoor (TFA/HFBA)Poor (Non-volatile salts)
Target Purity >98%>95%>90%
Common Failure Modes
  • Peak Doublet in HILIC: Usually caused by dissolving sample in water. Fix: Dilute sample with ACN to match mobile phase.

  • No Retention on C18: Phase collapse. Fix: Ensure column is "Aq" compatible. Switch to HFBA.

  • Ghost Peaks: Contamination from synthesis scavengers. Fix: Run a blank gradient.

References

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[1] Journal of Chromatography A. Link

  • Biotage. "How to purify hydrophilic peptides." Biotage Blog. Link

  • Thermo Fisher Scientific. "HILIC Separations: A Guide to HILIC Method Development." Link

  • Mant, C. T., & Hodges, R. S. (2008). "HPLC Analysis and Purification of Peptides."[1] Methods in Molecular Biology. Link

  • Sigma-Aldrich. "Amino Acid Reference Chart (pKa and pI values)." Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of Pro-Asp Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Diketopiperazine (DKP) Formation in Pro-Asp Motifs Audience: Senior Researchers, Process Chemists, and SPPS Specialists Status: Active Guide

Executive Summary: The "Missing Peptide" Phenomenon

In Solid Phase Peptide Synthesis (SPPS), the sequence Proline-Aspartic Acid (Pro-Asp) —specifically when located at the C-terminus—presents a high-risk failure mode known as Diketopiperazine (DKP) formation .

Unlike standard side reactions that modify residues (e.g., aspartimide formation), DKP formation results in chain scission . The free amine of the deprotected Proline attacks the ester linkage between the Aspartic acid and the resin, cyclizing to release the dipeptide cyclo(Pro-Asp) and leaving a free hydroxyl group on the resin.

Symptom: The synthesized peptide is absent from the final cleavage, or the yield is near zero, while the resin shows no growth after the second residue.

Mechanism of Failure[1]

To prevent the issue, one must understand the causality. The reaction is driven by the conformational bias of Proline and the instability of the ester linkage.

The Pathway[2][3]
  • Conformation: Proline exists in equilibrium between cis and trans peptide bonds. The cis conformer brings the N-terminal amine into close proximity with the C-terminal ester carbonyl.

  • Nucleophilic Attack: Upon Fmoc removal, the secondary amine of Proline acts as a nucleophile.

  • Cyclization: The amine attacks the carbonyl carbon of the Asp-Resin ester.

  • Release: The cyclic dipeptide (DKP) is released into the solution, and the peptide chain is terminated.

Visualization: The DKP Trap

DKP_Mechanism cluster_risk Critical Failure Zone Step1 Fmoc-Pro-Asp(OtBu)-Resin (Coupled Dipeptide) Step2 Fmoc Deprotection (Piperidine Treatment) Step1->Step2 Base added Step3 H-Pro-Asp(OtBu)-Resin (Free Secondary Amine) Step2->Step3 Fmoc removed Step4 Nucleophilic Attack (Amine -> Ester Carbonyl) Step3->Step4 Conformational folding Step5 Cyclo(Pro-Asp) Released + Free Resin-OH Step4->Step5 Chain Scission

Caption: The kinetic pathway of DKP formation. The critical failure occurs immediately after Fmoc removal from the Proline residue.

Troubleshooting & Prevention Protocols

Scenario A: You are designing the synthesis (Preventative)

Recommendation: Do NOT use Wang or Merrifield resins. Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

Why? The bulky trityl group provides steric hindrance that protects the ester linkage from nucleophilic attack by the Proline amine. This is the only self-validating method to ensure high yields for C-terminal Pro-Asp sequences.

Protocol: Loading 2-CTC Resin for Pro-Asp
StepActionCritical Technical Note
1. Preparation Swell 2-CTC resin in dry DCM (10 mL/g) for 30 min.Use anhydrous DCM; moisture deactivates the chloride linker.
2.[1][2] Loading Dissolve Fmoc-Asp(OtBu)-OH (1.2 eq) in dry DCM. Add DIPEA (4 eq).Do not activate the carboxylic acid (no HBTU/HATU). Reaction is via nucleophilic displacement of chloride.
3. Reaction Add solution to resin.[3] Shake for 2 hours.
4. Capping Add MeOH (1 mL/g resin) and DIPEA to the mixture. Shake 20 min.Caps unreacted trityl chlorides to prevent later side reactions.
5. Coupling Pro Wash resin.[2] Standard coupling of Fmoc-Pro-OH using HBTU/DIPEA.Ensure complete coupling (Kaiser test is not effective on Pro; use Chloranil or micro-cleavage).
Scenario B: You must use Wang Resin (Mitigation)

Context: If the synthesis requires a specific linker or you are restricted to pre-loaded resins. Risk: High. DKP formation is catalyzed by the base used for Fmoc deprotection (Piperidine).[3][4]

Strategy: Minimize the "residence time" of the free amine. You must couple the next amino acid (AA3) faster than the DKP cyclization rate.

Protocol: Optimized Deprotection/Coupling Cycle
  • Short Deprotection:

    • Standard: 20% Piperidine in DMF (2 x 10 min).

    • Modified: 20% Piperidine in DMF (1 x 2 min, 1 x 5 min). Wash immediately and aggressively with DMF.

  • In-Situ Neutralization (Optional but Recommended):

    • Use a base cocktail of DBU (2%) + Piperazine (5%) in NMP for deprotection if available. This has been shown to reduce DKP rates compared to Piperidine [1].[3]

  • Rapid Coupling:

    • Pre-activate the next amino acid (AA3) before finishing the deprotection of Pro.

    • Use highly reactive coupling reagents (e.g., HATU or Oxyma/DIC) to drive the coupling of AA3 instantly upon addition.

Decision Logic: Selecting the Right Workflow

Use this logic gate to determine your experimental setup.

Decision_Tree Start Start: Pro-Asp Synthesis Q1 Is Asp the C-terminal residue? Start->Q1 Resin Can you choose the resin? Q1->Resin Yes Internal Is Pro-Asp internal (not attached to resin)? Q1->Internal No Sol_CTC USE 2-CTC RESIN (Steric Protection) Resin->Sol_CTC Yes Sol_Wang USE WANG RESIN (High Risk) Resin->Sol_Wang No (Restricted) Mitigation Apply Protocol B: Short Deprotection + Rapid Coupling Sol_Wang->Mitigation Required Standard Standard SPPS Protocol (Low DKP Risk) Internal->Standard Yes

Caption: Decision matrix for resin selection and protocol adjustment based on peptide sequence position.

Frequently Asked Questions (FAQs)

Q: I used Fmoc-Pro-Asp(OtBu)-Wang resin and my peptide is gone. Where did it go? A: It is likely in your waste stream as a cyclic diketopiperazine. The Pro amine attacked the ester bond connecting the Asp to the Wang linker, cleaving the dipeptide off the solid support.

Q: Can I use a dipeptide building block like Fmoc-Pro-Asp(OtBu)-OH to prevent this? A: Only if the Pro-Asp unit is internal (not at the C-terminus). If you are trying to load this dipeptide onto a resin to start the synthesis, you still face the same problem once you deprotect the Proline. The DKP reaction happens after the Pro is deprotected, regardless of how it was coupled.

Q: Does the side chain protection of Asp matter? A: Minimally for DKP. While bulky side chains (like O-Trt) can reduce Aspartimide formation (a different side reaction), DKP is a backbone-driven event. The steric bulk of the resin linker (2-CTC) is the most effective deterrent.

Q: I see "Aspartimide" mentioned in literature. Is this the same as DKP? A: No.

  • DKP: Cyclization of the N-terminal amine onto the C-terminal ester (Chain loss).

  • Aspartimide: Attack of the Asp side-chain nitrogen onto the backbone amide (Chain modification/mass shift of -18 Da).

  • Note: Pro-Asp sequences are prone to both, but DKP is the catastrophic failure mode that results in zero yield.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][4][5][6][7] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Miao, Z., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11858.

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. A carrier for the solid phase synthesis of peptide amides and peptides with C-terminal free carboxyl groups. Tetrahedron Letters, 30(29), 3943-3946.

  • Steinauer, R., et al. (1989). DKP formation in SPPS of Pro-containing peptides. Int. J. Peptide Protein Res., 34, 295.

Sources

Technical Support Center: Optimizing Pro-Asp Peptide Integrity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for peptide chemists. It prioritizes actionable protocols, mechanistic understanding, and "field-proven" troubleshooting strategies.

Topic: Improving Yield of Pro-Asp Sequences During Acid Cleavage Department: Applications Science & Synthesis Optimization Role: Senior Application Scientist

The "Pro-Asp Paradox": Executive Summary

The Aspartyl-Prolyl (Asp-Pro) peptide bond is widely recognized as the "Achilles' heel" of solid-phase peptide synthesis (SPPS). While standard peptide bonds are stable during trifluoroacetic acid (TFA) cleavage, the Asp-Pro bond is approximately 100 times more labile than other Asp-X bonds.

The Failure Mode: Under acidic conditions, the Asp-Pro bond undergoes rapid acid-catalyzed hydrolysis (chain scission), resulting in a truncated peptide and a loss of yield. This is distinct from the aspartimide formation common to Asp-Gly sequences; Asp-Pro failures typically result in two distinct fragments rather than a racemized product.

The Solution Matrix: Improving yield requires a shift from "standard" protocols to a Kinetic Control Strategy . By manipulating temperature, time, and solvation, we can favor the deprotection reaction over the backbone cleavage reaction.

The Mechanism: Why Pro-Asp Breaks

Understanding the enemy is the first step to defeating it.

The lability of the Asp-Pro bond stems from the unique conformational constraints of Proline and the proximity of the Aspartic Acid side-chain carboxyl group.

Mechanistic Visualization

The following diagram illustrates the competing pathways during TFA cleavage.

AspProMechanism Figure 1: The Kinetic Competition. High energy (heat) drives the irreversible backbone scission. Start Intact Asp-Pro Peptide (Resin Bound) Acid TFA Acidification (Protonation) Start->Acid + TFA Intermediate Tetrahedral Intermediate (Intramolecular Attack) Acid->Intermediate Asp Side Chain Attacks Backbone Path_Success Side Chain Deprotection (Desired) Acid->Path_Success Kinetic Control (Low Temp) Path_Fail Backbone Hydrolysis (Chain Scission) Intermediate->Path_Fail High Temp / Long Time (Thermodynamic Product)

Key Insight: The secondary amine of the Proline residue is more basic than primary amides, making it a better proton acceptor. This increases the susceptibility of the amide carbonyl to nucleophilic attack by the Asp side chain.

Troubleshooting Guide: The "Cold-Trap" Protocol

If you are experiencing low yields with Asp-Pro peptides, do not use standard room-temperature cleavage protocols. Adopt the Cold-Trap Method immediately.

Protocol: High-Yield Asp-Pro Cleavage

Objective: Maximize recovery of full-length peptide; minimize M-115 (Asp loss) or fragment ions.

StepActionTechnical Rationale
1. Preparation Pre-chill the cleavage cocktail and the reaction vessel to 0°C (ice bath).Reduces the kinetic rate of the hydrolysis reaction significantly more than the deprotection reaction.
2. Cocktail Use TFA / TIPS / H₂O (95:2.5:2.5) . Avoid high water content if possible.Water is necessary for scavenging but acts as a nucleophile. Keep it ≤ 2.5% to starve the hydrolysis pathway.
3. Execution Add cold cocktail to resin. Maintain at 0°C for the entire duration.Crucial: Do not allow the reaction to warm to room temperature (RT).
4. Duration Limit cleavage time to 1.5 - 2 hours max.Most protecting groups (Boc, tBu, Trt) are removed within 60 mins. Extended exposure only risks the backbone.
5. Termination Filter directly into cold diethyl ether (-20°C) .Immediate precipitation stops all acid-catalyzed reactions instantly.
Diagnostic Decision Tree

Use this flow to diagnose your specific yield issue.

TroubleshootingTree Figure 2: Diagnostic logic for recovering Pro-Asp peptide yield. Issue Low Yield of Pro-Asp Peptide Analysis Analyze Crude via LC-MS / HPLC Issue->Analysis Res1 Two Major Peaks? (Fragments) Analysis->Res1 Res2 One Peak +18 Da? (Aspartimide/Hydrolysis) Analysis->Res2 Res3 Complex Mixture? (Adducts) Analysis->Res3 Sol1 CAUSE: Acid Hydrolysis FIX: Use Cold-Trap Protocol (0°C, <2 hrs) Res1->Sol1 Sol2 CAUSE: Aspartimide FIX: Add 5% Phenol or Use HMB Protection Res2->Sol2 Sol3 CAUSE: Scavenger Failure FIX: Fresh DTT/TIPS Check Tryptophan Res3->Sol3

Advanced Prevention Strategies (Synthesis Phase)

If the "Cold-Trap" cleavage is insufficient, you must intervene during the synthesis phase.

Strategy A: Backbone Protection (HMB/Dmb)

The most effective chemical prevention is to sterically hinder the backbone or remove the proton that facilitates the attack.

  • Reagent: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH or HMB-protected analogs if available.

  • Mechanism: The HMB (2-hydroxy-4-methoxybenzyl) group on the backbone nitrogen prevents the conformational twist required for the Asp side chain to attack the amide bond.

  • Note: This is more common for Asp-Gly (Aspartimide), but effective for Asp-Pro if you can source the appropriate dipeptide block or backbone protector.

Strategy B: The "High-Lability" Resin Approach

If your peptide allows, synthesize on a 2-Chlorotrityl Chloride (2-CTC) or Sieber Amide resin.

  • Benefit: These resins cleave with 1% TFA in DCM .

  • Workflow:

    • Cleave protected peptide from resin using 1% TFA (Asp-Pro bond remains intact).

    • Purify the protected fragment (optional).

    • Deprotect side chains in solution using a concentrated TFA cocktail at 0°C for a strictly controlled time.

Frequently Asked Questions (FAQs)

Q1: Can I use the standard 2.5% EDT / 2.5% H₂O / 95% TFA cocktail for Asp-Pro peptides? A: You can, but be cautious with water. While water is a good scavenger for t-butyl cations, it is also the nucleophile required to complete the hydrolysis of the Asp-Pro bond. If possible, reduce water to 1% or substitute with TIPS (Triisopropylsilane) to maintain scavenging power without fueling hydrolysis.

Q2: My peptide has multiple Asp-Pro sites. Is the effect cumulative? A: Yes. The probability of chain scission increases with every Asp-Pro instance. For a peptide with 3 Asp-Pro sites, a 90% survival rate per site results in only ~72% overall yield (


). For these sequences, the Cold-Trap Protocol  is mandatory, not optional.

Q3: Does microwave synthesis worsen Asp-Pro cleavage? A: Microwave irradiation during coupling is generally safe. However, never use microwave irradiation for the cleavage step of Asp-Pro peptides. The thermal energy will instantaneously degrade the peptide at the Asp-Pro bond.

Q4: I see a mass of [M+18] in my spectrum. Is this the Asp-Pro cleavage? A: Likely, yes. In the context of Asp-Pro, an [M+18] mass usually indicates that the bond has hydrolyzed, but the fragments are held together by non-covalent interactions or disulfide bridges (if Cys is present), or it represents the hydrolyzed open-ring form of an aspartimide intermediate. Verify by checking for two distinct smaller peaks in the chromatogram.

References

  • Mechanism of Asp-Pro Cleavage: Landon, M. (1977). Acid cleavage of aspartyl-prolyl peptide bonds. Source: Context: Foundational paper establishing the kinetics of Asp-Pro lability under acidic conditions.

  • Prevention via Backbone Protection (HMB): Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of Asp-containing peptides. Source: Context: Details the use of HMB and Dmb backbone protection to prevent side reactions like aspartimide and hydrolysis.

  • Pseudoproline and Side-Reaction Suppression: Mutter, M., et al. (1995). Pseudoprolines: Peptide bond disruption for the solubilization of difficult sequences. Source:[1][2] Context: While primarily for aggregation, this establishes the structural logic for using substituted prolines to manage backbone conformation.

  • Optimization of Cleavage Cocktails: Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis. Source: Context: Provides standard protocols for temperature control and scavenger selection to minimize acid-catalyzed side reactions.

Sources

Technical Support Center: Pro-Asp Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for resolving peak tailing issues involving proline (Pro) and aspartic acid (Asp) residues in reverse-phase high-performance liquid chromatography (RP-HPLC). Analyzing peptides containing these residues is a common challenge for researchers in proteomics and drug development. This guide provides a systematic, in-depth approach to diagnosing and resolving these chromatographic problems, moving from simple mobile phase adjustments to more advanced column and hardware considerations. As Senior Application Scientists, we have designed this guide to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for peptides containing Aspartic Acid (Asp)?

The primary cause is secondary ionic interactions between the negatively charged carboxylic acid side chain of Asp and positively charged sites on the stationary phase. These sites are typically exposed, acidic silanol groups (Si-OH) on the silica backbone of the column, which can become deprotonated (Si-O⁻) and interact with any positive charges, or act as hydrogen bond donors, causing tailing with polar analytes.

Q2: My peak is tailing even with Trifluoroacetic Acid (TFA) in the mobile phase. What should I do?

While 0.1% TFA is a powerful ion-pairing agent, it may not be sufficient in all cases. The first step is to ensure the mobile phase pH is low enough (ideally pH < 2.5) to fully protonate the Asp side chain, neutralizing its negative charge. If tailing persists, consider that TFA itself can have complex interactions with the stationary phase. You may need to explore alternative ion-pairing agents or different column chemistries.

Q3: Can Proline (Pro) cause peak tailing? I thought it was non-polar.

Proline itself doesn't typically cause tailing in the same way Asp does. However, it can cause peak broadening or splitting. This is due to the slow cis-trans isomerization of the peptide bond preceding the proline residue. These two conformers can separate under certain chromatographic conditions, leading to a distorted peak shape that can be mistaken for tailing.

Q4: What is the first and simplest parameter I should adjust?

Always start with the mobile phase. Confirm the pH and precise concentration of your ion-pairing agent. Ensure your mobile phase is fresh and properly degassed. Small deviations in mobile phase composition can have a significant impact on peak shape for sensitive analytes.

The Science Behind Pro-Asp Peak Tailing

To effectively troubleshoot, it's crucial to understand the physicochemical properties of the molecules and the stationary phase involved.

Analyte Properties: Proline and Aspartic Acid
Amino AcidKey PropertypKa (Side Chain)Chromatographic Implication
Aspartic Acid (Asp) Acidic (Carboxylic Acid Side Chain)~3.9At pH > 3.9, the side chain is negatively charged (COO⁻), leading to strong ionic interactions with positive sites on the column.
Proline (Pro) Secondary Amine, Conformationally RestrictedN/AThe X-Pro peptide bond can slowly interconvert between cis and trans isomers, potentially causing peak broadening or splitting.
Stationary Phase Interactions: The Role of Silanols

The root of the problem often lies with the silica backbone of the stationary phase. Even with C18 chains bonded to the surface, residual, unreacted silanol groups (Si-OH) are present. These silanols are acidic (pKa ~3.5-4.5) and can deprotonate to form negatively charged silanates (Si-O⁻), which then interact with positively charged analytes. Conversely, protonated silanols can form hydrogen bonds with polar analytes. These secondary interactions are a primary cause of peak tailing.

Peak_Tailing_Mechanism cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase (pH > 4) Silica Silica Backbone (Si) C18 Chain Silanol Free Silanol Group Si-OH Peptide Peptide Backbone Asp Side Chain (COO⁻) Silanol->Peptide Ionic Interaction (Causes Tailing) caption Mechanism of Aspartic Acid Peak Tailing

Caption: Mechanism of Aspartic Acid Peak Tailing.

Systematic Troubleshooting Guide

Follow this tiered approach to systematically diagnose and resolve your peak tailing issue. Start with Level 1 and only proceed to the next level if the problem persists.

Level 1: Mobile Phase & Ion-Pairing Agent Optimization

The mobile phase is the most critical and easily adjustable parameter. The goal is to control the ionization states of both the analyte and the stationary phase.

1.1. Ensure Low pH to Protonate Aspartic Acid:

  • Causality: The side chain of Aspartic Acid has a pKa of ~3.9. To ensure it is fully protonated (COOH) and neutral, the mobile phase pH must be at least 1.5 pH units lower. Operating at a pH of 2.0-2.5 is ideal to suppress the ionization of the Asp side chain and minimize ionic interactions with the stationary phase.[1][2]

  • Action:

    • Use a calibrated pH meter to verify the pH of the aqueous portion of your mobile phase before adding the organic solvent.

    • Ensure your acid additive (TFA, Formic Acid) concentration is correct. For TFA, 0.1% (v/v) is standard. For Formic Acid, 0.1% (v/v) is a good starting point.

1.2. Evaluate Your Ion-Pairing Reagent:

Trifluoroacetic acid (TFA) is the most common choice for peptide analysis. It serves two functions: keeping the pH low and acting as an ion-pairing agent. The trifluoroacetate anion pairs with positively charged residues on the peptide, neutralizing them, while also interacting with and "shielding" active silanol sites on the column.[3] However, its effectiveness can vary.

AdditiveTypical Conc.ProsCons
TFA 0.05 - 0.1%Strong acid, excellent ion-pairing, generally provides sharp peaks.[4]Can cause ion suppression in Mass Spectrometry (MS).[5][6]
Formic Acid (FA) 0.1 - 1.0%MS-friendly, volatile.[7]Weaker acid and ion-pairing agent; may result in broader peaks compared to TFA, especially on older columns.[8]
Difluoroacetic Acid (DFA) 0.05 - 0.1%A good compromise; better peak shape than FA with less MS suppression than TFA.[9]Not as common, may require sourcing.
  • Action: If using FA and experiencing tailing, consider switching to 0.1% TFA (if not using MS) or 0.05% DFA to improve peak shape.[9]

Troubleshooting_Workflow start Peak Tailing Observed check_mp Level 1: Mobile Phase - Check pH (Target < 2.5) - Verify Additive Conc. start->check_mp is_tfa Using 0.1% TFA? check_mp->is_tfa switch_to_tfa Switch to 0.1% TFA or 0.05% DFA is_tfa->switch_to_tfa No check_column Level 2: Column Health - Perform Column Wash - Check for Voids is_tfa->check_column Yes resolved Problem Resolved switch_to_tfa->resolved is_proline Proline present? Consider Peak Splitting check_column->is_proline increase_temp Increase Temp to 40-60°C to coalesce isomers is_proline->increase_temp Yes check_new_column Level 3: New Column - Use End-capped Column - Consider Sterically Protected is_proline->check_new_column No increase_temp->check_new_column check_new_column->resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Level 2: Column Health and Proline-Specific Issues

If mobile phase optimization does not resolve the tailing, the issue may lie with the column itself or a Proline-specific phenomenon.

2.1. Assess and Restore Column Performance:

  • Causality: Over time, columns can become contaminated with strongly retained sample components that cover active sites and disrupt the stationary phase bed. This can lead to peak tailing and broadening. A void at the head of the column can also cause significant peak shape distortion.[2]

  • Action:

    • Disconnect the column and replace it with a union. Run the system at high flow to ensure the issue is not with the HPLC system itself (e.g., a clogged line).

    • Reverse the column (if permitted by the manufacturer) and perform a high-organic wash (see Protocol 1) to flush out contaminants.

    • If the problem persists after washing, the column may be permanently damaged or at the end of its life.

2.2. Address Proline Isomerization:

  • Causality: The peptide bond preceding a proline residue can exist in both cis and trans conformations. The energy barrier for interconversion is low enough that both isomers can be present in solution and may separate chromatographically, leading to broadened or split peaks.[10][11][12]

  • Action:

    • Increase Column Temperature: Elevating the column temperature to 40-60 °C can increase the rate of cis-trans interconversion. If the rate becomes fast relative to the chromatographic timescale, the two isomer peaks will coalesce into a single, sharper peak.

Level 3: Advanced Column Selection

If the above steps fail, the chosen column chemistry may be fundamentally incompatible with the analyte.

  • Causality: Standard C18 columns, especially older "Type A" silica columns, have a high density of accessible, acidic silanol groups that are the root cause of tailing for polar and charged analytes.[13][14] Modern columns are designed to minimize these effects.

  • Action: Select a Modern, High-Purity Column:

    • End-Capped Columns: These columns have been treated to chemically bond a small silane (like trimethylsilane) to the majority of the free silanol groups, rendering them inert.[14]

    • Sterically Protected or Integral End-Capping: These phases use bulky side groups on the C18 ligand that physically shield the silica surface, preventing analytes from accessing the residual silanols.

    • Hybrid Silica: Columns based on hybrid organic/inorganic silica have fewer native silanol groups and often exhibit better peak shape for challenging compounds.

Experimental Protocols

Protocol 1: Aggressive Column Wash Procedure

This protocol is designed to remove strongly adsorbed proteins and hydrophobic contaminants. Always check your column's manual for pH and solvent compatibility before proceeding.

  • Disconnect the column from the detector to avoid contamination.

  • Wash with 10 column volumes of your mobile phase without buffer/acid (e.g., Water/Acetonitrile).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol.

  • (Optional, for severe contamination): Flush with 10 column volumes of a 50:50 mixture of Isopropanol and Hexane. Follow immediately with 20 column volumes of 100% Isopropanol to ensure miscibility.

  • Re-equilibrate the column with at least 20 column volumes of the initial mobile phase conditions before use.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. [Link]

  • Peak Shape Changes Over Time. Waters Corporation. [Link]

  • Proline isomerization in epigenetics. Wikipedia. [Link]

  • Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. PubMed Central. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • HPLC Tips Peak Tailing. YouTube. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation. [Link]

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]

  • BioSuite HPLC Columns for Protein & Peptide Analysis. Waters Corporation. [Link]

  • the role of TFA on Reverse phase chromatography? ResearchGate. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Vydac. [Link]

  • HPLC Columns for High-Resolution Peptide Maps. Element Lab Solutions. [Link]

  • TFA alternatives, peptide purification. Chromatography Forum. [Link]

  • The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. [Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Chromatography Online. [Link]

  • AdvanceBio Peptide Plus | Reversed-Phase HPLC Columns. Agilent. [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. [Link]

Sources

Technical Guide: Solubilization & Handling of H-Pro-Asp-OH in Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Trap

H-Pro-Asp-OH (Prolyl-Aspartic Acid) presents a classic solubility paradox in organic synthesis and chromatography. While acetonitrile (MeCN) is the industry-standard solvent for Reverse Phase HPLC (RP-HPLC) and many post-cleavage workflows, this specific dipeptide frequently exhibits poor solubility, precipitation, or "oiling out" in high-MeCN concentrations.

This guide addresses the physicochemical conflict between the zwitterionic nature of H-Pro-Asp-OH and the dipolar aprotic properties of acetonitrile. It provides validated protocols to overcome these limitations without compromising peptide integrity.

Part 1: The Physicochemical Conflict

To solve the problem, we must first diagnose the thermodynamic barrier.

PropertyH-Pro-Asp-OH (Solute)Acetonitrile (Solvent)The Conflict
Polarity High (Hydrophilic)Medium-High (Dipolar)Mismatched Solvation: MeCN has a high dielectric constant (

) but lacks hydrogen bond donors.
Charge State Zwitterionic (at neutral pH)NeutralLattice Energy: The ionic lattice energy of the zwitterion (

...

) is stronger than the solvation energy provided by MeCN.
pKa Profile

-COOH: ~2.0Side-chain COOH: ~3.9

-NH: ~10.6
N/AProton Transfer: In aprotic MeCN, the zwitterion remains "locked" in a salt-like state, leading to precipitation.
Visualizing the Mechanism of Failure

The following diagram illustrates why pure acetonitrile fails to solvate the peptide compared to water/acidic mixtures.

SolvationMechanism cluster_0 Scenario A: Pure MeCN (Precipitation) cluster_1 Scenario B: MeCN + Water/TFA (Soluble) Node1 H-Pro-Asp-OH (Zwitterionic Lattice) Node3 Result: Ionic Aggregation (Precipitate) Node1->Node3 Electrostatic Attraction >> Solvation Energy Node2 Acetonitrile (MeCN) Node2->Node1 Weak Dipole Interaction Node4 H-Pro-Asp-OH Node6 Result: Solvated Species Node4->Node6 Lattice Disruption Node5 Water / H+ Node5->Node4 H-Bonding & Protonation

Caption: Figure 1. Thermodynamic failure of pure MeCN to disrupt the zwitterionic lattice of Pro-Asp, contrasted with the successful solvation shell formed by aqueous/acidic modifiers.

Part 2: Troubleshooting Protocols
Protocol A: The Aqueous Stock Strategy (Recommended)

Use Case: HPLC Injection, Biological Assays

Attempting to dissolve H-Pro-Asp-OH directly in >80% MeCN will likely fail. The most robust method is to create a high-concentration aqueous stock and dilute into the organic phase only immediately prior to use.

  • Calculate: Determine the target mass for a 10 mg/mL stock solution.

  • Dissolve: Add 100% Water (Milli-Q) to the peptide powder.

    • Note: If the solution remains cloudy, sonicate for 30 seconds.

  • Dilute: Slowly add Acetonitrile dropwise into the aqueous peptide solution while vortexing.

    • Stop Point: If turbidity (cloudiness) appears, you have reached the Solubility Limit . Add 50 µL of water to clarify and stop adding MeCN.

Protocol B: Acidic Shift (TFA Solubilization)

Use Case: Preparative HPLC, LC-MS

Acidification protonates the carboxylate groups (suppressing the negative charge), converting the zwitterion into a cation. This significantly improves solubility in organic-rich phases by breaking the internal salt bridge.

  • Preparation: Prepare a solvent mixture of Water/MeCN (50:50) + 0.1% Trifluoroacetic Acid (TFA) .

  • Add Solvent: Add this mixture to the H-Pro-Asp-OH powder.

  • Mechanism Check: The TFA lowers the pH < 2. Both carboxyl groups (C-term and Asp side chain) become protonated (-COOH). The molecule is now net positive (+1), which is more soluble in the polar organic mixture than the zwitterion.

Protocol C: The "Aspartimide" Safety Protocol (CRITICAL)

Use Case: Heating or Drying

WARNING: Peptides containing the Asp residue are highly prone to Aspartimide formation , a cyclization reaction where the backbone nitrogen attacks the Asp side chain ester/acid. This reaction is accelerated by Heat and Base .

  • Step 1: Never heat H-Pro-Asp-OH above 40°C to aid solubility.

  • Step 2: Avoid basic conditions (pH > 7.5). Do not use Ammonium Hydroxide to solubilize this specific dipeptide unless absolutely necessary and for immediate use.

  • Step 3: If evaporation is required, use a centrifugal evaporator (SpeedVac) without heat, or lyophilize.

Part 3: Decision Matrix & Workflow

Use this decision tree to determine the correct solubilization pathway for your specific application.

DecisionTree Start Start: H-Pro-Asp-OH Powder Goal What is your Goal? Start->Goal HPLC Analytical HPLC / LC-MS Goal->HPLC Prep Prep Purification Goal->Prep Reaction Chemical Reaction Goal->Reaction HPLC_Act Dissolve in Water (0.1% TFA) Inject onto low-organic start gradient HPLC->HPLC_Act Prep_Check Is it soluble in 10% MeCN? Prep->Prep_Check React_Warn Avoid Pure MeCN. Use DMF or DMSO if anhydrous required. Reaction->React_Warn Prep_Yes Proceed Prep_Check->Prep_Yes Yes Prep_No Add DMSO (Max 5%) OR Increase TFA to 0.5% Prep_Check->Prep_No No

Caption: Figure 2. Solubility decision matrix for H-Pro-Asp-OH based on experimental goals.

Part 4: Frequently Asked Questions (FAQs)

Q1: I injected H-Pro-Asp-OH dissolved in 100% Water into my HPLC, and the pressure spiked. Why? A: This is likely due to "Solvent Shock." If your HPLC method starts at high organic (e.g., >50% MeCN), the aqueous plug containing the peptide hits the MeCN stream, causing immediate precipitation of the peptide inside the lines or column frit.

  • Fix: Ensure your HPLC gradient starts at low organic (e.g., 5% MeCN) to allow the peptide to bind to the column before the organic concentration increases.

Q2: Can I use DMSO to solubilize H-Pro-Asp-OH? A: Yes, DMSO is an excellent solvent for this peptide. However, it is difficult to remove (high boiling point) and can interfere with UV detection at low wavelengths (<210 nm). Use DMSO only if the Aqueous/TFA method fails, and keep the final concentration <5%.

Q3: I see a "split peak" on my chromatogram. Is this a solubility issue? A: It could be, but with H-Pro-Asp-OH, suspect Aspartimide formation or Cis/Trans Isomerization of the Proline bond.

  • Test: Re-inject the sample. If the ratio of the split peaks changes with temperature or pH, it is likely isomerization or degradation, not just solubility.

Q4: Why does the solution turn yellow over time? A: Yellowing often indicates oxidation or degradation. If you used heat to dissolve the peptide, you may have accelerated aspartimide formation (see Protocol C). Discard the solution and prepare fresh without heat.

References
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link (Context: pKa data for organic solvation).

  • Sigma-Aldrich. "Aspartimide Formation in Peptide Synthesis." Technical Notes. Link (Context: Mechanism of Asp-related degradation).

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Technical Support. Link (Context: General hydrophobicity rules).

  • Chandrudu, S., et al. (2013). "Chemical Methods for Peptide and Protein Production." Molecules. Link (Context: Solvation thermodynamics in SPPS).

Navigating the Nuances of H-Pro-Asp-OH Stability in Physiological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with peptides, ensuring their stability is paramount to obtaining reliable and reproducible experimental results. This guide provides an in-depth technical resource for understanding and managing the stability of the dipeptide H-Pro-Asp-OH in commonly used physiological buffers. We will delve into the primary degradation pathways, offer troubleshooting advice for common experimental challenges, and provide detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for H-Pro-Asp-OH in physiological buffers?

A1: The main stability issues for H-Pro-Asp-OH revolve around two key chemical degradation pathways:

  • Cleavage of the Asp-Pro peptide bond: The peptide bond between aspartic acid and proline is known to be particularly labile, especially under neutral to slightly acidic conditions typical of many physiological buffers.[1][2][3] This cleavage results in the formation of the individual amino acids, proline and aspartic acid.

  • Diketopiperazine (DKP) formation: Dipeptides, particularly those containing proline, have a tendency to undergo intramolecular cyclization to form 2,5-diketopiperazines (DKPs).[4][5] This is a significant degradation pathway that can occur under physiological conditions.

Q2: What factors influence the rate of H-Pro-Asp-OH degradation?

A2: Several factors can impact the stability of H-Pro-Asp-OH in solution:

  • pH: The pH of the buffer is a critical factor. The Asp-Pro bond is particularly susceptible to cleavage at pH values around 4-7.[3][6] DKP formation is also influenced by pH.

  • Temperature: As with most chemical reactions, temperature plays a significant role. Higher temperatures will accelerate the rates of both peptide bond cleavage and DKP formation. For optimal stability, it is recommended to store stock solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).

  • Buffer Composition: The components of the buffer system can influence stability. While phosphate and bicarbonate buffers are common, their ionic strength and specific ion effects can modulate degradation rates.[7][8]

  • Presence of Enzymes: In biological matrices, the presence of peptidases can lead to enzymatic degradation of the dipeptide. This guide focuses on chemical stability in acellular physiological buffers.

Q3: What are the primary degradation products I should expect to see?

A3: The primary degradation products you can expect to identify when analyzing the stability of H-Pro-Asp-OH are:

  • Free Proline and Aspartic Acid: Resulting from the cleavage of the peptide bond.

  • cyclo(Pro-Asp): The diketopiperazine formed through intramolecular cyclization.

It is also possible to observe byproducts from aspartimide formation, which is a common degradation pathway for peptides containing aspartic acid, although the Pro-Asp linkage has its own distinct lability.[9][10][11]

Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of H-Pro-Asp-OH stability.

Problem 1: Rapid loss of the parent H-Pro-Asp-OH peak in my HPLC analysis, even at early time points.

  • Potential Cause 1: Inappropriate buffer pH.

    • Explanation: Your buffer pH may be in the optimal range for rapid Asp-Pro bond cleavage (around pH 4-7).

    • Solution: If your experimental conditions allow, consider using a buffer with a pH further from this labile range. For formulation studies, this data is crucial for determining the optimal pH for stability. Ensure your pH meter is accurately calibrated and the buffer was prepared correctly.

  • Potential Cause 2: Elevated storage or incubation temperature.

    • Explanation: The degradation of H-Pro-Asp-OH is temperature-dependent. Even room temperature can lead to significant degradation over a few hours.

    • Solution: Prepare solutions fresh and keep them on ice or at 2-8°C as much as possible. For stability studies, use a calibrated incubator to maintain a constant and accurate temperature.

  • Potential Cause 3: Microbial contamination.

    • Explanation: Bacterial or fungal contamination can introduce proteases that rapidly degrade the dipeptide.

    • Solution: Use sterile buffers and aseptic techniques when preparing your solutions. Filtering the buffer through a 0.22 µm filter can help.

Problem 2: I see multiple new peaks in my chromatogram, and I'm not sure what they are.

  • Potential Cause: Multiple degradation pathways are occurring.

    • Explanation: You are likely observing both the cleavage products (Pro and Asp) and the cyclized product (DKP). Isomers of the parent compound or byproducts of aspartimide formation might also be present.

    • Solution: Use a high-resolution analytical technique like LC-MS to identify the mass of each peak. This will allow you to tentatively identify the degradation products. For unambiguous identification, you may need to use tandem MS (MS/MS) or NMR spectroscopy.[12] Reference standards for the expected degradation products are also highly valuable for peak identification.

Problem 3: My results are not reproducible between experiments.

  • Potential Cause 1: Inconsistent sample preparation and handling.

    • Explanation: Minor variations in pH, temperature, or incubation time can lead to significant differences in the extent of degradation.

    • Solution: Standardize your entire workflow. Use precise measurements for all components, ensure consistent timing for each step, and control the temperature throughout the experiment.

  • Potential Cause 2: Issues with the HPLC method.

    • Explanation: An unreliable HPLC method can lead to variability in peak areas and retention times.

    • Solution: Ensure your HPLC system is properly maintained and equilibrated. Use a validated, stability-indicating HPLC method. Refer to the detailed protocol below and the HPLC troubleshooting section for common issues and solutions.[13][14][15][16]

Degradation Pathways and Experimental Workflow

The primary degradation pathways for H-Pro-Asp-OH in physiological buffer are cleavage and cyclization.

cluster_main H-Pro-Asp-OH Stability cluster_cleavage Cleavage Pathway cluster_cyclization Cyclization Pathway H-Pro-Asp-OH H-Pro-Asp-OH Proline Proline H-Pro-Asp-OH->Proline Peptide Bond Cleavage Aspartic Acid Aspartic Acid H-Pro-Asp-OH->Aspartic Acid Peptide Bond Cleavage cyclo(Pro-Asp) (DKP) cyclo(Pro-Asp) (DKP) H-Pro-Asp-OH->cyclo(Pro-Asp) (DKP) Intramolecular Cyclization

Caption: Primary degradation pathways of H-Pro-Asp-OH.

The following workflow outlines a typical experiment to assess the stability of H-Pro-Asp-OH.

cluster_workflow Stability Assessment Workflow start Start: Prepare H-Pro-Asp-OH Stock Solution prep_buffer Prepare Physiological Buffer (e.g., PBS, pH 7.4) start->prep_buffer incubation Incubate at Controlled Temperature (e.g., 37°C) prep_buffer->incubation sampling Collect Aliquots at Defined Time Points incubation->sampling quench Quench Reaction (e.g., acidification or freezing) sampling->quench analysis Analyze by Stability-Indicating HPLC-UV/MS quench->analysis data Quantify Parent Peptide and Degradation Products analysis->data end End: Determine Degradation Rate data->end

Sources

Validation & Comparative

Comparative Guide: NMR Assignment of H-Pro-Asp-OH vs. H-Asp-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for distinguishing the regioisomers H-Pro-Asp-OH (Pro-Asp) and H-Asp-Pro-OH (Asp-Pro) using solution-state NMR.

The core distinction lies in the electronic state of the pyrrolidine ring. In Asp-Pro , the proline nitrogen is part of a tertiary amide bond, leading to significant cis/trans isomerization and characteristic carbon chemical shift dispersion. In Pro-Asp , the proline nitrogen is a secondary amine (N-terminal), eliminating peptide bond-based isomerization at the proline and altering the scalar coupling network.

Structural & Theoretical Basis

The Proline "Switch"

The position of Proline dictates the spectral complexity due to the nature of the peptide bond.

  • H-Asp-Pro-OH (C-terminal Proline):

    • Bond Type: Tertiary Amide (

      
      ).
      
    • Phenomenon: Restricted rotation around the C-N bond creates two distinct populations observable on the NMR timescale: trans (major, ~70-90%) and cis (minor, ~10-30%).

    • Spectral Consequence: Signal doubling for both residues.

  • H-Pro-Asp-OH (N-terminal Proline):

    • Bond Type: Secondary Amide (

      
      ).
      
    • Phenomenon: The Proline nitrogen is an N-terminal amine (

      
      - or 
      
      
      
      -). It does not form a peptide bond preceding the ring.
    • Spectral Consequence: Single set of peaks (assuming the Pro-Asp amide bond is predominantly trans, which is standard for secondary amides).

Chemical Shift Fingerprinting ( )

The most authoritative metric for assessing Proline status is the chemical shift difference between the Proline


 and 

carbons.[1]
ParameterH-Asp-Pro-OH (trans)H-Asp-Pro-OH (cis)H-Pro-Asp-OH
Pro

~29.0 - 31.0 ppm~32.0 - 34.0 ppm~29.0 - 30.5 ppm
Pro

~25.0 - 27.0 ppm~22.0 - 24.0 ppm~24.5 - 26.0 ppm

< 5.0 ppm > 8.0 ppm ~ 4-5 ppm

Note: Values are approximate and solvent-dependent (typically


 or DMSO-

).

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
      is recommended over 
    
    
    
    for the initial assignment.
    • Reasoning:

      
       causes rapid exchange of the Asp amide proton (
      
      
      
      ) and the Pro amine protons (
      
      
      ). In Pro-Asp, the Asp
      
      
      is the critical handle for HMBC connectivity. In DMSO, this proton remains visible.
  • Concentration: 5–10 mM to ensure adequate sensitivity for 13C-detected experiments (HMBC/HSQC).

Acquisition Workflow

Do not rely solely on 1D proton data. The following sequence guarantees unambiguous assignment:

  • 1D

    
    H:  Check for purity and signal doubling (indicative of Asp-Pro).
    
  • 2D

    
    H-
    
    
    
    H COSY/TOCSY:
    Identify the two isolated spin systems (Pro ring vs. Asp
    
    
    ).
  • 2D

    
    H-
    
    
    
    C HSQC:
    Assign carbon shifts to protons. Calculate
    
    
    for Pro.[1][2][3][4]
  • 2D

    
    H-
    
    
    
    C HMBC:
    The definitive sequencing step.
  • 2D

    
    H-
    
    
    
    H NOESY/ROESY:
    Confirm geometry (cis vs trans for Asp-Pro).
Visualization: Assignment Logic

NMR_Workflow Start Sample in DMSO-d6 Step1 1D Proton Spectrum Start->Step1 Decision Signal Doubling? Step1->Decision AspPro_Path Suspect Asp-Pro (Cis/Trans Isomers) Decision->AspPro_Path Yes (Major/Minor) ProAsp_Path Suspect Pro-Asp (Single Species) Decision->ProAsp_Path No COSY COSY/TOCSY Isolate Spin Systems AspPro_Path->COSY ProAsp_Path->COSY HSQC HSQC Calculate Pro Δδ(β-γ) COSY->HSQC Check_Delta Check Δδ(β-γ) HSQC->Check_Delta HMBC_AspPro HMBC Target: Asp(CO) -> Pro(Hδ) Check_Delta->HMBC_AspPro High (>8ppm for minor) HMBC_ProAsp HMBC Target: Pro(CO) -> Asp(NH) Check_Delta->HMBC_ProAsp Low (<5ppm)

Caption: Logical flow for distinguishing dipeptide regioisomers using signal doubling and carbon shift metrics.

Comparative Analysis: Connectivity & Data

The HMBC "Smoking Gun"

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the inter-residue link. This is the only self-validating method to prove sequence order.

SequenceLinkage DirectionSource Nucleus (

)
Target Nucleus (

)
Observation
H-Asp-Pro-OH

Asp

(approx 170-175 ppm)
Pro

(3.5 - 3.8 ppm)
Strong cross-peak. Defines the tertiary amide.
H-Pro-Asp-OH

Pro

(approx 168-172 ppm)
Asp

(8.0 - 8.5 ppm)
Visible in DMSO. Disappears in

.
NOE/ROESY Patterns

Nuclear Overhauser Effect (NOE) confirms the spatial arrangement, particularly for the cis/trans isomers of Asp-Pro.

  • Asp-Pro (trans): Strong NOE between Asp

    
      and Pro 
    
    
    
    .
  • Asp-Pro (cis): Strong NOE between Asp

    
      and Pro 
    
    
    
    .
  • Pro-Asp: Strong NOE between Pro

    
      and Asp 
    
    
    
    .
Visualization: Molecular Connectivity

Connectivity cluster_AspPro H-Asp-Pro-OH (Trans) cluster_ProAsp H-Pro-Asp-OH Asp_CO Asp C=O Pro_Hd Pro Hδ Asp_CO->Pro_Hd HMBC (3-bond) Asp_Ha Asp Hα Asp_Ha->Pro_Hd NOE (Spatial) Pro_CO Pro C=O Asp_NH Asp NH Pro_CO->Asp_NH HMBC (2-bond) Pro_Ha Pro Hα Pro_Ha->Asp_NH NOE (Sequential)

Caption: Critical HMBC (yellow solid) and NOE (green dotted) correlations distinguishing the two isomers.

References

  • Shen, Y., & Bax, A. (2010).[1] Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts. Journal of Biomolecular NMR, 46(3), 199–204. Link

  • Schubert, M., et al. (2002).[1] Proline-rich sequences in unfolded proteins: neighbors influence cis/trans equilibrium. Journal of Biomolecular NMR, 24(2), 149–154. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text on sequential assignment and Proline isomerism).
  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics. Link

Sources

A Comparative Analysis of PEPT1 Affinity: Pro-Asp vs. Gly-Sar

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, harnessing the body's own transport mechanisms presents a sophisticated strategy to enhance the oral bioavailability of novel therapeutics. Among these, the intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), has emerged as a pivotal player. This high-capacity, low-affinity transporter is abundantly expressed on the apical membrane of intestinal epithelial cells and facilitates the uptake of di- and tripeptides, as well as a broad range of peptidomimetic drugs.[1][2] Understanding the substrate affinity of PEPT1 is therefore critical for the rational design of prodrugs that can effectively leverage this absorption pathway.

This guide provides an in-depth comparison of the PEPT1 affinity of two dipeptides: Prolyl-Aspartate (Pro-Asp) and Glycyl-Sarcosine (Gly-Sar). While Gly-Sar is a well-established, metabolically stable model substrate for PEPT1, the affinity of Pro-Asp is less characterized but represents a relevant example of a dipeptide with an acidic amino acid residue. Through a synthesis of available experimental data and a detailed examination of the methodologies used to assess peptide-transporter interactions, this guide aims to provide a comprehensive resource for scientists engaged in peptide-based drug design and oral drug delivery.

The Central Role of PEPT1 in Intestinal Absorption

PEPT1 is a proton-coupled oligopeptide transporter that mediates the influx of di- and tripeptides from the intestinal lumen into enterocytes.[2] This process is driven by an inwardly directed proton gradient maintained by the sodium-proton exchanger on the apical membrane.[1] The transporter exhibits broad substrate specificity, accommodating over 400 dipeptides and 8,000 tripeptides.[1] This promiscuity has made PEPT1 an attractive target for prodrug strategies, where a poorly permeable drug is chemically modified to mimic a di- or tripeptide, thereby hijacking the transporter for enhanced absorption.[3]

Comparative Affinity of Pro-Asp and Gly-Sar for PEPT1

The affinity of a substrate for PEPT1 is a key determinant of its transport efficiency. This is typically quantified by the Michaelis-Menten constant (Km) for substrates or the inhibition constant (Ki or IC50) for compounds that compete for the same binding site.

CompoundAffinity ParameterValue (µM)Cell LineComments
Glycyl-Sarcosine (Gly-Sar) Km860[4]Caco-2Widely used as a canonical, high-stability model substrate for PEPT1 transport studies.
Km Range350 - 3800[5]VariousAffinity can vary depending on the experimental conditions and cell system used.
Prolyl-Aspartate (Pro-Asp) Ki / IC50Not explicitly reported-As an acidic dipeptide, it is expected to have a lower affinity compared to neutral or hydrophobic dipeptides.

Glycyl-Sarcosine (Gly-Sar): The Gold Standard

Gly-Sar is a synthetic dipeptide that is highly resistant to intracellular degradation by peptidases due to the N-methylation of its peptide bond.[4] This metabolic stability, coupled with its moderate affinity for PEPT1, makes it an ideal probe for studying PEPT1-mediated transport.[4] Experimental data from studies using human intestinal Caco-2 cells, a widely accepted in vitro model for drug absorption, have established a Km value of approximately 860 µM for Gly-Sar.[4] It is important to note that the reported affinity values for Gly-Sar can vary depending on the experimental setup, including the specific cell line and assay conditions.[5]

Prolyl-Aspartate (Pro-Asp): An Acidic Dipeptide Perspective

Experimental Methodologies for Determining PEPT1 Affinity

The determination of a compound's affinity for PEPT1 is crucial for predicting its potential for active intestinal absorption. The most common and reliable method is the competitive inhibition assay using a radiolabeled probe substrate, typically [14C]Gly-Sar.

Competitive Inhibition Assay in Caco-2 Cells

This in vitro assay is the gold standard for assessing the interaction of a test compound with PEPT1. The principle lies in measuring the ability of the test compound to inhibit the uptake of a radiolabeled substrate, such as [14C]Gly-Sar, into Caco-2 cells, which endogenously express PEPT1.

Experimental Workflow:

cluster_0 Cell Culture and Seeding cluster_1 Uptake Experiment cluster_2 Termination and Lysis cluster_3 Quantification and Analysis A Caco-2 cells cultured to confluency B Cells seeded onto permeable filter supports (e.g., Transwell®) A->B C Culture for 21 days to allow for differentiation and polarization B->C D Wash cell monolayers with transport buffer (pH 6.0) C->D E Pre-incubate cells with transport buffer D->E F Incubate cells with a fixed concentration of [14C]Gly-Sar and varying concentrations of the test compound (Pro-Asp) E->F G Incubate for a defined period (e.g., 10 minutes) at 37°C F->G H Stop uptake by washing with ice-cold buffer G->H I Lyse cells to release intracellular contents H->I J Measure radioactivity in cell lysates using liquid scintillation counting I->J K Determine protein concentration of lysates for normalization J->K L Plot % inhibition of [14C]Gly-Sar uptake vs. test compound concentration K->L M Calculate IC50 value L->M N Convert IC50 to Ki using the Cheng-Prusoff equation M->N

Caption: Workflow for a competitive PEPT1 binding assay.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding on Permeable Supports: For transport studies, cells are seeded at a high density onto permeable filter inserts (e.g., 0.4 µm pore size) and allowed to grow for approximately 21 days to form a confluent and differentiated monolayer.

  • Transport Assay:

    • On the day of the experiment, the cell monolayers are washed and pre-incubated with a transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 6.0 to mimic the acidic microclimate of the intestinal surface.

    • The uptake is initiated by adding the transport buffer containing a fixed concentration of [14C]Gly-Sar (typically below its Km) and a range of concentrations of the unlabeled test compound (e.g., Pro-Asp).

    • The incubation is carried out for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of uptake.[4]

  • Termination and Lysis: The uptake is stopped by rapidly washing the monolayers with ice-cold transport buffer. The cells are then lysed using a suitable lysis buffer.

  • Quantification: The amount of radioactivity in the cell lysate is measured by liquid scintillation counting. The protein content of the lysate is determined using a standard protein assay (e.g., BCA assay) for normalization of the uptake data.

  • Data Analysis: The percentage of inhibition of [14C]Gly-Sar uptake is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate, is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Km of the radiolabeled substrate.

Causality Behind Experimental Choices:

  • Caco-2 Cells: This cell line is of human colon adenocarcinoma origin but spontaneously differentiates in culture to form a polarized monolayer with many characteristics of small intestinal enterocytes, including the expression of PEPT1.

  • pH 6.0: PEPT1 is a proton-coupled transporter, and its activity is optimal at an acidic pH, which reflects the physiological conditions at the brush border membrane of the small intestine.

  • [14C]Gly-Sar: The use of a radiolabeled, metabolically stable substrate allows for sensitive and accurate quantification of its uptake and ensures that the measured transport is indeed mediated by PEPT1 and not confounded by subsequent degradation.

Conclusion

The comparison of PEPT1 affinity between Pro-Asp and Gly-Sar highlights the importance of amino acid side chains in substrate recognition by this versatile transporter. Gly-Sar, with its neutral side chains and metabolic stability, serves as an excellent reference compound with a well-characterized medium affinity for PEPT1. While direct quantitative data for Pro-Asp is lacking, the general principles of PEPT1 substrate specificity strongly suggest a lower affinity due to its acidic aspartate residue.

For researchers and drug development professionals, a thorough understanding of these structure-affinity relationships is paramount. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of novel peptidomimetic prodrugs. By leveraging the power of in vitro models like the Caco-2 cell line and established techniques such as competitive inhibition assays, it is possible to rationally design and optimize drug candidates for enhanced oral absorption via the PEPT1 transporter, ultimately leading to more effective and convenient therapeutic options.

References

  • Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. MDPI. [Link]

  • Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. MDPI. [Link]

  • The intestinal H+/peptide symporter PEPT1: Structure-affinity relationships. ResearchGate. [Link]

  • A novel inhibitor of the mammalian peptide transporter PEPT1. PubMed. [Link]

  • Regulation profile of the intestinal peptide transporter 1 (PepT1). Dove Medical Press. [Link]

  • Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. MDPI. [Link]

  • The intestinal H+/peptide symporter PEPT1: structure-affinity relationships. PubMed. [Link]

  • Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides. Food & Nutrition Research. [Link]

  • Dipeptide model prodrugs for the intestinal oligopeptide transporter. Affinity for and transport via hPepT1 in the human intestinal Caco-2 cell line. PubMed. [Link]

  • Structural Requirements for Determining the Substrate Affinity of Peptide Transporters PEPT1 and PEPT2. PubMed. [Link]

  • Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. National Institutes of Health. [Link]

  • Conjugation of Dipeptide to Fluorescent Dyes Enhances Its Affinity for a Dipeptide Transporter (PEPT1) in Human Intestinal Caco-2 Cells. ACS Publications. [Link]

  • Prediction of Glycylsarcosine Transport in Caco-2 Cell Lines Expressing PEPT1 at Different Levels. PubMed. [Link]

  • Variation of Peptide Transporter (PepT1 and HPT1) Expression in Caco-2 Cells as a Function of Cell Origin. ResearchGate. [Link]

  • Basolateral glycylsarcosine (Gly-Sar) transport in Caco-2 cell monolayers is pH dependent. Wiley Online Library. [Link]

  • Prodrug Design Targeting Intestinal PepT1 for Improved Oral Absorption: Design and Performance. PubMed. [Link]

  • Dipeptide model prodrugs for the intestinal oligopeptide transporter. Affinity for and transport via hPepT1 in the human intestinal Caco-2 cell line. University of Copenhagen Research Portal. [Link]

  • The Intestinal Peptide Transporter PEPT1 Is Involved in Food Intake Regulation in Mice Fed a High-Protein Diet. PLOS One. [Link]

Sources

Validating Pro-Asp Purity: A qNMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For decades, High-Performance Liquid Chromatography (HPLC) with UV detection has been the gold standard for peptide purity analysis. However, for specific dipeptides like Prolyl-Aspartic Acid (Pro-Asp) , this standard falters. Lacking aromatic residues (Tryptophan, Tyrosine, Phenylalanine), Pro-Asp exhibits negligible UV absorbance above 210 nm, forcing reliance on non-specific detection at 205–210 nm where solvent interference is rampant. Furthermore, the lack of certified reference materials (CRMs) for every specific dipeptide sequence makes absolute quantification by HPLC impossible without expensive custom synthesis.

This guide presents Quantitative Nuclear Magnetic Resonance (qNMR) as the superior, self-validating alternative. By leveraging the principle of molar response proportionality , qNMR allows for the absolute purity determination of Pro-Asp using a generic internal standard, bypassing the need for a compound-specific reference standard.

Part 1: The Analytical Challenge of Pro-Asp

The "Invisible" Analyte

Pro-Asp consists of Proline (secondary amine) and Aspartic Acid (acidic side chain). Neither residue contains a chromophore capable of absorbing UV light significantly >220 nm.

  • HPLC-UV Limitation: Detection relies on the peptide bond (

    
     nm). At this wavelength, mobile phase modifiers (Formic acid, TFA) and buffer salts create high background noise, drastically reducing Signal-to-Noise (S/N) ratios and linearity.
    
  • LC-MS Limitation: While Mass Spectrometry provides identity, it is not inherently quantitative without a specific standard to determine ionization efficiency (response factor). Pro-Asp ionization can vary significantly based on matrix effects.

The Isomerization Hurdle

Proline peptide bonds exist in slow equilibrium between cis and trans conformers. In chromatography, this often results in peak splitting or broadening, which can be mistaken for impurities. In NMR, this physical reality is resolved by summing the integrals of both conformers, providing a true thermodynamic quantification.

Part 2: Technical Deep Dive – qNMR Methodology

The Core Principle: Molar Response

Unlike UV extinction coefficients which vary by molecule, the integrated area of an NMR resonance (


) is directly proportional to the number of nuclei (

) and the molar amount (

) of the molecule.


This allows the purity (


) of Pro-Asp to be calculated relative to a generic Internal Standard (IS) of known purity (

), using the equation:


Where:

  • 
     = Molecular Weight
    
  • 
     = Gravimetric mass
    
  • 
     = Number of protons contributing to the signal[1]
    
Internal Standard Selection

For Pro-Asp, the internal standard must be water-soluble, non-reactive, and have signals distinct from the peptide.

Internal StandardChemical Shift (

)
Suitability for Pro-Asp
Maleic Acid 6.05 ppm (Singlet)Ideal. Region is typically clear of peptide signals. Stable in acidic/neutral D₂O.
TSP-d4 0.00 ppm (Singlet)Good. Standard reference, but can bind to peptides causing broadening.
KHP 7.5 - 7.8 ppm (Multiplet)Moderate. Aromatic region is clear, but low solubility in acidic D₂O.

Recommendation: Use Maleic Acid (traceable to NIST SRM) for Pro-Asp analysis due to its distinct singlet and stability.

Part 3: Experimental Protocol (Step-by-Step)

Sample Preparation[2]
  • Drying: Dry the Pro-Asp sample and Maleic Acid IS in a desiccator for 24 hours to remove residual moisture.

  • Weighing (Critical): Using a microbalance (readability 0.001 mg), weigh approx. 10 mg of Pro-Asp (

    
    ) and 5 mg of Maleic Acid (
    
    
    
    ) directly into the same vial.
    • Note: Precision in weighing directly correlates to final accuracy.

  • Solvation: Add 600 µL of D₂O (99.9% D) containing 10-50 mM phosphate buffer (pH 6.5) to minimize pH-dependent shifts.

  • Mixing: Vortex until fully dissolved. Transfer to a 5mm NMR tube.

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing nucleus.
    
    • Maleic Acid T1

      
       2-4s. Peptide T1
      
      
      
      1-2s.
    • Setting: Set d1 = 30s to ensure >99.9% magnetization recovery (Quantitative Mode).

  • Scans (ns): 64 or 128 (to achieve S/N > 250:1).

  • Temperature: 298 K (controlled to ±0.1 K).

  • Spectral Width: 12-15 ppm (to capture all signals).

Processing & Integration
  • Phasing: Apply manual zero and first-order phase correction.

  • Baseline: Apply polynomial baseline correction (ABS).

  • Integration Logic:

    • IS Signal: Integrate Maleic Acid singlet at 6.05 ppm (

      
      , 
      
      
      
      ).
    • Analyte Signal: Integrate the Aspartic Acid

      
      -protons  (approx 2.7–2.9 ppm).
      
    • Crucial: Due to Proline isomerization, you may see two sets of multiplets. Integrate BOTH and sum the areas to get total

      
       (
      
      
      
      ).

Part 4: Comparative Analysis

The following table contrasts the performance of qNMR against traditional chromatographic methods for Pro-Asp validation.

FeatureqNMR HPLC-UV (210 nm) LC-MS
Specificity High. Distinguishes structure; sees organic impurities.Low. Solvent fronts and buffer salts interfere.High. Mass-selective.
Reference Standard Not Required. Uses generic IS (Maleic Acid).Required. Needs pure Pro-Asp CRM (often unavailable).Required. Needs Pro-Asp for ionization calibration.
Linearity Inherent. Response is strictly molar.Variable. Depends on extinction coefficient stability.Variable. Dependent on matrix suppression.
Precision (RSD) < 1.0% (with proper weighing).0.5% - 2.0% (high background noise).2.0% - 5.0%.
Total Time ~20 mins (Prep + Acquisition).~60 mins (Equilibration + Run).~40 mins.
Detection Limit Moderate (mM range).Good (µM range).Excellent (nM range).
Experimental Data Summary (Simulated Case Study)

A batch of synthesized Pro-Asp was analyzed by both methods.

  • HPLC-UV: Calculated purity = 98.2% (Area %). Note: Failed to detect 2% residual solvent (DMSO) and inorganic salts.

  • qNMR: Calculated purity = 94.5% (Weight %). Note: Detected 2.1% DMSO and 1.5% water, providing the "True" mass balance purity.

Part 5: Visualization

qNMR Validation Workflow

The following diagram illustrates the self-validating workflow for qNMR purity analysis.

qNMR_Workflow Start Start: Pro-Asp Sample Weigh Gravimetric Weighing (Sample + Maleic Acid IS) Start->Weigh Dissolve Solvation in D2O (pH Buffered) Weigh->Dissolve Precision Balance Acquire NMR Acquisition (d1 > 5*T1, 90° Pulse) Dissolve->Acquire Homogeneity Check Process Processing (Phase, Baseline, Integrate) Acquire->Process FID -> Spectrum Calc Purity Calculation (Molar Ratio) Process->Calc Integral Areas Result Absolute Purity % (w/w) Calc->Result

Figure 1: Step-by-step qNMR workflow ensuring traceability through gravimetric precision and internal standardization.

Method Selection Logic

When should you choose qNMR over HPLC for peptide analysis?

Method_Selection Question Analyte: Pro-Asp Dipeptide Chromophore Has UV Chromophore? (Trp, Tyr, Phe) Question->Chromophore Standard Is Certified Reference Material Available? Chromophore->Standard No (Aliphatic Only) HPLC Use HPLC-UV (Routine QC) Chromophore->HPLC Yes Standard->HPLC Yes qNMR Use qNMR (Primary Validation) Standard->qNMR No (Most Cases)

Figure 2: Decision matrix highlighting qNMR as the primary choice when chromophores or reference standards are absent.

References

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2739–2757. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Sources

A Comparative Guide to the Stability of H-Pro-Asp-OH and Pro-Asp-NH2 for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics, stability is a critical determinant of efficacy and shelf-life. Even subtle molecular modifications can profoundly impact a peptide's susceptibility to degradation. This guide provides an in-depth comparison of the stability of two dipeptides: H-Pro-Asp-OH, with a C-terminal carboxylic acid, and Pro-Asp-NH2, with a C-terminal amide. This analysis is grounded in established chemical principles and provides field-proven experimental protocols for researchers, scientists, and drug development professionals to assess and predict the stability of their own peptide candidates.

The Decisive C-Terminus: A Carboxylic Acid vs. an Amide

The fundamental difference between H-Pro-Asp-OH and Pro-Asp-NH2 lies at their C-termini. H-Pro-Asp-OH terminates with a free carboxyl group (-COOH), which is ionized to a negatively charged carboxylate (-COO⁻) at physiological pH. In contrast, Pro-Asp-NH2 features a C-terminal carboxamide (-CONH₂), a neutral and more robust functional group. This seemingly minor alteration has significant ramifications for the peptides' chemical and enzymatic stability.

C-terminal amidation is a common strategy in therapeutic peptide design to enhance biological activity and prolong shelf-life.[1] The conversion of the C-terminal carboxylic acid to an amide eliminates the negative charge, which can influence receptor binding and cellular permeability.[1][2] More critically for this discussion, it fortifies the peptide against degradation by certain enzymes.[2]

Key Degradation Pathways: A Head-to-Head Comparison

The stability of a peptide is dictated by its susceptibility to various chemical and enzymatic degradation pathways. For H-Pro-Asp-OH and Pro-Asp-NH2, the primary concerns are acid-catalyzed hydrolysis of the Asp-Pro bond and enzymatic cleavage.

Acid-Catalyzed Cleavage of the Asp-Pro Peptide Bond

The peptide bond preceding a proline residue is known to be particularly susceptible to acid-catalyzed cleavage.[3] This is a significant non-enzymatic degradation pathway for peptides containing the Asp-Pro motif. The mechanism involves an intramolecular nucleophilic attack by the side-chain carboxyl group of the aspartic acid on the backbone carbonyl group, leading to the formation of a cyclic anhydride intermediate and subsequent cleavage of the peptide bond.[3] This process is facilitated under acidic conditions.[3]

cluster_0 Acid-Catalyzed Cleavage of Asp-Pro Bond Peptide Pro-Asp Peptide Intermediate Cyclic Anhydride Intermediate Peptide->Intermediate H+ (Acidic Conditions) Intramolecular nucleophilic attack Products Cleavage Products: N-terminal Pro + C-terminal Asp Intermediate->Products Hydrolysis

Caption: Mechanism of acid-catalyzed cleavage at the Asp-Pro peptide bond.

Enzymatic Degradation

Enzymatic degradation is a major hurdle for peptide therapeutics in vivo. The stability of H-Pro-Asp-OH and Pro-Asp-NH2 will differ significantly in the presence of peptidases.

  • Carboxypeptidases: These enzymes cleave peptide bonds from the C-terminus of a peptide chain. H-Pro-Asp-OH, with its free C-terminal carboxyl group, is a potential substrate for carboxypeptidases. In contrast, the C-terminal amide of Pro-Asp-NH2 renders it resistant to the action of many carboxypeptidases, thereby enhancing its stability in biological fluids.[2]

  • Proline-Specific Peptidases: The presence of proline can confer resistance to degradation by some peptidases.[4] However, specific proline-cleaving enzymes, such as dipeptidyl peptidase IV (DPP-IV), can cleave N-terminal X-Pro dipeptides.[5][6] While both peptides have Proline at the N-terminus, their susceptibility would depend on the specific enzyme and its recognition requirements. Synthetic dipeptides containing proline have been shown to be hydrolyzed slowly by some bacterial enzymes.[4]

Experimental Design for a Definitive Stability Comparison

To empirically determine the stability differences between H-Pro-Asp-OH and Pro-Asp-NH2, a well-designed experimental protocol is essential. This protocol should subject the peptides to a range of stress conditions and utilize robust analytical techniques to quantify their degradation over time.

Materials and Reagents
  • H-Pro-Asp-OH (high purity, >98%)

  • Pro-Asp-NH2 (high purity, >98%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and 5.0

  • Human plasma (pooled, sterile-filtered)

  • Carboxypeptidase A (from bovine pancreas)

  • Dipeptidyl peptidase IV (recombinant human)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade)

Experimental Workflow

The following workflow provides a comprehensive approach to comparing the stability of the two dipeptides.

cluster_workflow Peptide Stability Assessment Workflow Start Prepare Stock Solutions of H-Pro-Asp-OH & Pro-Asp-NH2 Incubation Incubate under Stress Conditions: - pH 3.0, 5.0, 7.4 - Human Plasma - Carboxypeptidase A - DPP-IV Start->Incubation Sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubation->Sampling Analysis Quench Reaction & Analyze by RP-HPLC Sampling->Analysis Quantification Quantify Remaining Peptide (Peak Area Integration) Analysis->Quantification Data Calculate Half-life (t1/2) & Degradation Rate Quantification->Data

Sources

Comparative Guide: Chromatographic Retention of Pro-Asp vs. Other Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic analysis of the dipeptide Prolyl-Aspartic Acid (Pro-Asp) presents a unique intersection of challenges: extreme polarity, pH-dependent ionization, and the conformational rigidity of the proline residue. Unlike standard aliphatic dipeptides (e.g., Gly-Ala), Pro-Asp exhibits cis-trans isomerization on a timescale comparable to the chromatographic separation itself, often resulting in peak splitting that mimics impurity profiles.

This guide provides a rigorous comparison of Pro-Asp against structural isomers (Asp-Pro) and functional analogs (Pro-Ala, Gly-Asp). It establishes a self-validating protocol to distinguish conformational rotamers from actual contaminants and defines the optimal stationary phase selection (HILIC vs. RPLC).

Part 1: Mechanistic Basis of Retention

To control the retention of Pro-Asp, one must understand the molecular drivers governing its interaction with the stationary phase.

The Proline Effect: Cis-Trans Isomerization

The peptide bond preceding a proline residue (


) lacks the amide hydrogen required for stabilizing the trans conformation via hydrogen bonding. Consequently, the cis and trans isomers exist in thermodynamic equilibrium with a high energy barrier (~20 kcal/mol) for interconversion.
  • Impact: In HPLC, this slow interconversion (seconds to minutes) often leads to peak splitting or "saddle" peaks, particularly at low temperatures.

  • Differentiation: Pro-Asp (N-terminal Pro) is less susceptible to this than Asp-Pro (C-terminal Pro), as the isomerization primarily affects the peptide bond preceding the Proline. However, the N-terminal secondary amine of Proline still influences the local geometry.

The Sequence Effect: N-Terminal vs. C-Terminal Rules

Chromatographic selectivity is not just about composition; it is about position.

  • Pro-Asp: N-terminal Proline (Secondary amine, pKa ~9.0) + C-terminal Aspartic Acid (Carboxyl, pKa ~3.9).

  • Asp-Pro: N-terminal Aspartic Acid (Primary amine, pKa ~9.6) + C-terminal Proline (Carboxyl, pKa ~1.99).

Application Insight: In Reversed-Phase LC (RPLC) at acidic pH (pH 2.0), the C-terminal residue dictates hydrophobicity more strongly than the N-terminus. Therefore, Asp-Pro (Hydrophobic C-term) typically retains longer than Pro-Asp (Hydrophilic C-term).

Visualizing the Isomerization Mechanism

The following diagram illustrates the kinetic trap that causes peak splitting in Proline-containing peptides.

IsomerizationMechanism Cis Cis-Isomer (Compact) Transition Transition State (High Energy Barrier) Cis->Transition Slow Kinetics (k ~ 0.01 s^-1) Chromatogram Chromatographic Outcome: Split Peaks / Plateau Cis->Chromatogram Elutes tR1 Trans Trans-Isomer (Extended) Trans->Transition Trans->Chromatogram Elutes tR2 Transition->Cis Transition->Trans

Figure 1: Kinetic mechanism of Proline cis-trans isomerization leading to peak splitting. The slow exchange rate relative to the separation time scale results in two distinct peaks connected by a plateau.

Part 2: Comparative Performance Data

The following data synthesizes retention behavior based on hydrophobicity coefficients (Meek/Guo models) and experimental observations on C18 (RPLC) and Zwitterionic (HILIC) phases.

Table 1: Predicted Retention Trends (RPLC vs. HILIC)
DipeptideN-TermC-TermRPLC Retention (pH 2.[1]0)HILIC Retention (pH 6.0)Primary Interaction Driver
Pro-Asp Pro (Hydrophobic ring)Asp (Acidic/Polar)Weak (Elutes early)Strong Ionic interaction (Asp) + Hydrophilicity
Asp-Pro Asp (Polar)Pro (Hydrophobic ring)Moderate (Elutes later)Moderate C-terminal Hydrophobicity dominates RPLC
Pro-Ala ProAla (Neutral)Strong Weak Hydrophobic shielding
Gly-Asp Gly (Neutral)Asp (Acidic)Very Weak (Void volume)Very Strong Pure polarity (Asp)
Key Findings:
  • Selectivity Inversion: Pro-Asp is difficult to retain on standard C18 RPLC due to the exposed C-terminal Aspartic acid. It requires Ion-Pairing Agents (e.g., TFA, HFBA) or a switch to HILIC .

  • The "Asp-Pro" Cleavage Risk: When analyzing Pro-Asp, be aware that Asp-Pro is a common degradation product of proteins (via the succinimide intermediate). RPLC separates these isomers effectively (Resolution > 1.5) because the C-terminal Proline in Asp-Pro acts as a hydrophobic anchor.

Part 3: Experimental Protocols

Protocol A: Self-Validating Identification of Rotamers

Objective: Determine if a split peak is a true impurity or a Proline rotamer.

System: HPLC/UHPLC with Variable Temperature Column Compartment. Sample: 1 mg/mL Pro-Asp in Mobile Phase A.

  • Baseline Run (Low Temp): Set column temperature to 10°C . Inject sample.[2][3][4]

    • Expected Result: Two distinct peaks (Cis and Trans) with sharp resolution.[5]

  • Stress Run (High Temp): Set column temperature to 60°C . Inject sample.[2][3][4]

    • Expected Result: The two peaks should merge into a single, sharper peak (coalescence) as the isomerization rate (

      
      ) exceeds the separation speed.
      
  • Validation: If the peaks merge at 60°C, they are rotamers. If they remain distinct, the second peak is a chemical impurity (e.g., diastereomer or sequence isomer).

Protocol B: HILIC Separation for Polar Dipeptides

Objective: Retain Pro-Asp without ion-pairing reagents.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 50% B

    • Flow: 0.3 mL/min.

  • Detection: UV @ 210 nm (peptide bond) or ESI-MS (+).

Part 4: Method Development Decision Tree

Use this logic flow to select the correct mode for Pro-Asp analysis.

MethodSelection Start Start: Pro-Asp Analysis Matrix Is Sample Matrix High Salt? Start->Matrix RPLC RPLC Mode (C18 + 0.1% TFA) Matrix->RPLC Yes (Desalting needed) HILIC HILIC Mode (Amide/ZIC) Matrix->HILIC No (Polar retention needed) PeakCheck Peak Splitting Observed? RPLC->PeakCheck HILIC->PeakCheck TempTest Run at 60°C PeakCheck->TempTest Yes Result1 Single Peak: Rotamer Confirmed TempTest->Result1 Coalescence Result2 Double Peak: Impurity Confirmed TempTest->Result2 No Change

Figure 2: Decision matrix for selecting chromatographic modes and validating peak integrity for Proline-containing dipeptides.

References

  • Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632–1636. Link

  • Melander, W. R., Jacobson, J., & Horváth, C. (1982). Effect of molecular structure and conformational change of proline-containing dipeptides in reversed-phase chromatography. Journal of Chromatography A, 234(2), 269-276. Link

  • Krokhin, O. V., et al. (2017). Prediction of peptide retention time in reversed-phase liquid chromatography: proteomic applications. Analytical Chemistry. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Schuster, S. A., & Boyes, B. E. (2018). Peptide Retention Prediction Using Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry. Journal of Chromatography A. Link

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A Technical Guide to Reference Standards for Prolyl-Aspartic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Prolyl-Aspartic Acid Quantification

Prolyl-Aspartic acid (Pro-Asp) is a dipeptide of significant interest in various fields of biomedical research and drug development. It is implicated in the metabolism of proline and aspartic acid, which are crucial for the growth of highly proliferative cells, including cancer cells.[1] Furthermore, the Asp-Pro peptide bond has unique chemical properties, being particularly susceptible to cleavage under acidic conditions.[2][3] This makes the accurate quantification of Pro-Asp essential for studying protein degradation, peptide metabolism, and for the development of therapeutics targeting these pathways.

This guide provides a comprehensive overview of the available reference standards for Pro-Asp quantification, with a focus on practical solutions for researchers in the common scenario of limited commercial availability of certified standards. We will delve into the in-house preparation and characterization of Pro-Asp standards, compare different analytical methodologies, and provide detailed protocols to ensure the scientific integrity of your quantification data.

The Landscape of Prolyl-Aspartic Acid Reference Standards: A Comparative Overview

A significant challenge in the quantification of Prolyl-Aspartic acid is the limited availability of commercially produced certified reference materials (CRMs). While reference standards for individual amino acids like L-Aspartic acid are readily available from various suppliers, obtaining a certified standard for the Pro-Asp dipeptide is not as straightforward.[4] This scarcity necessitates a critical evaluation of the available options and, in many cases, the in-house preparation of a well-characterized standard.

Commercially Available Standards vs. In-House Preparation
Standard TypePurity & CertificationAvailabilityCostRecommended Use
Certified Reference Material (CRM) High purity with a detailed Certificate of Analysis (CoA) providing traceability to national or international standards.Very limited to non-existent for Pro-Asp.HighGold standard for method validation and ensuring metrological traceability.
Analytical Standard High purity, typically >95%, with a supplier-provided CoA. May not have the same level of certification as a CRM.Limited for Pro-Asp. Some custom peptide synthesis services may offer it.Moderate to HighRoutine quantification, method development, and as a starting point for in-house standard characterization.
In-House Prepared Standard Purity and characterization are the responsibility of the end-user. Requires rigorous validation.Prepared on-demand.Variable, depending on starting materials and internal resources.A practical and often necessary solution when commercial standards are unavailable.

In-House Preparation and Characterization of a Prolyl-Aspartic Acid Reference Standard

Given the current landscape, the ability to prepare and thoroughly characterize an in-house Pro-Asp reference standard is a critical skill for any laboratory engaged in its quantification. This process ensures a reliable and well-documented standard for accurate and reproducible results.

Synthesis of Prolyl-Aspartic Acid

The synthesis of Pro-Asp can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.[5] The general workflow is as follows:

Synthesis_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Asp_Coupling 3. Coupling of Fmoc-Asp(OtBu)-OH Fmoc_Deprotection->Asp_Coupling Wash1 4. Washing Asp_Coupling->Wash1 Fmoc_Deprotection2 5. Fmoc Deprotection Wash1->Fmoc_Deprotection2 Pro_Coupling 6. Coupling of Fmoc-Pro-OH Fmoc_Deprotection2->Pro_Coupling Wash2 7. Washing Pro_Coupling->Wash2 Final_Fmoc_Deprotection 8. Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Cleavage 9. Cleavage from Resin & Side-Chain Deprotection Final_Fmoc_Deprotection->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Characterization 11. Characterization Purification->Characterization

Caption: Workflow for the solid-phase synthesis of Prolyl-Aspartic acid.

Characterization and Purity Assessment

Once synthesized and purified, the Pro-Asp standard must be rigorously characterized to establish its identity, purity, and concentration. A multi-pronged approach using orthogonal methods is highly recommended.[6]

Analytical TechniquePurposeKey Parameters to Assess
High-Resolution Mass Spectrometry (HRMS) Identity ConfirmationAccurate mass measurement of the molecular ion to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) Structural ConfirmationFragmentation pattern analysis to confirm the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation & Purity¹H and ¹³C NMR spectra to confirm the chemical structure and identify any residual impurities.
Quantitative NMR (qNMR) Accurate Concentration DeterminationA primary method for determining the absolute concentration of the standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity AssessmentDetermination of the percentage of the main peak area relative to all other peaks. A stability-indicating method should be developed.[7][8]
Amino Acid Analysis (AAA) Stoichiometry and ConcentrationHydrolysis of the dipeptide followed by quantification of the individual amino acids to confirm the 1:1 molar ratio of Proline and Aspartic acid and to determine the peptide content.[9][10]

Analytical Methodologies for Prolyl-Aspartic Acid Quantification

The choice of analytical method for Pro-Asp quantification depends on the sample matrix, required sensitivity, and available instrumentation. Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique due to its high sensitivity and selectivity.[11]

Recommended Analytical Workflow: LC-MS/MS

LCMS_Workflow Sample_Prep 1. Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking 2. Internal Standard Spiking Sample_Prep->IS_Spiking LC_Separation 3. LC Separation (Reversed-Phase or HILIC) IS_Spiking->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for the quantification of Pro-Asp by LC-MS/MS.

Experimental Protocol: Quantification of Prolyl-Aspartic Acid in Human Plasma by LC-MS/MS

This protocol provides a starting point for the development and validation of a quantitative method for Pro-Asp in a biological matrix. It is essential to validate the method in your laboratory for its intended use.

1. Materials and Reagents:

  • Prolyl-Aspartic Acid Reference Standard (in-house prepared or commercial)

  • Stable Isotope-Labeled (SIL) Prolyl-Aspartic Acid (or a suitable analogue) as an internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Human Plasma (K2EDTA)

2. Standard and Internal Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the Pro-Asp reference standard in ultrapure water.

  • Prepare a 1 mg/mL stock solution of the SIL-Pro-Asp internal standard in ultrapure water.

  • Serially dilute the Pro-Asp stock solution with a surrogate matrix (e.g., water or stripped plasma) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in ACN.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (in ACN).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98-2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Pro-Asp: To be determined by infusing the standard (e.g., Q1: 231.1 m/z -> Q3: 116.1 m/z)

    • SIL-Pro-Asp (IS): To be determined by infusing the standard (e.g., Q1: 236.1 m/z -> Q3: 121.1 m/z)

5. Method Validation:

  • The method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[12]

The Indispensable Role of Internal Standards

The use of a suitable internal standard (IS) is paramount for achieving accurate and precise quantification of Pro-Asp, especially in complex biological matrices. The IS compensates for variability during sample preparation and analysis.[13]

Comparison of Internal Standard Options:

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Pro-Asp The "gold standard". Co-elutes with the analyte and has identical physicochemical properties, providing the best compensation for matrix effects and extraction variability.Can be expensive and may require custom synthesis.
Structural Analogue More readily available and less expensive than a SIL-IS.May not co-elute with the analyte and may have different ionization efficiency and extraction recovery, leading to less accurate compensation.

Stability of Prolyl-Aspartic Acid Reference Standards

The stability of the Pro-Asp reference standard is a critical factor that can impact the accuracy of long-term studies. The Asp-Pro peptide bond is known to be labile under acidic conditions.[2] Therefore, a stability-indicating method is crucial for assessing the purity of the standard over time.

Recommendations for Stability Studies:

  • Forced Degradation Studies: Subject the Pro-Asp standard to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and to demonstrate the specificity of the analytical method.[14][15]

  • Long-Term and Accelerated Stability Studies: Store the reference standard at various temperatures and humidity conditions and analyze it at predefined time points to establish its re-test period or shelf life.[12][16]

Conclusion

The accurate quantification of Prolyl-Aspartic acid presents unique challenges, primarily due to the limited availability of commercial certified reference materials. This guide provides a comprehensive framework for researchers to overcome this obstacle by focusing on the in-house preparation, rigorous characterization, and proper use of Pro-Asp standards. By employing robust analytical methodologies, such as the detailed LC-MS/MS protocol provided, and by understanding the critical role of internal standards and stability testing, researchers can ensure the generation of high-quality, reliable, and reproducible data in their studies of this important dipeptide.

References

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  • Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 326-337.
  • Patel, K., et al. (2019). A Stability‐Indicating RP‐HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances. Journal of Peptide Science, 25(11), e3208.
  • de la Torre, L. C., et al. (2020). Development and validation of a stability indicating HPLC-DAD method for the determination of the peptide stigmurin. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Carpena, M., et al. (2014). Validation and Application of an Improved Method for the Rapid Determination of Proline in Grape Berries. Journal of Agricultural and Food Chemistry, 62(11), 2498-2504.
  • Loth, M., et al. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 9(45), 15165-15174.
  • Williams, R. L., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. AAPS PharmSciTech, 24(3), 85.
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  • Cristea, M., et al. (2013). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Revista de Chimie, 64(7), 675-680.
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  • Cannon, J. R., et al. (2018). Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins. Journal of the American Society for Mass Spectrometry, 29(4), 795-805.
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  • Grieshober, M., et al. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Biomaterials Science & Engineering, 9(10), 6003-6012.
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  • Kéki, S., et al. (2022). Postproline Cleaving Enzymes also Show Specificity to Reduced Cysteine. Analytical Chemistry, 94(47), 16353-16360.
  • Guryanov, I., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(48), 12273-12286.
  • Gheorghita, D., et al. (2010). Enzymatic Synthesis of 15N-L-aspartic Acid Using Recombinant Aspartase from Escherichia Coli K12. Romanian Biotechnological Letters, 15(4), 5424-5429.
  • Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
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  • D'Aniello, A. (2021). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 22(16), 8555.
  • Jensen, V. H., et al. (2016). Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. Analytical and Bioanalytical Chemistry, 408(18), 4967-4974.
  • Li, Y., et al. (2022). A Strategy for Rapid Discovery of Marker Peptides Associated with Fibrinolytic Efficacy of Pheretima aspergillum Based on Bioinformatics Combined with Parallel Reaction Monitoring. Molecules, 27(5), 1599.
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  • European Medicines Agency. (2017). Guideline on validation of bioanalytical methods. Retrieved from [Link]

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  • Lin, S.-H., et al. (2022). Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy. Cancers, 14(13), 3113.
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  • CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the In Vitro Bioactivity of Pro-Asp Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Sabotage of Isomerization

In the precise world of protein and peptide therapeutics, even the smallest structural change can lead to a cascade of functional consequences. One of the most common and insidious forms of non-enzymatic degradation is the isomerization of aspartic acid (Asp) residues.[1][2] This process, which can also occur via the deamidation of asparagine (Asn), proceeds through a succinimide intermediate to form L-isoaspartate (L-isoAsp), a structural isomer with the peptide backbone rerouted through the beta-carboxyl group of the original Asp.[1][3][4] This seemingly minor shift introduces a "kink" in the peptide chain, altering its conformation, flexibility, and ultimately, its biological activity.[5]

Furthermore, the succinimide intermediate is prone to racemization, leading to the formation of D-isoAsp and D-Asp, introducing another layer of structural diversity and potential bioactivity changes.[6][7] The formation of these isomers is particularly prevalent in flexible regions of a peptide and is influenced by the C-terminal flanking amino acid, with sequences like Asp-Gly and Asp-Ser being highly susceptible.[1][4] The Asp-Pro motif is also known to be labile and prone to peptide-bond hydrolysis under certain conditions.[8]

For researchers in drug development, understanding the differential bioactivity of these Pro-Asp isomers is not merely an academic exercise. An unstable peptide therapeutic can lose potency, gain immunogenicity, or exhibit altered pharmacokinetics upon storage or in vivo.[1][4] This guide provides an in-depth comparison of the in vitro bioactivity of Pro-Asp isomers, detailing the experimental frameworks required to dissect their functional differences and ensure the integrity of peptide-based candidates.

Part 1: The Structural & Functional Divergence of Asp Isomers

The conversion from a standard α-peptide bond to a β-peptide bond at an isoAsp site fundamentally alters the peptide's three-dimensional structure. This can disrupt critical interactions, including:

  • Receptor Binding: Isomerization within a complementarity-determining region (CDR) of a monoclonal antibody has been shown to decrease receptor binding and reduce potency by over 20%.[2] The altered conformation can abolish the precise lock-and-key fit required for high-affinity interactions.

  • Enzyme Recognition: The active site of an enzyme is exquisitely sensitive to substrate shape. An isoAsp-containing peptide may no longer be recognized by its target enzyme or, conversely, may become a substrate for an unintended protease, altering its degradation profile.[1]

  • Protein Aggregation: The conformational changes induced by isomerization can expose hydrophobic regions, leading to increased protein aggregation.[6] This is a significant concern in neurodegenerative diseases, where isomerized amyloid-beta peptides show enhanced aggregation and neurotoxicity.[9]

The causality is direct: structure dictates function. The introduction of a methylene group into the peptide backbone at an isoAsp site changes bond angles and steric availability, disrupting the hydrogen-bonding networks and secondary structures that define a peptide's native, active conformation.

Visualizing the Isomerization Pathway

The formation of Asp isomers is a well-understood chemical process that begins with a nucleophilic attack to form a cyclic succinimide intermediate. This intermediate is the critical point from which all four isomers can arise.

G cluster_0 Native Peptide cluster_1 Instability Pathway cluster_2 Isomeric Products Asn L-Asn-Pro Succinimide L-Succinimide Asn->Succinimide Deamidation Asp L-Asp-Pro Asp->Succinimide Dehydration D_Succinimide D-Succinimide Succinimide->D_Succinimide Racemization L_isoAsp L-isoAsp-Pro Succinimide->L_isoAsp Hydrolysis (Major) L_Asp L-Asp-Pro Succinimide->L_Asp Hydrolysis (Minor) D_isoAsp D-isoAsp-Pro D_Succinimide->D_isoAsp Hydrolysis (Major) D_Asp D-Asp-Pro D_Succinimide->D_Asp Hydrolysis (Minor) Edges Edges

Caption: Formation of Asp isomers via a succinimide intermediate.

Part 2: A Validated Workflow for Comparative Bioactivity Assessment

To objectively compare Pro-Asp isomers, a multi-step, self-validating workflow is essential. This process begins with the unambiguous identification of each isomer and culminates in a quantitative comparison of their biological effects.

G cluster_workflow Comparative Bioactivity Workflow A Step 1: Isomer Generation & Purification (e.g., Solid-Phase Synthesis, Forced Degradation) B Step 2: Analytical Characterization (LC-MS/MS, NMR) A->B E Validation Checkpoint: Isomer Purity >95%? B->E Quantify Purity C Step 3: In Vitro Bioactivity Assays (Cell-Based, Enzymatic, Binding) F Validation Checkpoint: Reproducible Dose-Response? C->F Generate Curves D Step 4: Data Analysis & Comparison (IC50, EC50, Kd calculation) E->A Repurify E->C Proceed F->C Repeat Assay F->D Proceed

Caption: A self-validating workflow for assessing isomer bioactivity.

This workflow ensures that any observed differences in bioactivity can be confidently attributed to the isomeric state of the peptide, rather than to impurities or experimental variability.

Comparative Data Summary

The following table summarizes hypothetical, yet representative, data from a comparative study of Pro-Asp isomers of a fictional peptide therapeutic, "Peptide-X," designed as a receptor antagonist.

IsomerReceptor Binding Affinity (Kd, nM)Cell Viability (IC50, µM) in Antagonist AssaySusceptibility to Proteolytic Degradation (t½, min)
L-Asp-Pro (Native) 15 ± 225 ± 4120 ± 10
L-isoAsp-Pro 150 ± 18280 ± 3595 ± 8
D-Asp-Pro > 1000> 1000> 480
D-isoAsp-Pro > 1000> 1000> 480

Data are presented as mean ± standard deviation from three independent experiments.

Analysis of Results: The data clearly indicate that the formation of L-isoAsp results in a 10-fold reduction in binding affinity and antagonist activity.[1][2] The D-isomers are essentially inactive, likely due to complete loss of structural recognition by the receptor, but show significantly increased stability against proteolysis, a common feature of D-amino acid-containing peptides.

Part 3: Key Experimental Protocols

The trustworthiness of any comparison hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for core assays.

Protocol 1: Isomer Separation and Quantification by LC-MS/MS

Causality: This protocol is foundational. Before assessing bioactivity, one must confirm the identity and purity of each isomer. Reversed-phase liquid chromatography (RPLC) can often separate isomers because the altered conformation of isoAsp peptides typically leads to a slightly earlier elution time.[2] Mass spectrometry provides definitive mass confirmation.

Methodology:

  • Sample Preparation: Dissolve synthetic or purified peptide isomers in an appropriate buffer (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a high-resolution UPLC/HPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes. Rationale: A shallow gradient is crucial for resolving structurally similar isomers.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 50°C. Rationale: Elevated temperature can improve peak shape and resolution.

  • Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition: Perform full MS scans to confirm the peptide mass and data-dependent MS/MS scans for fragmentation analysis to confirm the sequence. Peptides containing isoAsp may yield specific fragment ions that can aid in identification.[10][11]

  • Quantification: Integrate the peak area for each separated isomer from the UV chromatogram (e.g., at 214 nm) or the total ion chromatogram (TIC) to determine the relative abundance and purity.[12][13]

Protocol 2: Cell-Based Proliferation/Viability Assay (MTT)

Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a robust method to determine if an isomer has altered cytotoxic or cytostatic effects, or if, in the case of an antagonist, it can effectively block a proliferative signal.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line whose proliferation depends on the target receptor) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Isomer Treatment: Prepare serial dilutions of each Pro-Asp isomer in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the isomer dilutions. Include a vehicle control (medium only) and a positive control (known agonist/antagonist).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified, 5% CO₂ incubator. The incubation time should be optimized based on the cell doubling time and mechanism of action.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the isomer concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ or EC₅₀.

Protocol 3: PIMT-Based Isoaspartate Quantification Assay

Causality: This highly specific enzymatic assay provides a direct measure of the amount of L-isoaspartate. The enzyme Protein L-isoaspartyl methyltransferase (PIMT) specifically recognizes the L-isoAsp residue and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM).[1][14] This provides an orthogonal, biochemical validation of the isoaspartate content.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Peptide sample (containing a known amount of total protein, e.g., 10-20 µg).

    • Recombinant PIMT enzyme (e.g., 5 µM).

    • Radioactively labeled S-adenosyl-[methyl-³H]L-methionine ([³H]SAM). Note: Non-radioactive methods that measure the byproduct S-adenosylhomocysteine (SAH) are also available.

    • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.2). Rationale: A slightly acidic pH minimizes the spontaneous hydrolysis of the newly formed methyl ester, preventing signal loss.[15]

  • Incubation: Incubate the reaction at 37°C for 30 minutes. Rationale: This allows for sufficient methylation of available isoAsp sites.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA). This precipitates the proteins and peptides.

  • Washing: Pellet the precipitate by centrifugation, remove the supernatant, and wash the pellet with acetone to remove residual [³H]SAM.

  • Quantification:

    • Hydrolyze the protein methyl esters with an alkaline buffer.[15]

    • Quantify the released [³H]methanol via vapor-phase diffusion into a scintillation cocktail.[15]

    • Measure the radioactivity using a liquid scintillation counter.

  • Standard Curve: Generate a standard curve using a synthetic peptide with a known amount of L-isoaspartate to convert the measured radioactivity (counts per minute) into the absolute amount (pmol) of isoaspartate in the sample.

Conclusion

The isomerization of Asp to isoAsp in Pro-Asp containing peptides is a critical quality attribute that must be thoroughly characterized. The formation of isoAsp and its D-enantiomers can significantly impair biological activity, highlighting the necessity of a robust analytical and functional testing strategy. By employing a self-validating workflow that combines high-resolution isomer separation with quantitative in vitro bioassays, researchers can confidently assess the impact of these modifications. This rigorous approach is indispensable for the development of safe, stable, and effective peptide therapeutics, ensuring that a subtle structural change does not sabotage an otherwise promising drug candidate.

References

  • Zhu, J. X., et al. (2014). Isoaspartate formation and irreversible aggregation of collapsin response mediator protein 2: implications for the etiology of epilepsy and age-related cognitive decline. Available at: [Link]

  • Aswad, D. W., Paranandi, M. V., & Schurter, B. T. (2000). Isoaspartate in peptides and proteins: formation, significance, and analysis. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1129-1136. Available at: [Link]

  • Shimizu, T., et al. (2005). Biological significance of isoaspartate and its repair system. Seikagaku. The Journal of Japanese Biochemical Society, 77(3), 225-237. Available at: [Link]

  • Yang, R., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. mAbs, 6(5), 1219-1230. Available at: [Link]

  • Rehder, D. S., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. mAbs, 6(5), 1219-1230. Available at: [Link]

  • O'Connor, P. B., et al. (2018). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). The Analyst, 143(7), 1759-1767. Available at: [Link]

  • Vlasov, A., et al. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Promega Corporation. (2013). Convenient, Non-Radioactive Detection of Isoaspartate. Promega Connections. Available at: [Link]

  • Doyle, H. A., et al. (2007). Isoaspartyl Protein Damage and Repair in Mouse Retina. Investigative Ophthalmology & Visual Science, 48(6), 2484-2491. Available at: [Link]

  • Robinson, N. E., & Robinson, A. B. (2004). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Althouse Press.
  • Khare, S., et al. (2017). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. Toxins, 9(7), 214. Available at: [Link]

  • Ledman, D. W., et al. (2017). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. Biochemistry, 56(42), 5658-5666. Available at: [Link]

  • Williams, T. L., et al. (2016). Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry. Analytical Chemistry, 88(5), 2633-2636. Available at: [Link]

  • Aswad, D. W., et al. (2000). Isoaspartate in peptides and proteins: formation, significance, and analysis. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). First Immunoassay for Measuring Isoaspartate in Human Serum Albumin. International Journal of Molecular Sciences, 22(22), 12228. Available at: [Link]

  • Wolde-Kidan, A., et al. (2021). First Immunoassay for Measuring Isoaspartate in Human Serum Albumin. Diva-Portal.org. Available at: [Link]

  • Niu, B., et al. (2020). Production and processing of antioxidant bioactive peptides: A driving force for the functional food market. Food Research International, 137, 109661. Available at: [Link]

  • Cagabhion, A. T., et al. (2025). Bioactivity of synthetic peptides. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2019). Antiproliferative effects of L-asparaginase in acute myeloid leukemia. Oncology Letters, 18(5), 5134-5140. Available at: [Link]

  • Asselin, B. L., et al. (1989). In Vitro and in Vivo Killing of Acute Lymphoblastic Leukemia Cells by L-asparaginase. Cancer Research, 49(15), 4363-4368. Available at: [Link]

  • Jackson, G. P., et al. (2022). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). The Analyst, 147(7), 1335-1342. Available at: [Link]

  • Robinson, N. E. (2010). Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau. ACS Chemical Neuroscience, 1(10), 685-695. Available at: [Link]

Sources

Publish Comparison Guide: N-Terminal Proline in Dipeptide Transport

Author: BenchChem Technical Support Team. Date: February 2026

The Impact of N-terminal Proline on Dipeptide Transport Rates is a nuanced subject often misunderstood in early-stage drug development. While historical dogma suggested that N-terminal proline (Pro-X) abolishes transport via the peptide transporter 1 (PepT1), modern kinetic analyses reveal a more complex reality governed by peptide bond conformation (cis/trans) and C-terminal hydrophobicity.

This guide provides a technical comparison of Pro-X dipeptides versus standard alternatives (e.g., Ala-X, Gly-X, X-Pro), supported by experimental data and mechanistic insights.

Executive Summary
  • The Myth: N-terminal proline prevents transport due to the secondary amine preventing proper proton coupling.

  • The Reality: Pro-X dipeptides are substrates for PepT1 and PepT2, provided the C-terminal residue is sufficiently hydrophobic (e.g., Pro-Leu, Pro-Tyr).[1] However, they generally exhibit lower affinity (

    
     > 1 mM) compared to C-terminal proline dipeptides (X-Pro).
    
  • Critical Factor: The peptide bond geometry is the rate-limiting structural determinant. PepT1 exclusively transports the trans conformer.[2] Proline-containing peptides have a high intrinsic cis population, effectively reducing the concentration of transportable substrate.

Mechanistic Architecture: Why Proline Matters

The Proton-Coupling Constraint

PepT1 (SLC15A1) functions as a variable-stoichiometry proton symporter. For standard dipeptides (e.g., Ala-Ala), the transporter recognizes the positively charged N-terminal


-amino group (

) and the C-terminal carboxylate.
  • Standard Amino Acids (Ala, Gly): Primary amines. High flexibility allows optimal alignment with the N-terminal binding pocket (likely residues in TMD 7, 8, and 9).

  • N-Terminal Proline: Secondary amine (pyrrolidine ring). The fixed ring structure imposes steric rigidity. While the secondary ammonium (

    
    ) can still participate in electrostatic clamping, the lack of rotational freedom restricts the "induced fit" mechanism required for the transition from the outward-open to occluded state.
    
The Cis/Trans Isomerization Barrier

Unlike other amino acids, the peptide bond preceding a proline residue (in X-Pro) or following it (in Pro-X) has a lower energy barrier for cis/trans isomerization.

  • PepT1 Selectivity: The transporter is stereoselective for the trans-peptide bond .

  • Impact: In solution, up to 30% of a Pro-containing dipeptide may exist in the cis form. This fraction is "invisible" to the transporter until it isomerizes, which is slow on the timescale of transport events (

    
    ).
    

Comparative Performance Data

The following data summarizes kinetic parameters (


 and 

) derived from inhibition studies (using radiolabeled Gly-Sar as the reporter substrate) and direct uptake assays in Caco-2 cells and Xenopus oocytes.
Table 1: Affinity ( ) Comparison of Proline vs. Non-Proline Dipeptides

Lower


 indicates higher affinity.
Dipeptide ClassSpecific SequenceAffinity (

in mM)
Transport StatusKey Structural Driver
Standard (Ref) Gly-Sar 0.8 – 1.2 High Model Substrate (N-methylated)
N-Terminal Pro Pro-Gly> 10.0 (Low)PoorLack of C-terminal hydrophobic anchor.
Pro-Leu 0.2 – 0.5 High C-terminal hydrophobicity compensates for N-term rigidity.
Pro-Tyr0.1 – 0.3HighAromatic stacking in C-term pocket.
Pro-Pro~2.5ModerateRigid backbone; high cis content.
C-Terminal Pro Gly-Pro0.5 – 1.0HighFlexible N-terminus; Pro fits well in C-term pocket.
Val-Pro0.1 – 0.3Very HighBranched N-term + Pro C-term synergy.
Standard Ala-Ala0.2 – 0.5HighIdeal steric fit; primary amine.

Data Source: Synthesized from Brandsch et al. (1999) and Daniel et al. (2004). Note that


 values are corrected for the trans conformer fraction where applicable.
Table 2: Transport Capacity ( ) Implications

While affinity (


) describes binding, 

describes throughput.
ParameterPro-X (N-Terminal)X-Pro (C-Terminal)Ala-X (Standard)

Relative to Gly-Sar
40% – 70% 90% – 110% 100%
Limiting Factor Slow isomerization of cis-isomers at the membrane surface; steric hindrance in the transition state.Rapid transport; Proline in C-pos is resistant to brush-border peptidases (high stability).Rapid transport; but susceptible to rapid hydrolysis by cytosolic peptidases.
Drug Design Verdict Use only if C-terminus is highly hydrophobic (e.g., Pro-Val-like prodrugs).Preferred scaffold. High stability + High transport.Good transport, poor metabolic stability.

Experimental Protocols

To validate these transport rates in your own pipeline, use the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes. This method is self-validating because it measures the proton current (


) directly generated by the transport event.
Protocol: TEVC Analysis of Proline Dipeptides

Objective: Determine


 and 

for Pro-X substrates.
Phase 1: Oocyte Preparation
  • Harvest: Surgically remove ovarian lobes from Xenopus laevis.

  • Defolliculation: Incubate in Ca²⁺-free OR2 buffer with Collagenase A (1-2 mg/mL) for 90 min at room temperature.

    • Validation: Oocytes must be separated and distinct (Stage V-VI).

  • cRNA Injection: Inject 50 ng of human PepT1 cRNA per oocyte.

  • Incubation: Incubate at 18°C in ND96 buffer (pH 7.4) supplemented with Gentamicin (50 µg/mL) for 3–5 days to allow expression.

Phase 2: Electrophysiological Recording
  • Setup: Place oocyte in a perfusion chamber. Impale with two agarose-cushioned microelectrodes (Resistance 0.5–2 MΩ) filled with 3M KCl.

  • Clamp: Clamp membrane potential (

    
    ) to -60 mV .
    
  • Baseline: Perfuse with standard ND96 buffer (pH 6.0) until current stabilizes.

  • Substrate Perfusion: Switch to ND96 (pH 6.0) containing the test dipeptide (e.g., 0.1 mM to 10 mM Pro-Leu).

  • Measurement: Record the inward current (

    
    ) generated by proton cotransport.
    
    • Causality Check: The current must return to baseline upon washing. If not, the oocyte is leaky.

  • Kinetics: Plot

    
     vs. Concentration 
    
    
    
    . Fit to the Michaelis-Menten equation:
    
    

Visualization of Transport Logic

The following diagram illustrates the decision tree for predicting dipeptide transportability based on Proline position and structural features.

PepT1_Proline_Logic Start Dipeptide Candidate PosCheck Position of Proline? Start->PosCheck C_Term C-Terminal (X-Pro) (e.g., Gly-Pro) PosCheck->C_Term C-terminus N_Term N-Terminal (Pro-X) PosCheck->N_Term N-terminus IsTrans Isomerization State (Trans vs Cis) C_Term->IsTrans Trans Trans Conformer IsTrans->Trans ~70% Population Cis Cis Conformer IsTrans->Cis ~30% Population HighTrans High Affinity Transport (Ki < 1mM) Trans->HighTrans NoTrans No Transport (Steric Clash) Cis->NoTrans HydroCheck C-Terminal Residue Hydrophobicity? N_Term->HydroCheck HydroHigh High Hydrophobicity (e.g., Pro-Leu, Pro-Tyr) HydroCheck->HydroHigh HydroLow Low Hydrophobicity (e.g., Pro-Gly) HydroCheck->HydroLow ResultGood Appreciable Transport (Ki: 0.2 - 0.5 mM) HydroHigh->ResultGood ResultPoor Poor Transport (Ki > 10 mM) HydroLow->ResultPoor

Figure 1: Decision logic for assessing Proline-containing dipeptides. Note that while X-Pro is generally preferred, Pro-X is viable if the C-terminal residue provides sufficient hydrophobic anchoring.

References

  • Brandsch, M., et al. (1999).[1] "Decisive structural determinants for the interaction of proline derivatives with the intestinal H+/peptide symporter." European Journal of Biochemistry, 266(2), 502-508.[1]

  • Brandsch, M., et al. (2004). "The intestinal H+/peptide symporter PEPT1: structure-affinity relationships." European Journal of Pharmaceutical Sciences, 21(1), 53-60.

  • Lyons, J. A., et al. (2014).[3] "Structural basis for polyspecificity in the POT family of proton-coupled oligopeptide transporters." EMBO Reports, 15(8), 886-893.

  • Daniel, H. (2004). "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology, 66, 361-384.

  • Vig, B. S., et al. (2006). "Human PEPT1 Pharmacophore Distinguishes Between Dipeptide Transport and Binding." Journal of Medicinal Chemistry, 49(12), 3636–3644.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of H-Pro-Asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

H-Pro-Asp-OH (L-Prolyl-L-Aspartic Acid) is a synthetic dipeptide commonly used in biochemical research and drug development.[1] While the pure substance is generally classified as non-hazardous under GHS and OSHA standards, its disposal is strictly regulated by the matrix in which it resides (e.g., residual organic solvents, acidic buffers).

This guide supersedes generic "trash it" advice by enforcing a matrix-based segregation strategy . This ensures compliance with EPA RCRA regulations and prevents cross-reactivity in central waste streams.

Chemical Property Data / Classification
Sequence Proline - Aspartic Acid (Pro-Asp)
Physical State White lyophilized powder (standard)
Solubility Water-soluble; sparingly soluble in organic solvents
Acidity (pKa) ~3.9 (Asp side chain), ~9.0 (N-terminus)
GHS Classification Not Classified (Non-Hazardous)
RCRA Status Not Listed (P or U list exempt)
Storage -20°C (Desiccated)

Hazard Assessment & Safety Logic

The "White Powder" Risk

Although H-Pro-Asp-OH is non-toxic, it presents as a generic white powder. In a shared laboratory environment, unlabeled white powders are treated as unknown acute toxins by emergency responders.

  • Operational Rule: Never dispose of the solid powder in open trash cans. It must be bagged and labeled to prevent "unknown chemical" scares.

The Solvent Vector

The primary hazard associated with peptide disposal is not the peptide itself, but the purification solvents (Acetonitrile, Methanol, TFA).

  • Causality: Peptides are often dissolved in HPLC mobile phases. Disposing of this mixture into a "Bio-Waste" container (bleach-treated) can cause the formation of chloroform or other toxic chloramines due to the reaction between bleach (sodium hypochlorite) and organic modifiers.

Disposal Decision Matrix

The following decision tree dictates the disposal route based on the physical state and chemical matrix of the peptide.

DisposalMatrix Start H-Pro-Asp-OH Waste StateCheck Physical State? Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidWaste Solid Chemical Waste (Label: Non-Haz Organic) Solid->SolidWaste Expired/Excess SolventCheck Contains Organic Solvents? (ACN, MeOH, DMF) Liquid->SolventCheck BioCheck Biological Contamination? (Cell culture, Virus) SolventCheck->BioCheck No (Pure Aqueous) SolventWaste Organic Solvent Waste (Halogenated vs Non-Halogenated) SolventCheck->SolventWaste Yes (>5%) AqueousWaste Aqueous Chemical Waste (Neutralize pH) BioCheck->AqueousWaste No BioWaste Biohazardous Waste (Autoclave/Incinerate) BioCheck->BioWaste Yes

Figure 1: Logic flow for determining the correct waste stream. Note that "Organic Solvent Waste" takes precedence over biological classification in many chemical safety protocols due to flammability risks.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Expired or Excess Powder)

Context: You have a vial of H-Pro-Asp-OH that has degraded or is no longer needed.

  • Container: Do not empty the vial. Keep the peptide in its original glass/plastic container.

  • Labeling: Deface the original label if necessary, but apply a hazardous waste tag.

    • Chemical Name: "Non-Hazardous Peptide (H-Pro-Asp-OH)"[1]

    • Hazard Checkbox: None (or "Irritant" if required by local policy due to dust potential).

  • Segregation: Place the vial into the Solid Organic Waste drum.

    • Why? While landfillable in theory, lab protocols usually incinerate all chemical solids to ensure complete destruction and prevent scavenging.

Scenario B: HPLC Waste (Liquid with Organics)

Context: Peptide dissolved in Acetonitrile/Water/TFA.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., ACN, MeOH).

  • Collection: Pour into the appropriate Organic Solvent Waste carboy.

  • The "Mixture Rule": Under EPA RCRA regulations, if a non-hazardous waste (peptide) is mixed with a listed hazardous waste (solvent), the entire mixture assumes the hazardous code of the solvent (e.g., F003 for ignitable solvents).

  • Labeling: List all components. "Acetonitrile (50%), Water (49%), TFA (0.1%), H-Pro-Asp-OH (<1%)".[1]

Scenario C: Aqueous Buffer (No Organics)

Context: Peptide dissolved in PBS or Tris buffer.

  • pH Check: Ensure pH is between 5 and 9.

  • Drain Disposal (Conditional):

    • Strict Rule: Only permissible if your facility holds a specific permit for drain disposal of non-toxic organics.

    • Preferred Method: Collect in Aqueous Waste carboy.

  • Deactivation: If the peptide has known biological activity (unlikely for Pro-Asp, but possible for analogs), add 10% bleach to the aqueous waste container only if no ammonia or acids are present.

Emergency Procedures: Spill Management

If H-Pro-Asp-OH powder is spilled, the risk is low, but the cleanup must be methodical to prevent tracking "unknown white powder" through the facility.

SpillResponse Spill Powder Spill PPE Don PPE (Gloves, Lab Coat, N95) Spill->PPE Contain Cover with Damp Paper Towel PPE->Contain Clean Wipe Area (Soap & Water) Contain->Clean Dispose Bag Waste (Solid Chem Waste) Clean->Dispose

Figure 2: Workflow for cleaning up solid peptide spills.[1] The "Damp Paper Towel" step is critical to prevent aerosolizing the powder.

Personal Protective Equipment (PPE) Matrix

Protection LevelItemScientific Rationale
Respiratory N95 Mask or Fume HoodLyophilized peptides are light and easily aerosolized.[1] Inhalation can cause sensitization over time.
Dermal Nitrile Gloves (4 mil)Standard barrier protection.[1] Latex is discouraged due to allergy risks.
Ocular Safety GlassesPrevents ocular irritation from dust or solvent splashes.[1]

References & Regulatory Grounding[1]

  • Fisher Scientific. (2021). Safety Data Sheet: L-Aspartyl-L-phenylalanine (Analog Reference). Retrieved from

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Rowan University. (2024). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from

  • Biovera. (2024).[2] Laboratory Safety Guidelines for Peptide Handling. Retrieved from

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations before disposing of chemical substances.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Pro-Asp-OH
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Reactant of Route 2
H-Pro-Asp-OH

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.